molecular formula C9H17N B1294208 2-Isopropyl-2,3-dimethylbutyronitrile CAS No. 55897-64-8

2-Isopropyl-2,3-dimethylbutyronitrile

Cat. No.: B1294208
CAS No.: 55897-64-8
M. Wt: 139.24 g/mol
InChI Key: XSQHUYDRSDBCHN-UHFFFAOYSA-N
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Description

2-Isopropyl-2,3-dimethylbutyronitrile is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-2-propan-2-ylbutanenitrile
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InChI

InChI=1S/C9H17N/c1-7(2)9(5,6-10)8(3)4/h7-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQHUYDRSDBCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971296
Record name 2,3-Dimethyl-2-(propan-2-yl)butanenitrile
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Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55897-64-8
Record name 2,3-Dimethyl-2-(1-methylethyl)butanenitrile
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Record name 2-Isopropyl-2,3-dimethylbutyronitrile
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Record name 2,3-Dimethyl-2-(propan-2-yl)butanenitrile
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Record name 2-isopropyl-2,3-dimethylbutyronitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Isopropyl-2,3-dimethylbutyronitrile (CAS: 55897-64-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-2,3-dimethylbutyronitrile, also known by its synonym Diisopropylpropionitrile, is a branched-chain nitrile with the CAS number 55897-64-8. This document provides a comprehensive technical overview of its chemical and physical properties, a proposed synthetic route, and its application as a chemical intermediate. Due to the limited publicly available data, this guide also highlights areas where further research is needed, particularly concerning detailed spectroscopic analysis and biological activity. This compound is primarily of interest as a building block in organic synthesis, notably in the production of specialty chemicals such as cooling agents.[1]

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the tables below. This data is compiled from various chemical supplier catalogs and safety data sheets.

Table 1: Chemical Identification

IdentifierValue
CAS Number 55897-64-8[1][2]
Molecular Formula C₉H₁₇N[1][2]
Molecular Weight 139.24 g/mol [1][2]
IUPAC Name 2,3-Dimethyl-2-(1-methylethyl)butanenitrile
Synonyms Diisopropylpropionitrile[1], 2,2-Diisopropylpropionitrile[3], 2,3-Dimethyl-2-propan-2-ylbutanenitrile
PubChem ID 91917[1]
MDL Number MFCD04037010[1]

Table 2: Physical Properties

PropertyValue
Appearance Colorless to light yellow liquid[1]
Boiling Point 186-187 °C[3]
Density 0.812 ± 0.06 g/cm³ (Predicted)[3]
Refractive Index 1.428 - 1.432 @ 20 °C[1]

Synthesis and Reactivity

Proposed Synthesis Workflow

The most probable method for synthesizing this compound is through the alkylation of a suitable nitrile precursor. A likely approach involves the deprotonation of isobutyronitrile to form a carbanion, followed by nucleophilic substitution with 2-bromopropane.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Isobutyronitrile Isobutyronitrile Deprotonation Deprotonation to form Isobutyronitrile Anion Isobutyronitrile->Deprotonation 2-Bromopropane 2-Bromopropane Alkylation Nucleophilic Substitution (SN2 Reaction) 2-Bromopropane->Alkylation Strong_Base Strong Base (e.g., LDA, NaNH2) Strong_Base->Deprotonation Deprotonation->Alkylation Product This compound Alkylation->Product

Caption: Proposed synthesis of this compound.

Application in Synthesis: Preparation of N,2,3-trimethyl-2-isopropyl butyrylamide

This compound is a key intermediate in the synthesis of the cooling agent N,2,3-trimethyl-2-isopropyl butyrylamide (WS-23). A Chinese patent (CN103274959A) describes a two-step process starting from the nitrile.[4]

Experimental Protocol (Adapted from CN103274959A)[4]

Step 1: Synthesis of 2,3-dimethyl-2-isopropyl butyrate

  • In a 500 mL autoclave, add this compound (referred to as 2,2-isopropylpropionitrile in the patent), an alcohol (such as methanol or ethanol), and an acid gas (such as hydrogen chloride) in a molar ratio of 1:3-5:3-5.

  • Heat the mixture under reflux with stirring for 4-10 hours.

  • After the reaction, recover the excess acid gas and alcohol.

  • Cool the reactant mixture and wash it twice with a saturated sodium bicarbonate solution.

  • Extract the product with a saturated sodium chloride solution.

  • Separate the organic layer and dry it to obtain 2,3-dimethyl-2-isopropyl butyrate.

Step 2: Synthesis of N,2,3-trimethyl-2-isopropyl butyrylamide

  • In a 500 mL autoclave, add the 2,3-dimethyl-2-isopropyl butyrate from Step 1, an amine (such as methylamine), and a basic catalyst (such as sodium methoxide) in a molar ratio of 1:1.5-5:0.04-0.3.

  • Heat the mixture under reflux with stirring for 8 hours.

  • After the reaction, recover the amine alcohol solution.

  • Add an organic solvent and neutralize the mixture.

  • Wash the solution twice with water and separate the layers.

  • Crystallize the product at approximately 0°C, followed by filtration and drying to yield N,2,3-trimethyl-2-isopropyl butyrylamide.

G Start This compound Step1_reaction Acid-catalyzed Alcoholysis Start->Step1_reaction Step1_reagents Alcohol (e.g., Methanol) + Acid Gas (e.g., HCl) Step1_reagents->Step1_reaction Intermediate 2,3-Dimethyl-2-isopropyl butyrate Step1_reaction->Intermediate Step2_reaction Amidation Intermediate->Step2_reaction Step2_reagents Amine (e.g., Methylamine) + Basic Catalyst Step2_reagents->Step2_reaction Final_Product N,2,3-trimethyl-2-isopropyl butyrylamide (WS-23) Step2_reaction->Final_Product

Caption: Synthesis of WS-23 from this compound.

Safety and Handling

The available safety data for this compound is limited. One Safety Data Sheet (SDS) indicates that the chemical is not considered hazardous by the OSHA Hazard Communication Standard.[5] However, as with all chemicals, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[5] It is recommended to store the compound in a cool, dry, and well-ventilated place.[5]

Table 3: Hazard Information

Hazard StatementPrecautionary Statement
Not classified as hazardous (per one available SDS)[5]Handle in accordance with good industrial hygiene and safety practice.[5]
Incompatible Materials Strong oxidizing agents[5]
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx)[5]

It is important to note that the derivative, N,2,3-trimethyl-2-isopropylbutyramide (WS-23), has undergone more extensive toxicity testing, including inhalation toxicity studies.

Spectroscopic Data

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its primary documented use is as a synthetic intermediate.[1] Therefore, its interaction with biological systems is an area that remains to be investigated.

Conclusion

This compound is a specialty chemical with established physical properties and a key role as an intermediate in the synthesis of other compounds, such as the cooling agent WS-23. While a plausible synthetic route can be proposed, a detailed experimental protocol for its preparation is not widely available. Furthermore, there is a significant lack of data regarding its spectroscopic characteristics and biological activity. This technical guide summarizes the current state of knowledge and highlights the need for further research to fully characterize this compound, which may be of interest to scientists in the fields of organic synthesis and materials science.

References

An In-depth Technical Guide to 2-Isopropyl-2,3-dimethylbutyronitrile (C9H17N)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isopropyl-2,3-dimethylbutyronitrile, a branched aliphatic nitrile with the molecular formula C9H17N. This document details its chemical and physical properties, outlines a viable synthesis protocol, and discusses its known applications and safety considerations. Due to the limited availability of direct experimental data, this guide also incorporates information on closely related compounds and general characteristics of aliphatic nitriles to provide a broader context for research and development activities. This guide is intended to serve as a foundational resource for professionals in organic synthesis, materials science, and drug development who are interested in the unique properties and potential applications of sterically hindered nitriles.

Chemical and Physical Properties

This compound, also known as diisopropylpropionitrile, is a colorless to light yellow liquid.[1][2] Its highly branched structure contributes to its stability and unique reactivity, making it a valuable intermediate in various chemical syntheses.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C9H17N[1][3]
Molecular Weight 139.24 g/mol [1][3]
CAS Number 55897-64-8[1][3]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 186-187 °C (Predicted)[4]
Density 0.812 ± 0.06 g/cm³ (Predicted)[4]
Refractive Index 1.428 - 1.432 @ 20 °C[1][2]
Purity ≥ 99% (GC)[1][2]
Storage Temperature 2-8 °C[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the dialkylation of propionitrile. Patents describe a one-step method for the preparation of the closely named 2,2-diisopropyl propionitrile, which is a synonym for the target compound.[5][6] This process involves the reaction of propionitrile with an isopropyl halogenated hydrocarbon in the presence of a strong base.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification A Charge reactor with organic solvent B Add strong base (e.g., Sodium Hydride) A->B C Heat to reflux B->C E Slowly add mixture to the reactor D Prepare mixture of propionitrile and isopropyl halide D->E F Maintain reflux for several hours E->F G Cool reaction mixture H Quench excess base G->H I Extract with organic solvent H->I J Wash with brine I->J K Dry over Na2SO4 J->K L Filter and concentrate K->L M Purify by vacuum distillation L->M

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from patent literature describing the synthesis of 2,2-diisopropyl propionitrile.[5][6]

Materials:

  • Propionitrile

  • Isopropyl bromide (or other isopropyl halide)

  • Sodium hydride (or other strong base like potassium hydride or sodium amide)

  • Anhydrous toluene (or other inert organic solvent like diethyl ether)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction)

Procedure:

  • A reaction flask is charged with the inert organic solvent (e.g., toluene) and the strong base (e.g., sodium hydride). The mixture is stirred and heated to reflux.

  • A mixture of propionitrile and isopropyl halide (in a molar ratio of approximately 1:2 to 1:3) is prepared and added dropwise to the refluxing suspension of the strong base.

  • The reaction mixture is maintained at reflux for a period of 5 to 30 hours, with the progress of the reaction monitored by a suitable technique (e.g., GC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Excess strong base is carefully quenched.

  • The organic phase is separated and washed with water and then with a saturated solution of sodium chloride (brine).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound.

Table 2: Typical Reaction Parameters

ParameterValueSource(s)
Molar Ratio (Propionitrile:Isopropyl Halide:Base) 1 : 2-3 : 2-3[5]
Reaction Temperature 30 - 120 °C[5]
Reaction Time 5 - 30 hours[5]
Solvent Toluene, Benzene, Ethers[5]
Base Metal Hydrides (NaH, KH), Metal Amides (NaNH2)[5][6]

Spectroscopic Analysis

3.1. Infrared (IR) Spectroscopy (Predicted)

  • A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration.

  • Strong absorption bands in the range of 2850-2990 cm⁻¹ due to C-H stretching of the alkyl groups.

  • Bending vibrations for the methyl and isopropyl groups would be expected in the fingerprint region (below 1500 cm⁻¹).

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the multiple, chemically similar alkyl groups. Signals corresponding to the methyl and methine protons of the isopropyl and dimethyl groups would be expected in the upfield region (approximately 0.8-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the nitrile carbon in the range of 115-125 ppm. Several signals in the upfield region would correspond to the various methyl and methine carbons of the branched alkyl structure.

3.3. Mass Spectrometry (MS) (Predicted)

  • The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 139.

  • Fragmentation would likely involve the loss of alkyl groups, leading to characteristic fragment ions.

Applications in Research and Drug Development

This compound serves as a key intermediate in organic synthesis.[1] Its sterically hindered nature can be exploited to introduce bulky alkyl groups in the synthesis of complex molecules.

  • Pharmaceutical and Agrochemical Synthesis: It is a building block for creating new pharmaceuticals and agrochemicals.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further functionalization.

  • Polymer and Materials Science: This compound is used in the production of specialty polymers, where its incorporation can enhance the physical properties of the resulting materials.[1][2]

  • Cooling Agents: A closely related derivative, 2-isopropyl-N,2,3-trimethylbutyramide (WS-23), is a well-known physiological cooling agent.[7] The synthesis of WS-23 utilizes 2,2-diisopropylpropionitrile as a key intermediate.[7]

Biological Activity and Toxicology

There is no specific data available on the biological activity or signaling pathways associated with this compound. However, the toxicology of aliphatic nitriles, in general, has been studied.

The toxicity of many aliphatic nitriles is attributed to the metabolic release of cyanide.[8] This process is often catalyzed by cytochrome P450 enzymes in the liver.[8] The liberated cyanide can then inhibit cellular respiration by binding to cytochrome c oxidase.[8]

Diagram of a Potential Metabolic Pathway

G A This compound B Cytochrome P450 (Hydroxylation) A->B Metabolism C Unstable Cyanohydrin Intermediate B->C D Ketone C->D E Cyanide (HCN) C->E F Inhibition of Cytochrome c Oxidase E->F G Cellular Hypoxia F->G

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Isopropyl-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-2,3-dimethylbutyronitrile, also known as diisopropylpropionitrile, is a branched-chain aliphatic nitrile. Its unique molecular structure contributes to its notable stability and reactivity, making it a valuable intermediate in various chemical syntheses.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with general experimental protocols for their determination. It is intended to serve as a foundational resource for professionals in research and development. The applications of this compound are found in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals, as well as in the production of specialty polymers and high-performance coatings.[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic protocols, and for purification processes.

PropertyValueReference(s)
CAS Number 55897-64-8[1][2]
Molecular Formula C₉H₁₇N[1][2]
Molecular Weight 139.24 g/mol [1][2]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 186-187 °C (at atmospheric pressure)[3]
Density 0.812 ± 0.06 g/cm³ (Predicted)[3]
Refractive Index 1.428 - 1.432 @ 20 °C[1][2]
Purity ≥ 99% (by GC)[1][2]
Storage Temperature 2-8 °C[3]

Experimental Protocols

Proposed Synthesis: Alkylation of 2,3-Dimethylbutyronitrile

A potential synthetic route to this compound involves the alkylation of 2,3-dimethylbutyronitrile with an isopropyl halide (e.g., 2-bromopropane) in the presence of a strong base.

Materials and Reagents:

  • 2,3-Dimethylbutyronitrile

  • 2-Bromopropane

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylbutyronitrile in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the flask via the dropping funnel.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add 2-bromopropane dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound.

G Proposed Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Workup and Purification Dissolve 2,3-dimethylbutyronitrile in THF Dissolve 2,3-dimethylbutyronitrile in THF Cool to -78 C Cool to -78 C Dissolve 2,3-dimethylbutyronitrile in THF->Cool to -78 C N2 atmosphere Add LDA solution Add LDA solution Cool to -78 C->Add LDA solution Deprotonation Stir for 1 hour Stir for 1 hour Add LDA solution->Stir for 1 hour Add 2-bromopropane Add 2-bromopropane Stir for 1 hour->Add 2-bromopropane Alkylation Warm to RT and stir overnight Warm to RT and stir overnight Add 2-bromopropane->Warm to RT and stir overnight Quench with NH4Cl Quench with NH4Cl Warm to RT and stir overnight->Quench with NH4Cl Extract with diethyl ether Extract with diethyl ether Quench with NH4Cl->Extract with diethyl ether Wash with brine Wash with brine Extract with diethyl ether->Wash with brine Dry with MgSO4 Dry with MgSO4 Wash with brine->Dry with MgSO4 Concentrate Concentrate Dry with MgSO4->Concentrate Vacuum distillation Vacuum distillation Concentrate->Vacuum distillation Purification Final Product Final Product Vacuum distillation->Final Product

Caption: Proposed synthetic workflow for this compound.

Determination of Boiling Point (Capillary Method)

Materials and Reagents:

  • Sample of this compound

  • Thiele tube or other heating apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Mineral oil

Procedure:

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube with the sample.

  • The test tube is attached to a thermometer and immersed in a Thiele tube containing mineral oil.

  • The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.

  • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Materials and Reagents:

  • Sample of this compound

  • Pycnometer or graduated cylinder

  • Analytical balance

Procedure:

  • The mass of a clean, dry pycnometer or a graduated cylinder is accurately measured using an analytical balance.

  • A known volume of the liquid sample is added to the pycnometer or graduated cylinder.

  • The mass of the container with the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container.

  • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

G General Workflow for Physical Property Determination cluster_boiling_point Boiling Point Determination cluster_density Density Determination Prepare sample in test tube with inverted capillary Prepare sample in test tube with inverted capillary Heat in Thiele tube Heat in Thiele tube Prepare sample in test tube with inverted capillary->Heat in Thiele tube Observe bubble stream Observe bubble stream Heat in Thiele tube->Observe bubble stream Cool and record temperature at liquid entry Cool and record temperature at liquid entry Observe bubble stream->Cool and record temperature at liquid entry Boiling Point Value Boiling Point Value Cool and record temperature at liquid entry->Boiling Point Value Weigh empty pycnometer Weigh empty pycnometer Add known volume of sample Add known volume of sample Weigh empty pycnometer->Add known volume of sample Weigh filled pycnometer Weigh filled pycnometer Add known volume of sample->Weigh filled pycnometer Calculate mass of sample Calculate mass of sample Weigh filled pycnometer->Calculate mass of sample Calculate density (m/v) Calculate density (m/v) Calculate mass of sample->Calculate density (m/v) Density Value Density Value Calculate density (m/v)->Density Value

Caption: Workflow for determining boiling point and density.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in peer-reviewed literature or common spectral databases. Researchers requiring this information would likely need to acquire it experimentally.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that the chemical is not classified as hazardous under the 2012 OSHA Hazard Communication Standard. However, as with all chemical reagents, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a specialty chemical with applications in several areas of organic synthesis. This guide has compiled the available physical and chemical property data to aid researchers and professionals. While a specific, detailed synthesis protocol is not publicly available, a plausible synthetic route has been proposed. The provided general experimental methodologies for determining physical properties offer a starting point for laboratory characterization. Further research to obtain and publish detailed synthetic and spectroscopic data would be a valuable contribution to the chemical science community.

References

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-isopropyl-2,3-dimethylbutyronitrile, a branched-chain aliphatic nitrile. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the underlying chemical principles, experimental methodologies, and potential challenges associated with each synthetic step.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a three-step sequence. This pathway begins with the construction of the carbon skeleton, followed by functionalization via halogenation, and concludes with the introduction of the nitrile group through nucleophilic substitution.

The proposed synthetic route is as follows:

  • Step 1: Wurtz Coupling of 2-Bromopropane to Yield 2,3-Dimethylbutane. This step establishes the C6 branched alkane backbone of the target molecule.

  • Step 2: Free-Radical Bromination of 2,3-Dimethylbutane. This functionalizes the alkane at the most substituted carbon atom, creating a tertiary alkyl halide.

  • Step 3: Nucleophilic Substitution of 2-Bromo-2,3-dimethylbutane with Sodium Cyanide. This final step introduces the nitrile functionality to afford the target compound.

Detailed Synthesis Steps

Step 1: Synthesis of 2,3-Dimethylbutane via Wurtz Coupling

The initial step involves the formation of 2,3-dimethylbutane through the Wurtz coupling of 2-bromopropane. This reaction utilizes sodium metal in an anhydrous ether solvent to couple two isopropyl radicals.

Reaction:

2 CH₃-CH(Br)-CH₃ + 2 Na → CH₃-CH(CH₃)-CH(CH₃)-CH₃ + 2 NaBr

Experimental Protocol:

  • A three-necked flask is flame-dried and purged with an inert gas, such as argon or nitrogen.

  • Anhydrous diethyl ether is added to the flask, followed by small pieces of sodium metal (2 equivalents).

  • 2-Bromopropane (2 equivalents) is dissolved in anhydrous diethyl ether and added dropwise to the stirred suspension of sodium metal.

  • The reaction mixture is maintained at a gentle reflux.

  • Upon completion, the reaction is carefully quenched to consume any unreacted sodium.

  • The resulting mixture is filtered to remove sodium bromide, and the filtrate is distilled to isolate the 2,3-dimethylbutane product.

Quantitative Data:

ParameterValue
Reactants2-Bromopropane, Sodium
SolventAnhydrous Diethyl Ether
Molar Ratio (2-Bromopropane:Na)1:1
TemperatureReflux
Reaction TimeNot specified
YieldModerate to good

Note: The Wurtz reaction can be prone to side reactions, including elimination and the formation of other alkanes. Careful control of temperature and the use of highly pure reagents are crucial for maximizing the yield of the desired product.

Step 2: Free-Radical Bromination of 2,3-Dimethylbutane

The second step is the selective bromination of the tertiary C-H bonds in 2,3-dimethylbutane to form 2-bromo-2,3-dimethylbutane. This is achieved through a free-radical halogenation reaction, typically initiated by ultraviolet (UV) light.[1][2][3] The high selectivity for the tertiary position is due to the greater stability of the tertiary radical intermediate.[4]

Reaction:

CH₃-CH(CH₃)-CH(CH₃)-CH₃ + Br₂ --(hν)--> (CH₃)₂C(Br)-CH(CH₃)₂ + HBr

Experimental Protocol:

  • 2,3-Dimethylbutane is placed in a reaction vessel equipped with a condenser and a UV lamp.

  • Elemental bromine (Br₂) is added to the alkane.

  • The mixture is irradiated with UV light to initiate the reaction. The reaction is monitored by the disappearance of the bromine color.

  • After the reaction is complete, the mixture is washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and a brine solution.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄) and the product, 2-bromo-2,3-dimethylbutane, is purified by distillation.

Quantitative Data:

ParameterValue
Reactants2,3-Dimethylbutane, Bromine
InitiatorUV light (hν)
Molar Ratio (Alkane:Br₂)Typically a slight excess of the alkane
TemperatureRoom temperature or slightly elevated
Reaction TimeDependent on the scale and light intensity
YieldGood, with high selectivity for the tertiary bromide
Step 3: Synthesis of this compound

The final step is the conversion of 2-bromo-2,3-dimethylbutane to the target nitrile via a nucleophilic substitution reaction with sodium cyanide. Due to the tertiary nature of the alkyl halide, this reaction likely proceeds through an S(_N)1 mechanism.[5] However, the competing E2 elimination reaction to form 2,3-dimethyl-2-butene is a significant consideration.[6] The choice of solvent is critical, with polar aprotic solvents like DMSO or DMF generally favoring S(_N)2-type reactions by solvating the cation but not the anion, thus increasing the nucleophilicity of the cyanide ion.[7] For an S(_N)1 reaction, a polar protic solvent can stabilize the carbocation intermediate.[7]

Reaction (S(_N)1):

(CH₃)₂C(Br)-CH(CH₃)₂ + NaCN → (CH₃)₂C(CN)-CH(CH₃)₂ + NaBr

Side Reaction (E2):

(CH₃)₂C(Br)-CH(CH₃)₂ + NaCN → (CH₃)₂C=C(CH₃)₂ + HBr + NaCN

Experimental Protocol:

  • 2-Bromo-2,3-dimethylbutane is dissolved in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Sodium cyanide (NaCN) is added to the solution.

  • The mixture is heated under reflux to facilitate the reaction.

  • The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed.

  • The final product, this compound, is purified by fractional distillation to separate it from any elimination byproducts.

Quantitative Data:

ParameterValue
Reactants2-Bromo-2,3-dimethylbutane, Sodium Cyanide
SolventDimethyl Sulfoxide (DMSO) or other polar aprotic solvent
Molar Ratio (Alkyl Halide:NaCN)Typically a slight excess of NaCN
TemperatureElevated (reflux)
Reaction TimeSeveral hours
YieldVariable, dependent on the extent of the competing elimination reaction

Mandatory Visualizations

Synthesis_Pathway 2-Bromopropane 2-Bromopropane 2,3-Dimethylbutane 2,3-Dimethylbutane 2-Bromopropane->2,3-Dimethylbutane Na, Dry Ether Wurtz Coupling 2-Bromo-2,3-dimethylbutane 2-Bromo-2,3-dimethylbutane 2,3-Dimethylbutane->2-Bromo-2,3-dimethylbutane Br2, hν Free-Radical Bromination This compound This compound 2-Bromo-2,3-dimethylbutane->this compound NaCN, DMSO SN1 Reaction

Caption: Overall synthesis pathway for this compound.

SN1_vs_E2 cluster_0 Reaction of 2-Bromo-2,3-dimethylbutane with NaCN 2-Bromo-2,3-dimethylbutane 2-Bromo-2,3-dimethylbutane Carbocation Intermediate Carbocation Intermediate 2-Bromo-2,3-dimethylbutane->Carbocation Intermediate -Br- 2,3-Dimethyl-2-butene Elimination Product (E2) 2-Bromo-2,3-dimethylbutane->2,3-Dimethyl-2-butene NaCN (as base) This compound Substitution Product (SN1) Carbocation Intermediate->this compound + :CN-

Caption: Competing S(_N)1 and E2 pathways in the final step.

References

An In-depth Technical Guide to 2-Isopropyl-2,3-dimethylbutyronitrile: IUPAC Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 2-Isopropyl-2,3-dimethylbutyronitrile, focusing on its IUPAC name and associated synonyms. This information is critical for researchers, scientists, and drug development professionals to ensure accurate identification and referencing in scientific literature and chemical databases.

Chemical Identity

IUPAC Name: 2,3-Dimethyl-2-propan-2-ylbutanenitrile[1][2]

This compound is a saturated nitrile characterized by a four-carbon chain (butane) with a nitrile group (-C≡N) at the first carbon. The complexity of its structure arises from the multiple methyl and isopropyl substitutions.

Synonyms and Alternative Names

A variety of synonyms and alternative names are used to refer to this compound in different contexts, from commercial listings to chemical databases. Understanding these synonyms is crucial for comprehensive literature searches and procurement.

Synonym Source/Type
This compoundCommon Name[1][2][3][4][5][6]
DiisopropylpropionitrileTrivial Name[4][5]
2,2-DIISOPROPYLPROPANENITRILESystematic (Incorrect)[3][6]
2,3-DIMETHYL-2-ISOPROPYLBUTANENITRILESystematic[3]
Butanenitrile, 2,3-dimethyl-2-(1-methylethyl)-CAS Index Name[1][2]
2,3-Dimethyl-2-(1-methylethyl)butanenitrileSystematic[2]
2,3-Dimethyl-2-propan-2-ylbutanenitrileIUPAC Name[1][2]
DIPPNAbbreviation[3][6]
FR-2392Identifier[1]
SBB008749Identifier[1]
TIMTEC-BB SBB008749Identifier[3]

Structural Relationship and Nomenclature

The relationship between the common name, IUPAC name, and key synonyms is illustrated in the logical diagram below. This visualization helps to clarify the connections between the different naming conventions.

G Nomenclature for C9H17N cluster_synonyms A This compound (Common Name) B 2,3-Dimethyl-2-propan-2-ylbutanenitrile (IUPAC Name) A->B is correctly named as C Synonyms B->C has D Diisopropylpropionitrile C->D E Butanenitrile, 2,3-dimethyl-2-(1-methylethyl)- C->E F DIPPN C->F

Relationship between common name, IUPAC name, and synonyms.

References

The Pivotal Role of 2-Isopropyl-2,3-dimethylbutyronitrile in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-2,3-dimethylbutyronitrile, also known as 2,2-diisopropylpropionitrile, is a highly branched aliphatic nitrile that serves as a crucial intermediate in the synthesis of a variety of organic molecules. Its unique sterically hindered structure imparts specific reactivity and properties to its derivatives, making it a valuable building block in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides an in-depth analysis of the synthesis of this compound, its key chemical transformations, and its emerging role in specialized applications. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in research and development.

Introduction

The strategic incorporation of bulky alkyl groups is a common tactic in medicinal chemistry and materials science to modulate properties such as solubility, metabolic stability, and thermal resistance. This compound is a key synthon that provides a quaternary carbon atom flanked by two isopropyl groups. This structural motif is of significant interest, particularly in the synthesis of the commercial cooling agent WS-23. This guide will explore the synthesis and synthetic utility of this versatile nitrile.

Synthesis of this compound

The most prevalent method for the synthesis of this compound is the dialkylation of propionitrile with an isopropyl halide in the presence of a strong base. The choice of base, solvent, and reaction conditions can significantly influence the yield and purity of the product.

Synthesis Workflow

The general workflow for the synthesis involves the deprotonation of propionitrile to form a carbanion, which then undergoes nucleophilic substitution with an isopropyl halide. This process is repeated to achieve dialkylation.

SynthesisWorkflow Propionitrile Propionitrile ReactionMixture Reaction Mixture Propionitrile->ReactionMixture IsopropylHalide Isopropyl Halide IsopropylHalide->ReactionMixture StrongBase Strong Base StrongBase->ReactionMixture Solvent Organic Solvent Solvent->ReactionMixture Dialkylation Dialkylation Reaction ReactionMixture->Dialkylation Workup Aqueous Workup & Extraction Dialkylation->Workup Purification Distillation Workup->Purification Product This compound Purification->Product WS23_Synthesis Nitrile This compound Ester 2,3-Dimethyl-2-isopropylbutyrate Nitrile->Ester Alcohol, Acid Gas Reflux, 4-10 h Amide N,2,3-trimethyl-2-isopropylbutanamide (WS-23) Ester->Amide Amine, Basic Catalyst Reflux, 8 h Nitrile_Reduction Nitrile This compound Amine 2,2,3-Trimethyl-2-isopropyl-butanamine Nitrile->Amine 1. LiAlH₄, THF 2. H₂O workup Azo_Initiator_Logic Nitrile This compound AzoInitiator 2,2'-Azobis(this compound) (Hypothetical) Nitrile->AzoInitiator Multi-step synthesis Radicals Sterically Hindered Radicals AzoInitiator->Radicals Thermal Decomposition Polymerization Controlled Radical Polymerization Radicals->Polymerization

The Pivotal Role of 2-Isopropyl-2,3-dimethylbutyronitrile in the Synthesis of Imidazolinone Herbicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

This technical guide explores the application of 2-Isopropyl-2,3-dimethylbutyronitrile as a crucial starting material in the synthesis of a significant class of agrochemicals: the imidazolinone herbicides. While not an active herbicidal agent itself, its derivative, 2-amino-2,3-dimethylbutyronitrile, serves as a key building block for potent and widely used herbicides. This document details the synthetic pathway from the parent nitrile to the active herbicidal compounds and discusses the significance of this chemical family in modern agriculture.

Introduction: A Versatile Intermediate

This compound is a versatile chemical intermediate with applications in various industrial sectors, including the synthesis of pharmaceuticals and agrochemicals.[1][2] Its branched-chain structure contributes to its stability and reactivity, making it a valuable precursor in organic synthesis.[1][2] In the context of agrochemicals, its primary importance lies in its conversion to 2-amino-2,3-dimethylbutyronitrile, a critical component in the manufacture of imidazolinone herbicides.[3][4]

Synthesis Pathway to Imidazolinone Herbicides

The journey from this compound to a potent herbicide involves a multi-step chemical synthesis. The key transformation is the introduction of an amino group to form 2-amino-2,3-dimethylbutyronitrile, which then undergoes cyclization to create the core imidazolinone structure.

From Nitrile to a Key Amine Intermediate

The initial step involves the conversion of this compound to 2-amino-2,3-dimethylbutyronitrile. While specific industrial protocols for this exact conversion were not detailed in the available literature, a common method for synthesizing α-amino nitriles is the Strecker synthesis. This reaction typically involves an aldehyde or ketone, ammonia, and a cyanide source. A related synthesis for 2-aminobutanenitrile from propanal via the Strecker reaction has been described, providing a plausible analogous pathway.[5]

Logical Relationship: Synthesis of the Key Intermediate

G A This compound B Chemical Transformation (e.g., Amination) A->B Reaction C 2-amino-2,3-dimethylbutyronitrile (Key Intermediate) B->C Product

Caption: Conversion of the starting nitrile to the essential amino nitrile intermediate.

Construction of the Imidazolinone Ring

The core of the herbicidal activity lies in the imidazolinone ring system. 2-amino-2,3-dimethylbutyronitrile serves as the foundational piece for building this heterocyclic structure. The synthesis generally proceeds by reacting the amino nitrile with a dicarboxylic acid derivative, followed by cyclization to form the imidazolinone ring. This pathway is utilized in the synthesis of several prominent herbicides.[4][5]

Experimental Workflow: General Imidazolinone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 2-amino-2,3-dimethylbutyronitrile C Amide Formation A->C B Pyridine-2,3-dicarboxylic acid anhydride (or similar reagent) B->C D Cyclization C->D E Imidazolinone Herbicide (e.g., Imazamox, Imazaquin, Imazethapyr) D->E

References

The Strategic Utility of 2-Isopropyl-2,3-dimethylbutyronitrile in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-2,3-dimethylbutyronitrile, a sterically hindered α,α-disubstituted nitrile, serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structural motif, characterized by a quaternary carbon atom bearing a nitrile group, offers both stability and a handle for further chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of bioactive compounds, with a focus on detailed experimental protocols, quantitative data, and logical workflows. Particular attention is given to its role in the synthesis of the sensory agent N,2,3-trimethyl-2-isopropylbutyramide (WS-23) and its potential as a precursor for pharmaceutical intermediates, such as analogues of the anticonvulsant drug Valproic acid.

Introduction

The nitrile functional group is a cornerstone in organic synthesis, prized for its versatile reactivity. It can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones, making it an invaluable precursor in the construction of complex molecular architectures.[1] Within the landscape of pharmaceutical and agrochemical research, the strategic incorporation of sterically hindered building blocks is a key approach to modulating the physicochemical and pharmacological properties of a molecule. This compound, also known as diisopropylpropionitrile, is one such building block, offering a unique combination of steric bulk and synthetic utility.[2] This guide will detail the synthesis of this intermediate and explore its demonstrated and potential applications in the development of bioactive compounds.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the exhaustive alkylation of propionitrile with an isopropyl halide in the presence of a strong base. This one-pot reaction proceeds via the sequential deprotonation of the α-carbon of the nitrile and subsequent nucleophilic substitution on the isopropyl halide.

Experimental Protocol: One-pot Synthesis from Propionitrile

This protocol is adapted from methodologies described in the patent literature (CN103242194B).

Materials:

  • Propionitrile

  • Isopropyl bromide (or Isopropyl chloride)

  • Sodium amide (or other strong base such as Potassium hydride)

  • Toluene (or another inert organic solvent like dioxane)

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

  • Pure water

Procedure:

  • To a dry 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the organic solvent (e.g., 250g of dioxane).

  • Carefully add the strong base (e.g., 65g of potassium hydride) to the solvent with stirring.

  • Heat the mixture to reflux.

  • In the dropping funnel, prepare a mixture of propionitrile and isopropyl halide in the desired molar ratio (e.g., 1:2 to 1:3).

  • Add the propionitrile/isopropyl halide mixture dropwise to the refluxing suspension of the base over a period of 3-10 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 5-30 hours, monitoring the reaction progress by GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess base by the slow addition of water.

  • Separate the organic layer. Wash the organic phase sequentially with pure water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Quantitative Data for Synthesis
ParameterValueReference
Starting Materials Propionitrile, Isopropyl bromide, Sodium hydrideCN103242194B
Solvent TolueneCN103242194B
Reaction Temperature 100 °CCN103242194B
Reaction Time 15 hours (post-addition)CN103242194B
Yield 90%CN103242194B
Purity >99.5%CN103242194B

Application in the Synthesis of N,2,3-trimethyl-2-isopropylbutyramide (WS-23)

A significant industrial application of this compound is in the synthesis of the cooling agent N,2,3-trimethyl-2-isopropylbutyramide, commonly known as WS-23. This compound is used in a variety of products, including foods, cosmetics, and some medicinal preparations, to impart a cooling sensation without the minty aroma of menthol.[1][3] The synthesis involves a two-step process from the nitrile: conversion to an intermediate ester, followed by amidation.

Synthetic Workflow for WS-23

WS23_Synthesis A Propionitrile B This compound A->B C 2,3-Dimethyl-2-isopropyl butyrate B->C D N,2,3-trimethyl-2-isopropylbutyramide (WS-23) C->D reagent1 Isopropyl halide, Strong Base reagent2 Alcohol, Acid Gas (e.g., Methanol, HCl) reagent3 Amine, Basic Catalyst (e.g., Methylamine, NaOMe)

Caption: Synthetic pathway from Propionitrile to WS-23.

Experimental Protocols for WS-23 Synthesis

The following protocols are based on the methods described in Chinese patent CN103274959A.

Step 1: Synthesis of 2,3-Dimethyl-2-isopropyl butyrate

  • In a 500 mL autoclave, charge this compound, an alcohol (e.g., methanol), and an acid gas (e.g., hydrogen chloride) in a molar ratio of approximately 1:3-5:3-5.

  • Heat the mixture to reflux with stirring for 4-10 hours.

  • After the reaction is complete, cool the autoclave and recover the excess acid gas and alcohol.

  • The resulting reaction mixture is washed twice with a saturated sodium bicarbonate solution.

  • Extract the product with a saturated sodium chloride solution, separate the organic layer, and dry it to obtain the crude 2,3-dimethyl-2-isopropyl butyrate.

Step 2: Synthesis of N,2,3-trimethyl-2-isopropylbutyramide (WS-23)

  • In a 500 mL autoclave, charge the 2,3-dimethyl-2-isopropyl butyrate from the previous step, an amine (e.g., a 33% solution of methylamine in methanol), and a basic catalyst (e.g., sodium methoxide). The molar ratio of ester:amine:catalyst should be approximately 1:1.5-5:0.04-0.3.

  • Heat the mixture to reflux with stirring for approximately 8-12 hours.

  • After the reaction, recover the excess amine and solvent.

  • Add an organic solvent (e.g., petroleum ether) and neutralize the mixture to a neutral pH with a dilute acid (e.g., 5% HCl).

  • Wash the organic phase twice with water and separate the layers.

  • Cool the organic phase to around 0°C to induce crystallization.

  • Collect the solid product by filtration, wash with a cold solvent, and dry to obtain the final product.

Quantitative Data for WS-23 Synthesis
ParameterValueReference
Starting Intermediate This compoundCN103274959A
Overall Yield 87.32%CN103274959A
Final Product Purity 99.31%CN103274959A

Potential Applications in Pharmaceutical Intermediates

The sterically hindered nature of the quaternary carbon center in this compound makes it an attractive scaffold for the development of pharmaceutical agents where such steric bulk can enhance selectivity or modulate metabolic stability. One area of potential application is in the synthesis of analogues of the anticonvulsant drug Valproic acid. Valproic acid and its amide derivatives are known to be effective in treating epilepsy. The synthesis of novel, sterically hindered amide analogues could lead to compounds with improved pharmacological profiles.

Proposed Synthetic Pathway to a Valproic Acid Amide Analogue

While a direct synthesis of a marketed drug from this compound is not prominently documented, a logical synthetic route to a structural analogue of Valproic acid amide can be proposed based on standard organic transformations. This involves the hydrolysis of the nitrile to a carboxylic acid, followed by amidation.

VPA_Analogue_Synthesis B This compound E 2-Isopropyl-2,3-dimethylbutanoic acid B->E F 2-Isopropyl-2,3-dimethylbutanamide (VPA Analogue) E->F reagent4 Strong Acid or Base (e.g., H2SO4 or NaOH) reagent5 Ammonia or Amine Source, Coupling Agent

Caption: Proposed synthesis of a Valproic Acid amide analogue.

General Experimental Considerations

Nitrile Hydrolysis: The hydrolysis of sterically hindered nitriles to carboxylic acids can be challenging and often requires harsh conditions.

  • Acidic Hydrolysis: Refluxing the nitrile in a strong aqueous acid, such as concentrated sulfuric acid or hydrochloric acid, is a common method.

  • Basic Hydrolysis: Alternatively, heating the nitrile with a strong base like sodium hydroxide in a high-boiling solvent (e.g., ethylene glycol) followed by acidic workup can also yield the carboxylic acid.

Amidation: The conversion of the resulting carboxylic acid to the primary amide can be achieved through several standard methods:

  • Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an amine.

  • Direct Coupling: The use of peptide coupling reagents (e.g., DCC, EDC) allows for the direct formation of the amide bond from the carboxylic acid and an ammonia source.

Conclusion

This compound is a valuable and synthetically accessible intermediate. Its utility is well-established in the production of the sensory agent WS-23, with high-yielding and scalable protocols. Furthermore, its sterically hindered structure presents significant potential for its use as a building block in the synthesis of novel pharmaceutical intermediates. The proposed pathway to Valproic acid amide analogues highlights a plausible application in medicinal chemistry, inviting further research into the exploration of this and other sterically demanding scaffolds in drug discovery. The detailed protocols and quantitative data provided in this guide serve as a practical resource for chemists working in the fields of organic synthesis and pharmaceutical development.

References

In-depth Technical Guide: 2-Isopropyl-2,3-dimethylbutyronitrile as a Precursor for Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Extensive research for specific applications of 2-Isopropyl-2,3-dimethylbutyronitrile as an initiator for specialty polymer synthesis did not yield detailed, publicly available data, including experimental protocols, quantitative polymer characterization, or specific decomposition kinetics. This compound is noted as an intermediate in organic synthesis, for instance, in the production of cooling agents.

However, to provide a valuable technical resource, this guide will focus on a closely related and well-documented azo initiator, 2,2'-Azobis(2-methylbutyronitrile) (AMBN) . AMBN shares structural similarities and serves as an excellent proxy for understanding the principles and practices of using such initiators in the synthesis of specialty polymers. The data and protocols presented herein for AMBN will serve as a robust starting point for research and development in this area.

Introduction to Azo Initiators in Specialty Polymer Synthesis

Azo compounds, characterized by a central diazene (R-N=N-R') functional group, are a cornerstone of free-radical polymerization. Upon thermal or photochemical decomposition, they generate nitrogen gas and two carbon-centered radicals. This predictable decomposition behavior, largely independent of the solvent, makes them ideal for controlled polymerization processes. These initiators are instrumental in synthesizing a wide array of specialty polymers with tailored properties for applications in drug delivery, coatings, adhesives, and advanced materials.

Properties of 2,2'-Azobis(2-methylbutyronitrile) (AMBN)

AMBN is a versatile, oil-soluble azo initiator favored for its lower decomposition temperature compared to the more common 2,2'-Azobis(isobutyronitrile) (AIBN), allowing for polymerization at milder conditions.

PropertyValueReference
CAS Number 13472-08-7[1]
Molecular Formula C10H16N4[1]
Molecular Weight 192.26 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 49-52 °C[1]
10-hour Half-life Temperature 68 °C (in toluene)[2]
Solubility Soluble in various organic solvents (e.g., toluene, methanol, dimethyl sulfoxide); very slightly soluble in water.[2]

Synthesis of Specialty Polymers using AMBN

AMBN is utilized in free-radical polymerization to produce a variety of polymers, including those based on styrenics, acrylates, and methacrylates. The ability to initiate polymerization at moderate temperatures is particularly advantageous for monomers that may be sensitive to higher temperatures.

General Experimental Protocol for Free-Radical Polymerization

The following is a generalized protocol for the bulk polymerization of a vinyl monomer using AMBN as the initiator.

Materials:

  • Monomer (e.g., methyl methacrylate, styrene)

  • 2,2'-Azobis(2-methylbutyronitrile) (AMBN)

  • Solvent (if required, e.g., toluene, 1,4-dioxane)

  • Schlenk flask or reaction vessel with a magnetic stirrer

  • Inert gas (Nitrogen or Argon)

  • Oil bath

  • Non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

  • Monomer and Initiator Charging: The monomer and a calculated amount of AMBN are charged into the reaction vessel. The monomer-to-initiator ratio is a critical parameter for controlling the polymer's molecular weight.

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved through several freeze-pump-thaw cycles or by bubbling an inert gas through the mixture for an extended period.

  • Polymerization: The sealed reaction vessel is immersed in a preheated oil bath set to the desired reaction temperature (typically around the 10-hour half-life temperature of the initiator, e.g., 65-75 °C for AMBN). The reaction is allowed to proceed with stirring for a predetermined time to achieve the desired monomer conversion.

  • Termination: The polymerization is quenched by rapidly cooling the reaction vessel, for example, by immersing it in an ice bath, and exposing the mixture to air.

  • Polymer Isolation and Purification: The polymer is isolated by precipitation into a stirred non-solvent. The precipitated polymer is then filtered, washed with the non-solvent to remove any unreacted monomer and initiator fragments, and dried under vacuum until a constant weight is achieved.

Illustrative Example: Polymerization of Acrylonitrile

AMBN has been successfully used in the semi-continuous emulsion polymerization of acrylonitrile to synthesize polyacrylonitrile nanoparticles.[1]

Characterization of Resulting Polymers

The properties of the synthesized polymers are critical for their end-use applications. Key characterization techniques include:

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). A narrow PDI (typically < 1.5) is indicative of a well-controlled polymerization.

  • Thermal Properties:

    • Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC). The Tg is a crucial parameter for determining the polymer's mechanical properties at different temperatures.

    • Decomposition Temperature (Td): Assessed by Thermogravimetric Analysis (TGA), which provides information on the thermal stability of the polymer.

  • Mechanical Properties: Techniques such as tensile testing and dynamic mechanical analysis (DMA) are used to evaluate properties like tensile strength, modulus, and elongation at break.

Due to the lack of specific data for polymers initiated with this compound, a generalized table for polymers synthesized with a dinitrile initiator is presented as a template.

InitiatorMonomerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Td (°C)
DinitrileVinyl MonomerDataDataDataDataData

Researchers should populate this table with their own experimental results.

Visualizing Key Processes

Synthesis Pathway of a Generic Dinitrile Initiator

The synthesis of azo-dinitrile initiators often involves the reaction of a ketone with hydrazine and a cyanide source.

G Ketone Ketone (e.g., 2-butanone) Hydrazone Hydrazone Intermediate Ketone->Hydrazone + Hydrazine Hydrazine Hydrazine Cyanide Cyanide Source (e.g., NaCN) Dinitrile Azo-dinitrile Initiator Hydrazone->Dinitrile + Cyanide Source Oxidation

Caption: General synthesis of an azo-dinitrile initiator.

Experimental Workflow for Polymerization

A typical workflow for laboratory-scale free-radical polymerization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Monomer Mixing Mix & Charge Reaction Vessel Monomer->Mixing Initiator Initiator (AMBN) Initiator->Mixing Solvent Solvent (optional) Solvent->Mixing Degassing Degas (Freeze-Pump-Thaw) Mixing->Degassing Polymerization Heat to Polymerize Degassing->Polymerization Termination Terminate Reaction (Cool & Expose to Air) Polymerization->Termination Precipitation Precipitate in Non-solvent Termination->Precipitation Drying Dry Polymer Precipitation->Drying Characterization Characterize Polymer (GPC, DSC, TGA) Drying->Characterization

Caption: Workflow for free-radical polymerization.

Radical Polymerization Mechanism

The fundamental steps involved in free-radical polymerization initiated by an azo compound.

G Initiator R-N=N-R Radicals 2 R• + N2 Initiator->Radicals Decomposition (Heat) Initiated_Chain R-M• Radicals->Initiated_Chain Initiation (+ M) Monomer M Propagating_Chain R-(M)n-M• Initiated_Chain->Propagating_Chain Propagation (+ n M) Propagating_Chain->Propagating_Chain Termination Dead Polymer Propagating_Chain->Termination Termination

Caption: Mechanism of azo-initiated radical polymerization.

Conclusion

While specific data for this compound as a polymerization initiator is scarce in public literature, the principles of its use can be effectively understood through the study of its close analog, 2,2'-Azobis(2-methylbutyronitrile) (AMBN). This guide provides a foundational understanding of the properties, experimental protocols, and characterization methods relevant to the use of such dinitrile initiators in the synthesis of specialty polymers. For researchers and professionals in drug development and materials science, this information serves as a practical starting point for designing and executing polymerization reactions to create novel materials with tailored functionalities. Further experimental investigation is necessary to elucidate the specific kinetic parameters and performance of this compound as a polymerization initiator.

References

An In-depth Technical Guide to 2-Isopropyl-2,3-dimethylbutyronitrile in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-2,3-dimethylbutyronitrile, also known by its synonym Diisopropylpropionitrile, is a nitrile compound with established applications within the flavor and fragrance industry. While its direct contribution to flavor and fragrance profiles is not extensively documented in publicly available literature, its primary and critical role lies in its function as a key intermediate in the synthesis of other functional ingredients, most notably the cooling agent WS-23 (2-Isopropyl-N,2,3-trimethylbutyramide). This technical guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, synthesis, safety information, and its pivotal role as a precursor in the production of significant flavor and fragrance compounds. All quantitative data is presented in structured tables, and relevant workflows are visualized using the DOT language.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 55897-64-8[1][2]
Molecular Formula C₉H₁₇N[1][2]
Molecular Weight 139.24 g/mol [1][2]
Appearance Colorless or light yellow liquid[1]
Purity ≥ 95%[3]
Storage Temperature 2-8 °C[3][4]
Synonyms Diisopropylpropionitrile[1][2]

Role in the Flavor and Fragrance Industry

Key Application: Precursor to Cooling Agent WS-23

The most significant role of this compound in the flavor industry is as a precursor to the synthetic cooling agent 2-Isopropyl-N,2,3-trimethylbutyramide, commonly known as WS-23. WS-23 is valued for its clean, cooling sensation without a strong minty or menthol-like off-note. The synthesis of WS-23 from this compound is a key industrial process.

Synthesis

The synthesis of compounds for the flavor and fragrance industry demands high purity and reproducible methodologies. While specific industrial synthesis protocols for this compound are often proprietary, its role as an intermediate provides insight into relevant chemical transformations.

Logical Workflow for the Synthesis of WS-23 from this compound

The following diagram illustrates the logical progression from the nitrile to the final amide product, a common synthetic route in organic chemistry.

Synthesis_Workflow Nitrile This compound Hydrolysis Hydrolysis Nitrile->Hydrolysis Step 1 CarboxylicAcid 2-Isopropyl-2,3-dimethylbutanoic Acid Hydrolysis->CarboxylicAcid Activation Activation (e.g., with Thionyl Chloride) CarboxylicAcid->Activation Step 2 AcidChloride 2-Isopropyl-2,3-dimethylbutanoyl Chloride Activation->AcidChloride Amination Amination (with Methylamine) AcidChloride->Amination Step 3 WS23 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23) Amination->WS23

Caption: Logical workflow for the synthesis of WS-23.

Safety Information

The safety profile of a chemical is paramount for its application in food and fragrance products. The available safety data for this compound is limited, with more extensive research available for its derivative, WS-23.

GHS Hazard Statements

One supplier has listed the following GHS hazard statements for this compound[3]:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

The signal word associated with these hazards is "Danger", and the pictogram is the "Skull and Crossbones".[3]

Toxicological Data

Detailed toxicological studies specifically on this compound are not widely published. Much of the available research focuses on the end product, WS-23, which has undergone more extensive safety assessments for its use as a food additive. For WS-23, studies have been conducted on acute and subacute inhalation toxicity, with a No Observed Adverse Effect Level (NOAEL) determined to be over 342.85 mg/m³ in a subacute inhalation study in rats.[6] The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment on 2-isopropyl-N,2,3-trimethylbutyramide, concluding it is not genotoxic.[7]

It is crucial to note that the toxicological profile of the precursor, this compound, may differ significantly from the final amide product.

Experimental Protocols

Detailed experimental protocols for the industrial synthesis are proprietary. However, a generalized laboratory-scale procedure for the conversion of a nitrile to an amide, which is the core of the transformation to WS-23, can be outlined.

General Protocol for Nitrile to Amide Conversion

This protocol is a generalized representation and would require optimization for specific substrates and scales.

Experimental_Workflow cluster_hydrolysis Step 1: Hydrolysis of the Nitrile cluster_amination Step 2: Amidation a Dissolve this compound in a suitable solvent (e.g., ethanol). b Add an aqueous solution of a strong base (e.g., NaOH) or acid (e.g., H2SO4). a->b c Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC). b->c d Cool the reaction mixture and neutralize to precipitate the carboxylic acid. c->d e Isolate and purify the 2-Isopropyl-2,3-dimethylbutanoic acid. d->e f Convert the carboxylic acid to an activated form (e.g., acid chloride with thionyl chloride). h Slowly add the activated carboxylic acid to the methylamine solution at a controlled temperature. f->h g In a separate vessel, prepare a solution of methylamine in a suitable solvent. g->h i Stir the reaction mixture until completion. h->i j Perform an aqueous work-up to remove byproducts and unreacted starting materials. i->j k Purify the crude product (WS-23) by recrystallization or chromatography. j->k

Caption: Generalized experimental workflow for nitrile to amide conversion.

Conclusion

This compound is a commercially significant, albeit not widely publicized, compound in the flavor and fragrance industry. Its value is derived not from its own organoleptic properties, which remain poorly characterized in public domains, but from its essential role as a building block for high-value ingredients like the cooling agent WS-23. For researchers and professionals in this field, understanding the chemistry and handling requirements of this precursor is vital for the successful synthesis of innovative and safe flavor and fragrance compounds. Further research into the direct sensory properties and a more detailed toxicological profile of this compound would be beneficial for a more complete understanding of its potential applications.

References

An In-Depth Technical Guide to the Safe Handling of 2-Isopropyl-2,3-dimethylbutyronitrile in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and relevant experimental considerations for 2-Isopropyl-2,3-dimethylbutyronitrile (CAS No. 55897-64-8), a sterically hindered aliphatic nitrile. Due to the limited availability of data for this specific compound, this document extrapolates information from safety data sheets, general knowledge of aliphatic nitriles, and protocols for structurally similar molecules. All procedures should be conducted with a thorough understanding of the potential hazards and appropriate safety precautions.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for the safe handling, storage, and use of this compound in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₉H₁₇N[1]
Molecular Weight 139.24 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 186-187 °C
Density 0.812 ± 0.06 g/cm³ (Predicted)
Storage Temperature 2-8 °C

Hazard Identification and Toxicology

General Hazards of Aliphatic Nitriles:

  • Toxicity: Aliphatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[4] The toxicity is often linked to the metabolic release of cyanide, which can inhibit cellular respiration.[2]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Flammability: While not highly flammable, it is a combustible liquid.

Inferred Hazards for this compound:

Based on its structure as a sterically hindered aliphatic nitrile, the rate of metabolic cyanide release may be slower compared to less branched nitriles. However, it should still be handled as a potentially toxic compound. A Safety Data Sheet for the related compound, 2-Isopropyl-N,2,3-trimethylbutyramide, indicates it is harmful if swallowed.[5]

Summary of Potential Health Effects:

Exposure RoutePotential Health Effects
Inhalation May cause respiratory tract irritation. In case of significant exposure, systemic effects similar to cyanide poisoning could occur.
Skin Contact May cause skin irritation. Prolonged or repeated contact may lead to dermatitis. Absorption through the skin is possible.
Eye Contact May cause eye irritation.
Ingestion Harmful if swallowed. May cause symptoms similar to cyanide poisoning, including nausea, vomiting, headache, dizziness, and in severe cases, respiratory distress and loss of consciousness.

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following are general recommendations:

PPESpecification
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are recommended.[6][7][8] Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Protection A laboratory coat should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Engineering Controls
  • Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the work area.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is between 2-8 °C.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][10]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Experimental Protocols (Exemplary)

Due to the lack of published, detailed experimental protocols specifically for this compound, the following sections provide exemplary methodologies based on general procedures for the synthesis and analysis of sterically hindered aliphatic nitriles. These protocols should be adapted and optimized by qualified personnel.

Exemplary Synthesis Protocol: Alkylation of a Hindered Acetonitrile Derivative

This protocol describes a potential synthetic route to this compound via the alkylation of a suitable starting nitrile. This is a generalized procedure and requires optimization.

Reaction Scheme:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation A Isopropylacetonitrile D Isopropylacetonitrile Anion A->D + NaH in THF B Sodium Hydride (NaH) C Tetrahydrofuran (THF) F 2-Isopropyl-3-methylbutyronitrile D->F + 2-Bromopropane E 2-Bromopropane G Sodium Bromide (NaBr) F->G byproduct

Caption: A possible two-step synthesis of a hindered nitrile.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
Isopropylacetonitrile625-34-383.13 g/mol 1.0 eq
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol 2.2 eq
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol -
2-Bromopropane75-26-3122.99 g/mol 2.5 eq
Saturated Ammonium Chloride Solution12125-02-9--
Diethyl Ether60-29-774.12 g/mol -
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol -

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry.

  • Deprotonation: Cool the slurry to 0 °C in an ice bath. Add a solution of isopropylacetonitrile (1.0 eq) in anhydrous THF dropwise via the addition funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 2 hours.

  • Second Deprotonation and Alkylation: Cool the reaction mixture back to 0 °C. Add the second equivalent of sodium hydride. Stir for 30 minutes. Then, add 2-bromopropane (2.5 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

G prep Preparation (NaH in THF under N2) cool1 Cool to 0 °C prep->cool1 add_nitrile Add Isopropylacetonitrile (dropwise) cool1->add_nitrile reflux Stir at RT, then Reflux add_nitrile->reflux cool2 Cool to 0 °C reflux->cool2 add_nah2 Add second eq. of NaH cool2->add_nah2 add_alkyl_halide Add 2-Bromopropane (dropwise) add_nah2->add_alkyl_halide stir_overnight Stir Overnight at RT add_alkyl_halide->stir_overnight quench Quench (sat. NH4Cl) stir_overnight->quench extract Extract (Diethyl Ether) quench->extract dry Dry (MgSO4) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Vacuum Distillation) concentrate->purify

Caption: Exemplary workflow for the synthesis of a hindered nitrile.

Exemplary Analytical Protocol: GC-MS Analysis

This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Consumables:

ComponentSpecification
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Solvent Dichloromethane (GC grade)
Vials 2 mL amber glass vials with PTFE-lined septa

GC-MS Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Flow 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40 - 300

Sample Preparation:

  • Prepare a stock solution of this compound in dichloromethane at a concentration of 1000 µg/mL.

  • Perform serial dilutions to prepare calibration standards at concentrations of 1, 5, 10, 50, and 100 µg/mL.

  • Transfer 1 mL of each standard and any unknown samples to separate GC vials.

Data Analysis:

  • Identification: The retention time and the mass spectrum of the analyte in the sample should match that of a known standard.

  • Fragmentation Pattern: For branched nitriles, fragmentation may not show a strong molecular ion peak. Look for characteristic fragments resulting from the loss of alkyl groups.

  • Quantification: Generate a calibration curve by plotting the peak area of the analyte against its concentration for the prepared standards. Use this curve to determine the concentration of the analyte in unknown samples.

G sample_prep Sample Preparation (Dilution Series in Dichloromethane) gc_injection GC Injection (1 µL, Split 50:1) sample_prep->gc_injection gc_separation GC Separation (DB-5ms column, Temp. Program) gc_injection->gc_separation ms_ionization MS Ionization (Electron Ionization, 70 eV) gc_separation->ms_ionization ms_detection MS Detection (Scan m/z 40-300) ms_ionization->ms_detection data_analysis Data Analysis (Retention Time, Mass Spectrum, Quantification) ms_detection->data_analysis

Caption: General workflow for GC-MS analysis.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste in appropriately labeled, sealed containers.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a sterically hindered aliphatic nitrile that requires careful handling in a laboratory setting. While specific toxicological data is limited, its potential hazards can be inferred from the properties of related compounds. By adhering to the safety precautions, handling procedures, and emergency protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. The provided exemplary experimental protocols offer a starting point for the synthesis and analysis of this and structurally similar molecules, but must be validated and optimized by qualified personnel.

References

Spectroscopic Profile of 2-Isopropyl-2,3-dimethylbutyronitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Isopropyl-2,3-dimethylbutyronitrile (CAS No. 55897-64-8).[1][2][3][4] Due to the limited availability of experimentally derived public data, this document presents predicted spectral information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are based on established computational models and serve as a valuable reference for substance identification, characterization, and quality control. Additionally, this guide outlines standardized experimental protocols for the acquisition of such spectral data for small organic molecules.

Compound Information

PropertyValue
Compound Name This compound
Synonyms Diisopropylpropionitrile
CAS Number 55897-64-8
Molecular Formula C₉H₁₇N
Molecular Weight 139.24 g/mol
Appearance Colorless to light yellow liquid

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values were computationally generated and should be used as a reference for comparison with experimental results.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.05Doublet6HIsopropyl -CH(CH₃ )₂
~1.15Doublet6HButyl -CH(CH₃ )₂
~1.25Singlet3HButyl -C(CH₃ )(CN)-
~2.10Septet1HIsopropyl -CH (CH₃)₂
~2.30Quartet1HButyl -CH (CH₃)₂
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
~18.0Isopropyl -CH(C H₃)₂
~20.0Butyl -CH(C H₃)₂
~25.0Butyl -C(C H₃)(CN)-
~35.0Isopropyl -C H(CH₃)₂
~40.0Butyl -C H(CH₃)₂
~50.0Quaternary -C (CN)-
~122.0Nitrile -C N
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2970-2870StrongC-H stretch (alkane)
~2240MediumC≡N stretch (nitrile)
~1470-1450MediumC-H bend (alkane)
~1390-1370MediumC-H bend (gem-dimethyl)
Predicted Mass Spectrometry (MS) Data - Electron Ionization (EI)
m/zRelative Intensity (%)Assignment
1395[M]⁺ (Molecular Ion)
12440[M - CH₃]⁺
96100[M - C₃H₇]⁺ (loss of isopropyl group)
6930[C₄H₅N]⁺
5550[C₄H₇]⁺
4380[C₃H₇]⁺ (isopropyl cation)

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for small, liquid organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is standard, with a longer acquisition time and relaxation delay to ensure proper signal averaging for the less sensitive ¹³C nucleus.

  • Data Processing : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[6] Ensure the crystal is clean before applying the sample to avoid contamination.[6]

  • Instrument Setup : Select the desired spectral range, typically 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[6]

  • Data Acquisition : Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum.[7] Multiple scans are typically averaged to improve the signal-to-noise ratio.[6]

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile liquid, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used. The sample is vaporized in a high-vacuum source.[8]

  • Ionization (Electron Ionization - EI) : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This causes the molecules to ionize and fragment.[8][9]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The following diagrams illustrate the general workflows for spectral data acquisition and analysis.

Spectral_Data_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Neat Liquid on ATR Crystal Sample->Prep_IR Prep_MS Vaporize in High Vacuum Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Ion Separation by m/z Acq_MS->Proc_MS Analysis Spectral Interpretation & Structure Elucidation Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: General workflow for spectroscopic analysis.

Logical_Relationship Logical Relationships in Spectral Interpretation cluster_data Spectroscopic Data cluster_info Derived Information Structure Molecular Structure Electronic_Env Electronic Environment of Nuclei Structure->Electronic_Env determines Functional_Groups Functional Groups Structure->Functional_Groups contains Molecular_Weight Molecular Weight & Connectivity Structure->Molecular_Weight defines NMR_Data NMR (Chemical Shift, Coupling, Integration) NMR_Data->Structure elucidates IR_Data IR (Vibrational Frequencies) IR_Data->Structure elucidates MS_Data MS (Molecular Ion, Fragmentation Pattern) MS_Data->Structure elucidates Electronic_Env->NMR_Data observed via Functional_Groups->IR_Data observed via Molecular_Weight->MS_Data observed via

Caption: Logical relationships in spectral interpretation.

References

Methodological & Application

Synthesis of Cooling Agent WS-23 from 2-Isopropyl-2,3-dimethylbutyronitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the cooling agent WS-23 (N,2,3-trimethyl-2-isopropylbutanamide) from the starting material 2-isopropyl-2,3-dimethylbutyronitrile. The synthesis is presented via a robust two-step method involving an initial esterification followed by amidation. An alternative theoretical one-step approach via a Ritter reaction is also discussed. This guide is intended to furnish researchers and professionals in drug development and chemical synthesis with the necessary information to safely and efficiently produce WS-23.

Physicochemical Properties of WS-23

PropertyValue
Chemical Name N,2,3-trimethyl-2-isopropylbutanamide
Synonyms WS-23, 2-Isopropyl-N,2,3-trimethylbutyramide
CAS Number 51115-67-4[1][2][3]
Molecular Formula C₁₀H₂₁NO[1][2]
Molecular Weight 171.28 g/mol [1][2]
Appearance White crystalline solid[1][2]
Melting Point 58-65 °C[1][4]
Boiling Point 83-85 °C at 0.35 mmHg[1][4]
Solubility Slightly soluble in water; soluble in alcohols and propylene glycol.[4]

Synthesis Pathway Overview

The primary and most well-documented pathway for the synthesis of WS-23 from this compound is a two-step process. The first step involves the conversion of the nitrile to its corresponding methyl ester, methyl 2,3-dimethyl-2-isopropylbutyrate. The subsequent step is the amidation of this ester with methylamine to yield the final product, WS-23.

Synthesis_Pathway A This compound B Methyl 2,3-dimethyl-2-isopropylbutyrate A->B  Step 1: Esterification (Methanol, Acid Catalyst) C WS-23 (N,2,3-trimethyl-2-isopropylbutanamide) B->C  Step 2: Amidation (Methylamine, Basic Catalyst) Ritter_Reaction A This compound C N-tert-butyl-2-isopropyl-2,3-dimethylbutanamide A->C  Ritter Reaction (Strong Acid) B Carbocation Source (e.g., from tert-butanol) B->C D WS-23 C->D  Further Steps (Dealkylation, N-methylation)

References

Application Notes and Protocols: Hydrolysis of 2-Isopropyl-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. However, sterically hindered nitriles, such as 2-Isopropyl-2,3-dimethylbutyronitrile, present a significant challenge due to the steric hindrance around the cyano group, which impedes the approach of nucleophiles. Standard hydrolysis conditions are often sluggish and ineffective for these substrates, necessitating the use of more forcing reaction conditions. This document provides detailed application notes and protocols for the successful hydrolysis of this compound to its corresponding carboxylic acid, 2-Isopropyl-2,3-dimethylbutanoic acid. Both acidic and basic conditions are discussed, with a focus on overcoming the challenges posed by steric hindrance.

Reaction Principle

The hydrolysis of a nitrile proceeds in two main stages: first, the hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1] For sterically hindered nitriles, both steps can be slow and require vigorous conditions, such as high concentrations of strong acids or bases and elevated temperatures, to drive the reaction to completion.[2]

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack by water.[3] Subsequent proton transfers and tautomerization lead to the amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[2]

Base-Catalyzed Hydrolysis:

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile.[3] This is followed by protonation to form an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed to the carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.[1]

Reaction Conditions

Due to the significant steric hindrance of this compound, elevated temperatures and prolonged reaction times are generally necessary. The choice between acidic and basic conditions may depend on the compatibility of other functional groups in the molecule, if any.

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent Concentrated Sulfuric Acid or Hydrochloric AcidPotassium Hydroxide or Sodium Hydroxide
Solvent Water, Acetic Acid, or DioxaneEthylene Glycol, Diethylene Glycol, or Water
Temperature 100 - 160 °C (Reflux)150 - 200 °C (Reflux)
Reaction Time 24 - 72 hours24 - 72 hours
Workup Basification and ExtractionAcidification and Extraction

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis with Concentrated Sulfuric Acid

This protocol employs a strong acid at high temperatures to overcome the steric hindrance of the nitrile.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Diethyl Ether

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (e.g., 10 mL per gram of nitrile).

  • Heat the mixture to reflux (approximately 120-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 24-72 hours for complete conversion.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Isopropyl-2,3-dimethylbutanoic acid.

  • The crude product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Base-Catalyzed Hydrolysis with Potassium Hydroxide in Ethylene Glycol

This protocol utilizes a high-boiling solvent to achieve the high temperatures required for the hydrolysis of the sterically hindered nitrile.

Materials:

  • This compound

  • Potassium Hydroxide (pellets)

  • Ethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid

  • Diethyl Ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (5.0 eq) in ethylene glycol (e.g., 10 mL per gram of nitrile) with gentle heating.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to a vigorous reflux (approximately 180-200 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take 24-48 hours to reach completion.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Isopropyl-2,3-dimethylbutanoic acid.

  • Purify the product by vacuum distillation or recrystallization as needed.

Visualizations

Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start This compound reagents Add Acid/Base and Solvent start->reagents reflux Heat to Reflux (24-72h) reagents->reflux quench Quench Reaction reflux->quench Reaction Complete extract Solvent Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Distillation/Recrystallization) dry->purify end 2-Isopropyl-2,3-dimethylbutanoic acid purify->end Final Product

Caption: General experimental workflow for the hydrolysis of this compound.

Signaling_Pathway Nitrile This compound Amide Amide Intermediate Nitrile->Amide Hydration (H₂O, H⁺ or OH⁻) CarboxylicAcid 2-Isopropyl-2,3-dimethylbutanoic acid Amide->CarboxylicAcid Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Reaction pathway for the hydrolysis of this compound.

References

Application Notes and Protocols for the Amidation of 2-Isopropyl-2,3-dimethylbutyronitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of amide derivatives from 2-isopropyl-2,3-dimethylbutyronitrile, a versatile intermediate in organic synthesis. The resulting branched-chain aliphatic amides are of interest in various fields, including the development of flavoring agents and potentially as scaffolds in medicinal chemistry.

Introduction

This compound is a sterically hindered aliphatic nitrile. Its conversion to the corresponding amide, 2-isopropyl-2,3-dimethylbutanamide, and its N-substituted derivatives, requires specific reaction conditions to overcome the steric hindrance and achieve good yields. Amidation of this nitrile can be achieved through direct hydrolysis or via a two-step process involving an ester intermediate. These amides can serve as building blocks for more complex molecules with potential applications in the pharmaceutical and agrochemical industries.

Data Presentation

The following tables summarize the quantitative data for two key amidation methods.

Table 1: Two-Step Synthesis of N,2,3-Trimethyl-2-isopropylbutanamide (Indirect Amidation)

StepReactantsMolar Ratio (Nitrile:Alcohol:Acid Gas)Reaction Time (h)ProductYield (%)Purity (%)
1. EsterificationThis compound, Methanol, Hydrogen Chloride Gas1:3:34Methyl 2,3-dimethyl-2-isopropylbutyrate--
2. AmidationMethyl 2,3-dimethyl-2-isopropylbutyrate, Methylamine (33% in Methanol), Sodium Methoxide1:1.5:0.04 (Ester:Amine:Catalyst)12N,2,3-Trimethyl-2-isopropylbutanamide87.3299.31

Table 2: General Protocol for Direct Hydration of Nitriles to Amides

SubstrateBase (eq.)SolventTemperature (°C)Time (h)ProductYield (%)
Benzonitrile (model substrate)NaOH (1)Isopropyl Alcohol6024Benzamide93
α-Cyano naphthaleneNaOH (1)Isopropyl Alcohol6024Naphthylamide69
Aliphatic Nitriles (general)NaOH (1)Isopropyl Alcohol6024Aliphatic Amides59-63

Experimental Protocols

Protocol 1: Two-Step Synthesis of N,2,3-Trimethyl-2-isopropylbutanamide (Indirect Amidation)

This protocol is adapted from a patented procedure for the synthesis of the cooling agent WS-23.[1]

Step 1: Synthesis of Methyl 2,3-dimethyl-2-isopropylbutyrate

  • To a 500 mL autoclave, add 1 mole of this compound and 3 moles of methanol.

  • Introduce 3 moles of hydrogen chloride gas into the autoclave.

  • Heat the mixture to reflux with stirring for 4 hours.

  • After cooling, vent the excess hydrogen chloride gas, which can be recovered in cooled methanol for reuse.

  • Distill off the excess methanol.

  • Wash the remaining reaction mixture twice with 50 mL of saturated sodium bicarbonate solution.

  • Extract the product with a saturated sodium chloride solution.

  • Separate the organic layer and dry it to obtain methyl 2,3-dimethyl-2-isopropylbutyrate.

Step 2: Synthesis of N,2,3-Trimethyl-2-isopropylbutanamide

  • In a 500 mL autoclave, combine 0.5 moles of methyl 2,3-dimethyl-2-isopropylbutyrate, 70.5 g of a 33% solution of methylamine in methanol (containing 0.75 moles of methylamine), and 0.02 moles of sodium methoxide.

  • Heat the mixture to reflux with stirring for 12 hours.

  • Recover the methylamine in methanol solution by distillation.

  • Add petroleum ether (mass equal to the mass of the starting ester).

  • Neutralize the mixture to a neutral pH with a 5% aqueous solution of hydrochloric acid.

  • Wash the organic layer twice with water and then separate the layers.

  • Crystallize the product from the petroleum ether phase at approximately 0°C.

  • Collect the crystals by filtration and dry them to obtain the final product.

Protocol 2: General Procedure for Direct Acid-Catalyzed Hydration of Sterically Hindered Nitriles

This protocol is based on a general method for the hydration of sterically hindered nitriles and may require optimization for this compound.[2][3][4]

  • In a round-bottom flask, dissolve the sterically hindered nitrile (e.g., this compound) in acetic acid (AcOH).

  • Carefully add concentrated sulfuric acid (H₂SO₄) to the mixture.

  • Heat the reaction mixture to a temperature above 90°C.

  • Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method such as recrystallization or column chromatography.

Visualizations

G cluster_protocol1 Protocol 1: Indirect Amidation Workflow Nitrile This compound Ester Methyl 2,3-dimethyl-2-isopropylbutyrate Nitrile->Ester Methanol, HCl gas, Reflux Amide1 N,2,3-Trimethyl-2-isopropylbutanamide Ester->Amide1 Methylamine, NaOMe, Reflux G cluster_protocol2 Protocol 2: Direct Amidation Workflow Nitrile2 This compound Amide2 2-Isopropyl-2,3-dimethylbutanamide Nitrile2->Amide2 AcOH, H₂SO₄, >90°C G Start This compound Amides Amide Derivatives Start->Amides Amidation Cooling Cooling Agents (e.g., WS-23) Amides->Cooling Pharma Potential Pharmaceutical Scaffolds Amides->Pharma Agro Potential Agrochemicals Amides->Agro

References

Application Notes and Protocols: One-Step Synthesis of 2-Isopropyl-2,3-dimethylbutyramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and a generalized protocol for the one-step synthesis of amides from nitriles, with a specific focus on the conversion of 2-Isopropyl-2,3-dimethylbutyronitrile to 2-Isopropyl-2,3-dimethylbutyramide. While specific literature on this exact transformation is limited, this guide is based on well-established, transition-metal-free hydration methods for organonitriles. The protocol provided is a robust starting point for researchers developing synthetic routes for novel amide compounds.

Introduction and Application Notes

The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. Amide functional groups are cornerstones of many biologically active molecules, polymers, and agrochemicals.[1] this compound is a branched-chain aliphatic nitrile that serves as a versatile intermediate in the synthesis of specialty chemicals.[2] Its conversion to the corresponding amide, 2-Isopropyl-2,3-dimethylbutyramide, provides a building block for further functionalization in drug discovery and materials science.

The one-step hydration of nitriles to amides can be achieved under either acidic or basic conditions.[3][4]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. This allows for the nucleophilic attack by water, a weak nucleophile, to form an imidic acid tautomer, which then rearranges to the more stable amide.[3][4] Controlling the reaction conditions, such as temperature and acid concentration, is crucial to prevent over-hydrolysis to the carboxylic acid.[5]

  • Base-Catalyzed Hydrolysis: This method typically involves the use of a hydroxide source, such as sodium hydroxide (NaOH). The hydroxide ion directly attacks the electrophilic nitrile carbon. This pathway is often preferred for its milder conditions and chemoselectivity, avoiding the formation of excessive salt byproducts during neutralization.[1][5] Recent methodologies have employed systems like NaOH in isopropyl alcohol (IPA) to effectively hydrate a wide range of nitriles.[1]

The protocol detailed in this document is adapted from a transition-metal-free method utilizing NaOH, which presents an environmentally conscious and cost-effective approach to amide synthesis.[1]

Proposed Reaction Scheme

The general reaction for the base-catalyzed hydrolysis of this compound is as follows:

Experimental Protocol

This protocol is a generalized procedure for the base-catalyzed hydration of nitriles and should be optimized for the specific substrate, this compound.

3.1. Materials and Equipment

  • Starting Material: this compound

  • Reagents: Sodium hydroxide (NaOH), Isopropyl alcohol (IPA), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane, Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottomed flask (20 mL or appropriate size), magnetic stirrer and stir bar, heating mantle or oil bath with temperature control, thin-layer chromatography (TLC) plates, rotary evaporator, column chromatography setup.

3.2. Procedure

  • To a 20 mL round-bottomed flask, add this compound (2 mmol) and isopropyl alcohol (1.0 mL).

  • Add sodium hydroxide (2 mmol) to the mixture.

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 24 hours), cool the mixture to room temperature.

  • Dissolve the crude mixture in dichloromethane and filter to remove any inorganic solids.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure 2-Isopropyl-2,3-dimethylbutyramide.[1]

  • Characterize the final product using appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry).

Quantitative Data

While specific yield data for the hydrolysis of this compound using this method is not available in the literature, Table 1 summarizes the reported yields for the hydration of various other nitriles under similar conditions.[1] This table serves to illustrate the potential scope and efficiency of the proposed protocol.

Table 1: Substrate Scope for NaOH-Mediated Hydration of Nitriles

EntryNitrile SubstrateProduct AmideYield (%)
1BenzonitrileBenzamide94
24-Methylbenzonitrile4-Methylbenzamide91
34-Methoxybenzonitrile4-Methoxybenzamide89
44-Chlorobenzonitrile4-Chlorobenzamide86
53-Bromobenzonitrile3-Bromobenzamide81
62-Methoxybenzonitrile2-Methoxybenzamide89
7Phenylacetonitrile2-Phenylacetamide78
8AdiponitrileAdipamide73

Data adapted from a study on transition-metal-free hydration of nitriles. Reaction Conditions: Nitrile (2 mmol), NaOH (2 mmol), IPA (1.0 mL), 60°C, 24h. Yields are for isolated products.[1]

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target amide.

experimental_workflow start_end start_end process process analysis analysis purification purification A Start: Reagents B Combine Nitrile, NaOH, and IPA in Flask A->B 1. Setup C Heat Reaction to 60°C (24 hours) B->C 2. Reaction D Monitor by TLC C->D Continuous E Workup: Dissolve and Filter D->E 3. Completion F Concentrate via Rotary Evaporation E->F 4. Isolation G Purify by Column Chromatography F->G 5. Purification H Characterize Product (NMR, MS, IR) G->H 6. Analysis I End: Pure Amide H->I

Caption: General experimental workflow for amide synthesis.

5.2. Proposed Reaction Mechanism

This diagram outlines the proposed ionic mechanism for the base-catalyzed hydration of a nitrile.

Caption: Proposed mechanism for base-catalyzed nitrile hydrolysis.

References

Application Notes and Protocols for the α-Alkylation of Nitriles with Isopropyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The introduction of an isopropyl group at the α-position of a nitrile is a significant transformation in organic synthesis, yielding valuable building blocks for the construction of more complex molecules. α-Isopropyl nitriles are precursors to a variety of functional groups, including amines, carboxylic acids, and ketones, which are prevalent in many pharmaceutical agents and natural products. The steric bulk and lipophilicity of the isopropyl group can have a profound impact on the biological activity and pharmacokinetic properties of a molecule.

Traditionally, the α-alkylation of nitriles has been achieved using strong bases such as sodium amide with alkyl halides.[1] While effective, these methods often suffer from the need for stoichiometric amounts of strong base and the generation of significant salt waste.[2] Modern synthetic efforts have focused on the development of more sustainable and atom-economical methodologies.

A prominent and environmentally benign approach is the transition metal-catalyzed α-alkylation of nitriles with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" strategy.[3] This methodology utilizes abundant and readily available alcohols as alkylating agents, with water as the sole byproduct.[4] Catalysts based on earth-abundant metals such as cobalt, iron, and manganese have been developed for this purpose, offering economic and ecological advantages over precious metal catalysts.[3][5] The general mechanism involves the temporary "borrowing" of hydrogen from the alcohol to form an aldehyde, which then undergoes a condensation reaction with the nitrile. The resulting α,β-unsaturated nitrile is subsequently hydrogenated by the "borrowed" hydrogen to yield the α-alkylated product.[3][6]

This document provides detailed protocols for both a traditional base-mediated α-isopropylation and a modern transition metal-catalyzed approach, along with a summary of reported yields for various substrates.

Methodologies and Data

The following table summarizes quantitative data for the α-alkylation of various nitriles with isopropyl groups using different methodologies.

Nitrile SubstrateIsopropyl SourceCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetonitrileIsopropanolCo(II) catalystToluene14024up to 86[5]
Aryl NitrilesSecondary AlcoholsCo-catalystToluene14024>30 examples[5]
3-(Trifluoromethyl)phenylacetonitrileIsopropyl bromideSodium amideToluene90488[1]
PhenylacetonitrileIsopropyl bromideNaOH on AluminaBenzeneReflux185[7]
ArylacetonitrilesSecondary AlcoholsNickel(II) catalystNot specifiedNot specifiedNot specifiedNot specified[8]

Experimental Protocols

Protocol 1: Cobalt-Catalyzed α-Alkylation of Phenylacetonitrile with Isopropanol (Borrowing Hydrogen Methodology)

This protocol is based on the general principles of cobalt-catalyzed alkylation of nitriles with secondary alcohols.[5]

Materials:

  • Phenylacetonitrile

  • Isopropanol

  • Cobalt(II) catalyst (e.g., a pre-catalyst to be activated in situ)

  • BIAN ligand (bis(arylimino)acenaphthene)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the cobalt(II) pre-catalyst, the BIAN ligand, and the base.

  • Add anhydrous toluene to the flask, followed by phenylacetonitrile and isopropanol.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 140 °C in an oil bath.

  • Maintain the reaction at this temperature for 24 hours, with stirring.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-phenyl-3-methylbutanenitrile.

Protocol 2: Base-Mediated α-Alkylation of 3-(Trifluoromethyl)phenylacetonitrile with Isopropyl Bromide

This protocol is adapted from a patented procedure for the synthesis of α-isopropyl-phenylacetonitrile derivatives.[1]

Materials:

  • 3-(Trifluoromethyl)phenylacetonitrile

  • Isopropyl bromide

  • Sodium amide (suspension in toluene)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-(Trifluoromethyl)phenylacetonitrile in toluene.

  • Heat the solution to 90 °C.

  • Over a period of 20 minutes, add a 30% suspension of sodium amide in toluene to the heated solution.

  • After the addition is complete, heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the toluene by distillation.

  • Fractionally distill the residue under vacuum to obtain the pure α-isopropyl-3-(trifluoromethyl)phenylacetonitrile.

Visualizations

Borrowing_Hydrogen_Mechanism cluster_catalyst Catalytic Cycle cluster_reaction Substrate Transformation Catalyst_H2 [M]-H₂ Catalyst [M] Catalyst_H2->Catalyst H₂ release Product R'CH(CN)CHR₂ (α-Isopropyl Nitrile) Catalyst_H2->Product Catalyst->Catalyst_H2 H₂ uptake Acetone R₂C=O (Acetone) Catalyst->Acetone Isopropanol R₂CHOH (Isopropanol) Isopropanol->Catalyst_H2 Isopropanol->Acetone Oxidation Unsaturated_Nitrile R'C(CN)=CR₂ (α,β-Unsaturated Nitrile) Acetone->Unsaturated_Nitrile Knoevenagel Condensation Nitrile R'CH₂CN (Nitrile) Nitrile->Unsaturated_Nitrile Unsaturated_Nitrile->Catalyst Unsaturated_Nitrile->Product Hydrogenation

Caption: Borrowing Hydrogen mechanism for α-isopropylation of nitriles.

Experimental_Workflow Start Start Reagents Combine Nitrile, Isopropyl Source, Catalyst/Base, and Solvent Start->Reagents Reaction Heat Reaction Mixture (e.g., 90-140 °C) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Cool and Quench Reaction Monitoring->Workup Reaction complete Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify Crude Product (Chromatography/Distillation) Drying->Purification Product Isolated α-Isopropyl Nitrile Purification->Product

Caption: General experimental workflow for α-isopropylation of nitriles.

References

Application Notes and Protocols for the Synthesis of 2-Isopropyl-2,3-dimethylbutyronitrile via Iron-Catalyzed Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and a proposed experimental protocol for the synthesis of 2-Isopropyl-2,3-dimethylbutyronitrile, a valuable intermediate in organic synthesis. The proposed method is based on iron-catalyzed α-alkylation of nitriles, an environmentally benign and atom-economical approach that utilizes earth-abundant iron catalysts. While the direct synthesis of the target molecule using this method has not been explicitly reported, this protocol is based on established iron-catalyzed alkylation reactions of nitriles with alcohols.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a sequential iron-catalyzed α-alkylation of a suitable nitrile precursor. A plausible route involves the α-isopropylation of 2,3-dimethylbutyronitrile using isopropanol as the alkylating agent. This reaction would proceed via a borrowing hydrogen mechanism, catalyzed by an iron pincer complex.

Synthetic Pathway 2,3-Dimethylbutyronitrile 2,3-Dimethylbutyronitrile Product This compound 2,3-Dimethylbutyronitrile->Product Fe-Pincer Catalyst, Base, Heat Isopropanol Isopropanol Isopropanol->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Iron-Catalyzed α-Isopropylation of 2,3-Dimethylbutyronitrile (Hypothetical)

This protocol is adapted from established procedures for the iron-catalyzed α-alkylation of nitriles with primary alcohols.[1][2][3] The use of a secondary alcohol like isopropanol may require optimization of reaction conditions.

Materials and Reagents
  • 2,3-Dimethylbutyronitrile

  • Isopropanol (anhydrous)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Bis(2-diphenylphosphinoethyl)amine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (high purity)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Preparation of the Iron Pincer Pre-catalyst

The iron pincer pre-catalyst can be synthesized according to literature procedures. A common example is the complex formed from FeCl₂ and a PNP pincer ligand.

Experimental Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iron pincer pre-catalyst (e.g., 5 mol%).

    • Add sodium tert-butoxide (10 mol%).

    • The tube is evacuated and backfilled with argon or nitrogen three times.

  • Addition of Reagents:

    • Add anhydrous toluene (2 mL) via syringe.

    • Add 2,3-dimethylbutyronitrile (1.0 mmol) via syringe.

    • Add isopropanol (1.5 mmol) via syringe.

  • Reaction:

    • The Schlenk tube is sealed and the reaction mixture is stirred at a predetermined temperature (e.g., 110-140 °C) for 24-48 hours. The progress of the reaction should be monitored by GC-MS or TLC.

  • Work-up and Purification:

    • After completion, the reaction mixture is cooled to room temperature.

    • The mixture is quenched with a saturated aqueous solution of ammonium chloride (5 mL).

    • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Fe-catalyst and Base to Schlenk tube B Evacuate and backfill with inert gas A->B C Add solvent, nitrile, and alcohol B->C D Heat and stir under inert atmosphere C->D E Monitor reaction progress (GC-MS/TLC) D->E F Cool to room temperature and quench E->F G Aqueous work-up and extraction F->G H Dry and concentrate organic phase G->H I Purify by column chromatography H->I

Caption: Workflow for the iron-catalyzed synthesis.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthesis of this compound. Yields and purity are estimates based on similar reported iron-catalyzed alkylations.

ParameterValue
Reactants
2,3-Dimethylbutyronitrile1.0 mmol
Isopropanol1.5 mmol
Iron Pincer Catalyst0.05 mmol (5 mol%)
Sodium tert-butoxide0.1 mmol (10 mol%)
Toluene (solvent)2.0 mL
Reaction Conditions
Temperature120 °C
Reaction Time36 hours
AtmosphereArgon
Results
Hypothetical Yield 65%
Purity (after chroma.) >95%
Product Appearance Colorless to pale yellow oil
Molecular Formula C₁₀H₁₉N
Molecular Weight 153.27 g/mol

Challenges and Future Work

The primary challenge in the proposed synthesis is the use of a secondary alcohol, isopropanol, as the alkylating agent in the borrowing hydrogen catalytic cycle. Most existing iron-catalyzed α-alkylation of nitriles with alcohols have been optimized for primary alcohols.[3] The dehydrogenation of secondary alcohols is generally less favorable, which may lead to lower reaction efficiency.

Future research should focus on:

  • Screening different iron catalysts and ligands to improve the efficiency of dehydrogenation of secondary alcohols.

  • Optimizing reaction parameters such as temperature, base, and solvent to enhance the yield of the desired product.

  • Investigating alternative iron-catalyzed methods for the introduction of the isopropyl group.

References

Application Notes and Protocols for Cobalt-Catalyzed Synthesis of Substituted Butyronitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted butyronitriles utilizing cobalt-based catalysts. The methodologies outlined herein offer efficient and selective routes to this important class of molecules, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The protocols are based on robust and reproducible catalytic systems, emphasizing atom economy and the use of earth-abundant metals.

Cobalt-Catalyzed α-Alkylation of Nitriles with Alcohols

This method allows for the direct α-alkylation of nitriles with a broad range of alcohols, including benzylic, heterocyclic, and aliphatic alcohols, to generate substituted butyronitriles and other functionalized nitriles. The reaction proceeds via a "borrowing hydrogen" methodology, where the alcohol is transiently oxidized to an aldehyde, which then undergoes a condensation reaction with the nitrile, followed by hydrogenation of the resulting unsaturated intermediate. The use of a reusable cobalt-nanoparticle catalyst supported on nitrogen-doped carbon (Co@PNC) makes this a sustainable and cost-effective approach.[1]

Data Presentation

Table 1: Cobalt-Nanoparticle-Catalyzed α-Alkylation of Phenylacetonitrile with Various Alcohols. [1]

EntryAlcoholProductYield (%)
1Benzyl alcohol2,3-Diphenylpropanenitrile99
24-Methylbenzyl alcohol2-Phenyl-3-(p-tolyl)propanenitrile98
34-Methoxybenzyl alcohol3-(4-Methoxyphenyl)-2-phenylpropanenitrile97
44-Chlorobenzyl alcohol3-(4-Chlorophenyl)-2-phenylpropanenitrile95
51-Phenylethanol2-Phenyl-3-phenylbutanenitrile73
6Cinnamyl alcohol(E)-2,5-Diphenylpent-4-enenitrile85
71-Butanol2-Phenylhexanenitrile75
81-Hexanol2-Phenyloctanenitrile78

Reaction conditions: 0.5 mmol phenylacetonitrile, 1 mmol alcohol, 50 mg Co@PNC-900 catalyst (2.04 mol% Co), 0.5 mmol K₃PO₄, 2 mL toluene, 140 °C, 24 h. Isolated yields.[1]

Experimental Protocols

Protocol 1: Synthesis of the Co@PNC-900 Catalyst [1]

  • In a 250 mL beaker, dissolve cobalt(II) chloride hexahydrate (1.5 g), zinc(II) chloride (5.0 g), and D-glucosamine hydrochloride (5.0 g) in deionized water (50 mL).

  • Add colloidal silica (40 wt% in water, 20 g) to the solution and stir vigorously for 10 minutes.

  • Dry the resulting mixture in an oven at 80 °C for 24 hours.

  • Grind the dried solid into a fine powder and pyrolyze it in a tube furnace under a nitrogen atmosphere at 900 °C for 2 hours (heating rate of 5 °C/min).

  • After cooling to room temperature, wash the pyrolyzed material with a 2 M aqueous solution of sodium hydroxide at 80 °C for 12 hours to remove the silica template.

  • Filter the mixture, wash the solid residue with deionized water until the pH is neutral, and then dry it in an oven at 80 °C for 12 hours to obtain the Co@PNC-900 catalyst.

Protocol 2: General Procedure for the α-Alkylation of Nitriles with Alcohols [1]

  • To an oven-dried Schlenk tube, add the nitrile (0.5 mmol), alcohol (1 mmol), Co@PNC-900 catalyst (50 mg, 2.04 mol% Co), and potassium phosphate (K₃PO₄, 0.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (2 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction with 5 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated nitrile.

Visualization

G Logical Workflow for α-Alkylation of Nitriles cluster_catalyst_prep Catalyst Preparation cluster_reaction α-Alkylation Reaction Mix Mix CoCl₂·6H₂O, ZnCl₂, D-glucosamine HCl, and Colloidal Silica Dry Dry at 80°C Mix->Dry Pyrolyze Pyrolyze at 900°C under N₂ Dry->Pyrolyze Wash Wash with NaOH solution Pyrolyze->Wash Dry_Final Dry to obtain Co@PNC-900 Wash->Dry_Final Reactants Combine Nitrile, Alcohol, Co@PNC-900, and K₃PO₄ in Toluene Heat Heat at 140°C for 24h Reactants->Heat Workup Aqueous Workup and Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Isolated Substituted Butyronitrile Purify->Product

Caption: Workflow for the synthesis of the Co@PNC catalyst and its application in the α-alkylation of nitriles.

Cobalt-Catalyzed Hydrocyanation of Olefins

This method provides a route to substituted butyronitriles through the addition of a cyanide group across a carbon-carbon double bond. The use of tosyl cyanide as a cyanide source offers a safer alternative to hydrogen cyanide. The reaction is catalyzed by a cobalt(II) salt in the presence of a silane reducing agent and an alcohol additive, proceeding under mild conditions.[2]

Data Presentation

Table 2: Cobalt-Catalyzed Hydrocyanation of Various Olefins. [2]

EntryOlefinProductYield (%)
11-OcteneNonanenitrile85
2Styrene2-Phenylpropanenitrile65
3CyclohexeneCyclohexanecarbonitrile55
4IndeneIndane-1-carbonitrile78

Reaction conditions: Olefin (1.0 mmol), tosyl cyanide (1.2 mmol), Co(BF₄)₂·6H₂O (6 mol%), PhSiH₃ (1.5 mmol), t-BuOOH (30 mol%), ethanol (2.0 mmol), room temperature.[2]

Experimental Protocols

Protocol 3: General Procedure for the Hydrocyanation of Olefins [2]

  • To an oven-dried Schlenk tube under an argon atmosphere, add cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O, 6 mol%).

  • Add the olefin (1.0 mmol) and ethanol (2.0 mmol).

  • Add a solution of tosyl cyanide (1.2 mmol) in a minimal amount of anhydrous solvent (e.g., THF).

  • Add phenylsilane (PhSiH₃, 1.5 mmol) dropwise to the mixture.

  • Finally, add tert-butyl hydroperoxide (t-BuOOH, 30 mol%).

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the desired nitrile product.

Visualization

G Reaction Pathway for Olefin Hydrocyanation Olefin Olefin Intermediate Cobalt-Hydride Species Olefin->Intermediate + Co-H TsCN Tosyl Cyanide TsCN->Intermediate + CN source Catalyst Co(BF₄)₂·6H₂O PhSiH₃, t-BuOOH, EtOH Catalyst->Intermediate Generates Product Substituted Butyronitrile Intermediate->Product Hydrocyanation

Caption: Simplified reaction scheme for the cobalt-catalyzed hydrocyanation of olefins.

References

Application Notes and Protocols for the Use of 2-Isopropyl-2,3-dimethylbutyronitrile in Ritter Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the sterically hindered nitrile, 2-isopropyl-2,3-dimethylbutyronitrile, in the Ritter reaction for the synthesis of bulky N-tert-alkyl amides.

Introduction

The Ritter reaction is a powerful C-N bond-forming reaction that transforms a nitrile and a carbocation precursor (typically from an alcohol or alkene) into an N-alkyl amide.[1] This reaction is particularly valuable for the synthesis of amides with tertiary alkyl substituents on the nitrogen atom, a motif present in numerous biologically active molecules and pharmaceutical intermediates.[2] While the Ritter reaction is versatile, the use of sterically hindered nitriles, such as this compound, presents unique challenges and opportunities. The significant steric bulk of this nitrile can influence reaction rates and yields, necessitating carefully optimized conditions.[3] However, its successful application allows for the synthesis of highly congested and structurally unique amides that are not readily accessible through other synthetic routes.

These notes provide a framework for employing this compound in Ritter reactions, offering a detailed experimental protocol and representative data to guide researchers in their synthetic endeavors.

Reaction Mechanism and Considerations

The Ritter reaction proceeds via the formation of a stable carbocation from an alcohol or alkene under strongly acidic conditions. This carbocation is then trapped by the nucleophilic nitrogen of the nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final N-alkyl amide.[4]

When using a sterically hindered nitrile like this compound, the nucleophilic attack of the nitrile on the carbocation can be slowed due to steric repulsion.[3] Consequently, reaction conditions may require stronger acids, higher temperatures, or longer reaction times to achieve satisfactory conversion.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide from tert-Butanol

This protocol describes a representative procedure for the Ritter reaction between this compound and tert-butanol.

Materials:

  • This compound (CAS 55897-64-8)[5]

  • tert-Butanol

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1.0 eq). Cool the flask in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 - 3.0 eq) to the nitrile with vigorous stirring, maintaining the temperature below 10 °C.

  • Alcohol Addition: Once the acid addition is complete, add tert-butanol (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice (200 g).

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(tert-butyl)-2-isopropyl-2,3-dimethylbutyramide.

Safety Precautions:

  • This compound should be handled in a well-ventilated fume hood.[6]

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be quenched by slowly adding the reaction mixture to ice to dissipate the heat generated during neutralization.

Data Presentation

Due to the limited availability of specific literature data for the Ritter reaction of this compound, the following table presents representative, hypothetical quantitative data for the synthesis of N-tert-alkyl amides. These values are intended for illustrative purposes to guide experimental design.

EntryCarbocation PrecursorNitrile:Alcohol:Acid RatioTemperature (°C)Time (h)Hypothetical Yield (%)
1tert-Butanol1 : 1.2 : 2.5601865
2Adamantanol1 : 1.1 : 3.0702470

Characterization of N-(tert-Butyl)-2-isopropyl-2,3-dimethylbutyramide:

  • FTIR (neat, cm⁻¹): ~3300 (N-H stretch), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II).

  • ¹H NMR (CDCl₃, ppm): δ ~5.5-6.5 (br s, 1H, NH), δ ~2.0-2.5 (m, 2H, CH), δ ~1.3 (s, 9H, C(CH₃)₃), δ ~0.8-1.2 (m, 18H, other CH₃ groups).

  • ¹³C NMR (CDCl₃, ppm): δ ~175 (C=O), δ ~51 (C(CH₃)₃), δ ~40-50 (quaternary C and CH), δ ~20-30 (CH₃ carbons).

Note: The exact chemical shifts may vary and require experimental confirmation.

Visualizations

Ritter_Reaction_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Hydrolysis Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Alcohol->Protonated_Alcohol + H⁺ H+ H⁺ Carbocation R₃C⁺ Protonated_Alcohol->Carbocation - H₂O Nitrilium_Ion R'-C≡N⁺-CR₃ Carbocation->Nitrilium_Ion + R'-C≡N H2O H₂O Nitrile R'-C≡N Intermediate R'-C(OH)=N⁺H-CR₃ Nitrilium_Ion->Intermediate + H₂O - H⁺ Amide R'-C(=O)NH-CR₃ Intermediate->Amide Tautomerization

Caption: Mechanism of the Ritter Reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add this compound to flask - Cool in ice bath Start->Reaction_Setup Acid_Addition Slowly add concentrated H₂SO₄ Reaction_Setup->Acid_Addition Alcohol_Addition Add tertiary alcohol dropwise Acid_Addition->Alcohol_Addition Reaction Heat and stir for 12-24 hours Alcohol_Addition->Reaction Workup Quench with ice Reaction->Workup Neutralization Neutralize with NaHCO₃ solution Workup->Neutralization Extraction Extract with Dichloromethane Neutralization->Extraction Drying Dry organic layer with Na₂SO₄ Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography or recrystallization Concentration->Purification Product N-tert-Alkyl Amide Purification->Product

Caption: General Experimental Workflow for the Ritter Reaction.

References

GC-MS analysis protocol for 2-Isopropyl-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the GC-MS Analysis of 2-Isopropyl-2,3-dimethylbutyronitrile

Application Note

Introduction

This compound is a branched aliphatic nitrile that can be utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. This document provides a detailed protocol for the analysis of this compound, covering sample preparation, GC-MS parameters, and expected mass spectral data. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

Principle of the Method

The sample containing this compound is first prepared by dissolution in a suitable volatile organic solvent. An aliquot of the prepared sample is then injected into the gas chromatograph. In the GC, the compound is vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each fragment, generating a mass spectrum that serves as a molecular fingerprint for identification. Quantification can be achieved by comparing the peak area of the analyte to that of a known standard.

Experimental Protocol

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of pure this compound standard.

    • Dissolve the standard in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane) to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For liquid samples, dilute an accurately measured volume with a suitable solvent to fall within the calibration range.

    • For solid samples, dissolve a precisely weighed amount in a suitable solvent.[1]

    • If particulates are present, filter the sample solution using a 0.22 µm syringe filter to prevent contamination of the GC system.[1]

2. GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.

Parameter Value
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-200
Solvent Delay3 minutes
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Table 1: Expected Quantitative Data for this compound

ParameterExpected Value/Characteristic Ions
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Expected Retention Time (RT) 8 - 12 minutes (dependent on exact GC conditions)
Molecular Ion (M+) m/z 139 (likely to be of low abundance or absent)
Key Fragment Ions (m/z) 124 ([M-CH3]+), 96 ([M-C3H7]+), 82, 69, 55, 41
Ions for SIM Mode Primary (quantification): 96; Secondary (confirmation): 124, 82

Note: The fragmentation pattern of nitriles, particularly branched ones, can result in a weak or absent molecular ion peak. The loss of an alpha hydrogen can lead to a prominent [M-1] peak.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution & Dissolution Sample->Dilution Standard Standard Standard->Dilution Solvent Solvent (e.g., Dichloromethane) Solvent->Dilution Filtration Filtration (if necessary) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Carrier Gas (He) Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Compound Identification (Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Peak Area) DataAcquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Spectroscopic Analysis of 2-Isopropyl-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of 2-Isopropyl-2,3-dimethylbutyronitrile is:

Based on this structure, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
(CH₃)₂CH -~ 2.0 - 2.5Septet~ 7.01H
(CH₃) ₂CH-~ 1.0 - 1.2Doublet~ 7.06H
-C(CH₃ )₂-~ 1.3 - 1.5Singlet-6H
-CH(CH₃ )-~ 1.1 - 1.3Doublet~ 7.03H
-CH (CH₃)-~ 1.8 - 2.2Quartet~ 7.01H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Signal AssignmentPredicted Chemical Shift (δ, ppm)
-C ≡N~ 120 - 125
-C (CH₃)₂-~ 40 - 45
(CH₃ )₂CH -~ 30 - 35
-CH (CH₃)-~ 35 - 40
(CH₃) ₂CH-~ 18 - 22
-C(CH₃ )₂-~ 25 - 30
-CH(CH₃ )-~ 15 - 20

Experimental Protocols

The following protocols are provided as a general guideline for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.

  • Sample Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

¹H NMR Spectroscopy Protocol
  • Instrument: A 300-500 MHz NMR spectrometer is suitable for routine analysis.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity. This is typically an automated or semi-automated process on modern spectrometers.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration.

  • Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integration: Integrate all signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol
  • Instrument: A 75-125 MHz NMR spectrometer (corresponding to a 300-500 MHz ¹H frequency) is appropriate.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): A larger number of scans (e.g., 128-1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Processing:

    • Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction.

    • Referencing: Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis of this compound.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 H4 H (x3) C1->H4 H5 H (x1) C1->H5 C3 C3 C2->C3 C4 C4 C2->C4 C5 C5 C2->C5 N N C3->N H3 H (x6) C4->H3 C6 C6 C5->C6 C7 C7 C5->C7 H1 H (x1) C5->H1 H2 H (x6) C6->H2 C7->H2 C8 C8

Caption: Molecular graph of this compound.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer shim Shim Magnetic Field transfer->shim setup_1h Setup ¹H NMR Parameters shim->setup_1h setup_13c Setup ¹³C NMR Parameters shim->setup_13c acquire_1h Acquire ¹H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire ¹³C Spectrum setup_13c->acquire_13c acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integrate Signals (¹H) reference->integrate assign_shifts Assign Chemical Shifts reference->assign_shifts integrate->assign_shifts analyze_multiplicity Analyze Multiplicity & Coupling (¹H) assign_shifts->analyze_multiplicity structure_elucidation Structure Elucidation/Confirmation analyze_multiplicity->structure_elucidation

Caption: Workflow for NMR analysis.

Application Notes and Protocols for the Synthesis of Imidazolinone Herbicides Using 2-Amino-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolinone herbicides are a significant class of agricultural chemicals highly effective for weed control in various crops. Their mode of action involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. This application note provides a detailed overview and experimental protocols for the synthesis of imidazolinone herbicides, commencing from the key intermediate, 2-amino-2,3-dimethylbutyronitrile. This document outlines the chemical transformations, including the initial hydrolysis of the nitrile, followed by condensation and cyclization to form the final active herbicide molecules such as imazethapyr and imazamox.

General Synthesis Pathway

The synthesis of imidazolinone herbicides from 2-amino-2,3-dimethylbutyronitrile generally proceeds through a two-stage process. The first stage involves the hydrolysis of the nitrile group of 2-amino-2,3-dimethylbutyronitrile to form the corresponding amide, 2-amino-2,3-dimethylbutyramide. This intermediate is then reacted with a substituted pyridine-2,3-dicarboxylic acid derivative (such as an anhydride or a diester) in the second stage. This is followed by a base-catalyzed cyclization to yield the final imidazolinone herbicide.

G A 2-Amino-2,3-dimethylbutyronitrile B 2-Amino-2,3-dimethylbutyramide A->B Hydrolysis D Intermediate Adduct B->D Condensation C Substituted Pyridine-2,3-dicarboxylic Acid Derivative C->D E Imidazolinone Herbicide (e.g., Imazethapyr, Imazamox) D->E Cyclization

Caption: General synthetic pathway for imidazolinone herbicides.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2,3-dimethylbutyramide from 2-Amino-2,3-dimethylbutyronitrile (Chemical Hydrolysis)

This protocol describes the chemical hydrolysis of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide using sulfuric acid.[1][2]

Materials:

  • 2-Amino-2,3-dimethylbutyronitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Ammonium Hydroxide

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Ice-acetone bath

  • Reaction flask equipped with a stirrer and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction flask, cool 29.7 mL of concentrated sulfuric acid using an ice-acetone bath with continuous stirring.

  • Slowly add 11.8 g of 2-amino-2,3-dimethylbutyronitrile to the cooled sulfuric acid, ensuring the reaction temperature is maintained below 25°C.

  • After the addition is complete, gradually heat the reaction mixture to 100°C and maintain this temperature for 1 hour.

  • Cool the reaction mixture back down using an ice-acetone bath.

  • Carefully neutralize the mixture by adding 85 mL of concentrated ammonium hydroxide. The rate of addition should be controlled to keep the temperature below 75°C.

  • Extract the aqueous mixture five times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried organic solution using a rotary evaporator to yield the crude 2-amino-2,3-dimethylbutyramide. The product can be further purified by crystallization.

Protocol 2: Synthesis of Imazethapyr

This protocol outlines the synthesis of Imazethapyr via the condensation of 5-ethyl-2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutyronitrile, followed by hydrolysis and cyclization.[3]

Materials:

  • 5-ethyl-2,3-pyridinedicarboxylic acid

  • Acetic anhydride

  • 2-amino-2,3-dimethylbutyronitrile

  • Sodium hydroxide

  • Hydrogen peroxide

  • Hydrochloric acid

  • Suitable solvent (e.g., toluene)

Procedure:

  • Formation of the Anhydride: Reflux 5-ethyl-2,3-pyridinedicarboxylic acid with acetic anhydride in a suitable solvent for 0.5-1 hour to prepare 5-ethyl-2,3-pyridinedicarboxylic anhydride.

  • Condensation: Cool the reaction mixture to 8-12°C and add 2-amino-2,3-dimethylbutyronitrile dropwise. Maintain the temperature at 8-12°C and stir for 1-2 hours to form 2-[(1-cyano-1,2-dimethylpropyl)-formamido]-5-ethyl nicotinic acid.

  • Hydrolysis and Cyclization: Dissolve the intermediate from the previous step in an aqueous solution of sodium hydroxide. Add hydrogen peroxide dropwise at 20-25°C. The cyano group is hydrolyzed to an amide, followed by in-situ cyclization.

  • Acidification: After the reaction is complete, acidify the reaction mixture with hydrochloric acid to a pH of 3-4 to precipitate the Imazethapyr product.

  • Isolation: The precipitated solid is collected by filtration, washed, and dried.

Protocol 3: Synthesis of Imazamox

This protocol describes the synthesis of Imazamox from 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester and 2-amino-2,3-dimethylbutyramide.[4][5]

Materials:

  • 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester

  • (±)-2-amino-2,3-dimethylbutyramide

  • Sodium tert-butoxide or Potassium tert-butoxide

  • Toluene or Xylene

  • Inert gas (e.g., Nitrogen or Argon)

  • Water

  • Hydrochloric or Sulfuric acid

Procedure:

  • Prepare a solution of 5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester and (±)-2-amino-2,3-dimethylbutyramide in toluene or xylene.

  • Remove any residual moisture by azeotropic distillation.

  • Conduct the reaction under an inert gas atmosphere.

  • Add sodium tert-butoxide or potassium tert-butoxide to the mixture and heat to induce cyclization.

  • After the reaction is complete, cool the mixture and dissolve the resulting imazamox salt in water.

  • Separate the organic layer.

  • Acidify the aqueous solution of the imazamox salt with hydrochloric or sulfuric acid to precipitate the final product.

  • Isolate the imazamox by filtration, followed by washing and drying.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of imidazolinone herbicides.

Reaction StepStarting MaterialsKey Reagents/CatalystsSolventTemperatureReaction TimeYield (%)
Hydrolysis of Nitrile to Amide 2-Amino-2,3-dimethylbutyronitrileSulfuric Acid-Up to 100°C1 hour~81.7%
Imazethapyr Synthesis (Overall)5-ethyl-2,3-pyridinedicarboxylic acid, 2-amino-2,3-dimethylbutyronitrileAcetic anhydride, NaOH/H₂O₂Toluene8-90°C (varied)Several hoursSatisfactory
Imazamox Synthesis (Cyclization)5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester, (±)-2-amino-2,3-dimethylbutyramideSodium tert-butoxideTolueneHeatingNot specified~72.1%
Imazamox Synthesis (Cyclization)5-methoxymethyl-2,3-pyridinedicarboxylic acid dimethyl ester, (±)-2-amino-2,3-dimethylbutyramidePotassium tert-butoxideXyleneHeatingNot specified~80.1%

Mechanism of Action of Imidazolinone Herbicides

Imidazolinone herbicides act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of AHAS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell growth, ultimately resulting in plant death. This pathway is absent in animals, which contributes to the low mammalian toxicity of these herbicides.

G cluster_plant_cell Plant Cell A Pyruvate C Acetohydroxyacid Synthase (AHAS/ALS) A->C B α-Ketobutyrate B->C D α-Acetolactate C->D E α-Aceto-α-hydroxybutyrate C->E F Valine, Leucine, Isoleucine (Branched-chain amino acids) D->F E->F G Protein Synthesis F->G H Plant Growth G->H I Imidazolinone Herbicide I->C Inhibits

Caption: Mechanism of action of imidazolinone herbicides.

References

Troubleshooting & Optimization

Navigating the Synthesis of 2-Isopropyl-2,3-dimethylbutyronitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the synthesis of 2-Isopropyl-2,3-dimethylbutyronitrile, a versatile intermediate in various industrial applications, including pharmaceuticals and agrochemicals.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its preparation, ensuring a smoother and more efficient experimental workflow.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Ineffective Grignard Reagent Formation: Moisture in the reaction setup can quench the Grignard reagent. 2. Steric Hindrance: The bulky nature of the isopropyl groups can impede the reaction. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Consider using a more reactive alkylating agent or a higher reaction temperature to overcome steric barriers. 3. Carefully measure and control the molar ratios of the starting materials and reagents.
Formation of Side Products 1. Wurtz Coupling: The Grignard reagent can react with the alkyl halide to form a homocoupled product. 2. Elimination Reactions: Under basic conditions, elimination reactions can compete with the desired substitution. 3. Hydrolysis of Nitrile: Presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid.1. Slow, dropwise addition of the alkyl halide to the Grignard reagent at a controlled temperature can minimize this side reaction. 2. Maintain a low reaction temperature and choose a base that favors substitution over elimination. 3. Perform the reaction under strictly anhydrous conditions and quench the reaction carefully with a non-aqueous workup if possible.
Difficulty in Product Purification 1. Similar Boiling Points: The product and unreacted starting materials or byproducts may have close boiling points, making distillation challenging. 2. Oily Product: The product is often an oil, which can be difficult to handle and crystallize.1. Utilize fractional distillation with a high-efficiency column. Alternatively, column chromatography on silica gel can be an effective purification method. 2. Purification via column chromatography is recommended. If a solid derivative is desired for characterization, consider converting a small sample to a crystalline amide or carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the reaction of an appropriate Grignard reagent with an α-halonitrile. An alternative, one-step synthesis has been reported involving the reaction of an isopropyl halogenated hydrocarbon and propionitrile in the presence of a strong base in an organic solvent.[3]

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are maintaining anhydrous conditions to prevent quenching of the Grignard reagent or hydrolysis of the nitrile, controlling the temperature to manage the exothermic nature of the Grignard formation and subsequent reaction, and ensuring the purity of the starting materials.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: The identity and purity of the final product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to identify the nitrile functional group (C≡N stretch typically around 2230-2250 cm⁻¹), and Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm the molecular weight.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. Grignard reagents are highly reactive and pyrophoric. All reactions involving them should be conducted under an inert atmosphere and with proper fire safety measures in place. Alkyl halides are often volatile and toxic, so they should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

A common approach to synthesizing this compound involves the alkylation of a nitrile. Below is a generalized protocol based on the reaction of 2-bromopropane with isobutyronitrile using a strong base.

Synthesis of this compound

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the reaction flask, place a solution of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Nitrile: Slowly add isobutyronitrile to the cooled LDA solution via the dropping funnel.

  • Alkylation: After the addition of isobutyronitrile, add 2-bromopropane dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for several hours, then let it slowly warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Logical Workflow for Synthesis and Troubleshooting

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Start Start Dry_Glassware Flame-Dry Glassware Start->Dry_Glassware Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Base_Solvent Prepare Strong Base in Anhydrous Solvent Inert_Atmosphere->Base_Solvent Cool Cool to -78°C Base_Solvent->Cool Add_Nitrile Add Isobutyronitrile Cool->Add_Nitrile Add_Alkyl_Halide Add 2-Bromopropane Add_Nitrile->Add_Alkyl_Halide React Stir and Warm to RT Add_Alkyl_Halide->React Quench Quench Reaction React->Quench Low_Yield Low Yield? React->Low_Yield Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Distillation/Chromatography) Dry->Purify End Final Product Purify->End Side_Products Side Products? Purify->Side_Products Purification_Issue Purification Difficulty? Purify->Purification_Issue Low_Yield->Inert_Atmosphere Check Anhydrous Conditions Low_Yield->Base_Solvent Verify Reagent Quality Side_Products->Add_Alkyl_Halide Optimize Addition Rate/Temp Purification_Issue->Purify Optimize Purification Method

Caption: A workflow diagram illustrating the synthesis of this compound and key troubleshooting checkpoints.

References

Technical Support Center: Alkylation of Propionitrile with Isopropyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of propionitrile with isopropyl bromide. Our goal is to help you navigate potential challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for 2,3-dimethylbutyronitrile is low. What are the primary side reactions I should be aware of?

A1: The alkylation of propionitrile with isopropyl bromide is susceptible to competing side reactions that can significantly lower the yield of your desired product, 2,3-dimethylbutyronitrile. The most prominent side reaction is E2 elimination .[1] Isopropyl bromide is a secondary alkyl halide, which is prone to elimination reactions, especially in the presence of a strong base required to deprotonate propionitrile.[2] This elimination reaction produces propene gas and regenerates the base.

Other potential, though generally less common, side reactions under typical alkylation conditions include:

  • Di-alkylation: Further alkylation of the desired product, 2,3-dimethylbutyronitrile, can occur to form 2-isopropyl-2,3-dimethylbutyronitrile. This is more likely if an excess of isopropyl bromide and base are used.

  • Nitrile Hydrolysis: While typically requiring harsh acidic or basic conditions with prolonged heating, hydrolysis of the nitrile group to a carboxylic acid or amide can occur if water is present in the reaction mixture.[3][4][5]

Q2: I am observing significant gas evolution from my reaction. What is causing this?

A2: Significant gas evolution is a strong indicator that the E2 elimination side reaction is dominant in your experiment.[1] The base used to deprotonate propionitrile is also abstracting a proton from the isopropyl bromide, leading to the formation of propene gas . The steric hindrance of the secondary isopropyl bromide makes the SN2 substitution pathway less favorable, thus increasing the likelihood of the E2 elimination pathway.[2]

Q3: How can I minimize the E2 elimination side reaction and favor the desired SN2 alkylation?

A3: Minimizing the E2 elimination reaction is crucial for improving the yield of 2,3-dimethylbutyronitrile. Consider the following strategies:

  • Choice of Base: The choice of base is critical. While a strong base is necessary to deprotonate propionitrile, extremely strong or bulky bases can favor elimination. Sodium amide (NaNH₂) is a strong, non-bulky base that has been used for the alkylation of nitriles.[6] Lithium diisopropylamide (LDA) is another strong base, but its bulkiness might favor elimination in some cases.

  • Temperature Control: Lower reaction temperatures generally favor substitution over elimination. Running the reaction at a reduced temperature can help to minimize the formation of propene.

  • Solvent: The choice of solvent can influence the reaction outcome. Aprotic polar solvents are generally preferred for SN2 reactions.

Q4: I suspect di-alkylation is occurring. How can I prevent this?

A4: To prevent the formation of the di-alkylated byproduct, you can adjust the stoichiometry of your reactants. Using a slight excess of propionitrile relative to isopropyl bromide can help to ensure that the isopropyl bromide reacts preferentially with the starting material rather than the mono-alkylated product. Careful, slow addition of the isopropyl bromide to the reaction mixture can also help to maintain a low concentration of the alkylating agent, further disfavoring di-alkylation.

Summary of Reaction Outcomes

The following table summarizes the expected products and the key factors influencing the reaction pathway.

ProductReaction TypeKey Influencing FactorsTroubleshooting Tips
2,3-Dimethylbutyronitrile (Desired Product) SN2 Alkylation- Non-bulky, strong base (e.g., NaNH₂)[6]- Lower reaction temperature- Aprotic polar solvent- Use sodium amide as the base.- Maintain a low reaction temperature.- Use a suitable aprotic solvent.
Propene (Byproduct) E2 Elimination- Steric hindrance of isopropyl bromide[2]- Strong, bulky base- Higher reaction temperature- Optimize base selection and reaction temperature.- Monitor for gas evolution.
2-Isopropyl-2,3-dimethyl-butyronitrile (Byproduct) Di-alkylation- Excess isopropyl bromide- Excess base- Use a slight excess of propionitrile.- Add isopropyl bromide slowly.
Propionic acid/amide (Byproduct) Nitrile Hydrolysis- Presence of water[3][4][5]- Prolonged reaction time at high temperatures- Ensure anhydrous reaction conditions.- Minimize reaction time and temperature.

Experimental Protocol: Alkylation of Propionitrile with Isopropyl Bromide

This protocol is a general guideline and may require optimization for your specific experimental setup and desired scale.

Materials:

  • Propionitrile (freshly distilled)

  • Isopropyl bromide (freshly distilled)

  • Sodium amide (NaNH₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Deprotonation: To the flask, add sodium amide and anhydrous diethyl ether (or THF). Cool the suspension in an ice bath.

  • Nitrile Addition: Slowly add propionitrile to the cooled suspension of sodium amide via the dropping funnel. Stir the mixture at 0 °C for 1 hour to ensure complete formation of the propionitrile carbanion.

  • Alkylation: Slowly add isopropyl bromide to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to isolate 2,3-dimethylbutyronitrile.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.

ReactionPathways Propionitrile Propionitrile Carbanion Propionitrile Carbanion Propionitrile->Carbanion + Base (e.g., NaNH2) MainProduct 2,3-Dimethylbutyronitrile (Desired Product) Carbanion->MainProduct + Isopropyl Bromide (SN2 Pathway) EliminationProduct Propene (Elimination Byproduct) Carbanion->EliminationProduct + Isopropyl Bromide (E2 Pathway) IsopropylBromide Isopropyl Bromide DialkylationProduct Di-alkylation Product MainProduct->DialkylationProduct + Carbanion + Isopropyl Bromide

Caption: Main and side reaction pathways in the alkylation of propionitrile.

TroubleshootingWorkflow Start Low Yield of 2,3-Dimethylbutyronitrile CheckGas Significant Gas Evolution? Start->CheckGas E2Dominant E2 Elimination is Likely the Main Side Reaction CheckGas->E2Dominant Yes CheckByproducts Analyze Byproducts by GC-MS or NMR CheckGas->CheckByproducts No OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Use Non-bulky Base - Check Solvent E2Dominant->OptimizeConditions Dialkylation Di-alkylation Product Detected? CheckByproducts->Dialkylation Analysis Complete AdjustStoichiometry Adjust Stoichiometry: - Use slight excess of propionitrile - Slow addition of isopropyl bromide Dialkylation->AdjustStoichiometry Yes OtherIssues Consider Other Issues: - Purity of reagents - Anhydrous conditions - Incomplete reaction Dialkylation->OtherIssues No

Caption: Troubleshooting workflow for low yield in propionitrile alkylation.

References

Technical Support Center: Purification of 2-Isopropyl-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Isopropyl-2,3-dimethylbutyronitrile (CAS 55897-64-8).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from the synthetic route used. Potential impurities include:

  • Unreacted starting materials: Depending on the synthesis method, these could include reactants like 2,3-dimethylbutyronitrile and an isopropyl halide.

  • Isomeric byproducts: Side reactions may lead to the formation of other structural isomers of the desired nitrile.

  • Solvents: Residual solvents from the reaction or initial work-up steps are common.

  • Reagents: Traces of reagents used in the synthesis, such as bases or phase-transfer catalysts.

  • Hydrolysis products: Nitriles can be susceptible to hydrolysis, especially at elevated temperatures or in the presence of acid or base, leading to the formation of the corresponding amide (2-isopropyl-2,3-dimethylbutyramide) or carboxylic acid.[1]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.

PropertyValueSource
CAS Number 55897-64-8[2][3]
Molecular Formula C₉H₁₇N[2][3]
Molecular Weight 139.24 g/mol [2][3]
Appearance Colorless to light yellow liquid[2][3]
Boiling Point 186-187 °C (at atmospheric pressure)[4]
Synonyms Diisopropylpropionitrile[2][3]

Q3: Which purification technique is most suitable for this compound?

A3: As this compound is a liquid with a relatively high boiling point, vacuum fractional distillation is generally the most effective method for its purification, especially for removing impurities with different boiling points.[5] If the impurities are non-volatile or have very similar boiling points to the product, column chromatography on silica gel can be an effective alternative.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Fractional Distillation

Problem: Poor separation of the desired nitrile from an impurity.

  • Possible Cause 1: Inefficient distillation column.

    • Solution: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For impurities with close boiling points (less than 25 °C difference), a column with a higher number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings), is necessary.[5]

  • Possible Cause 2: Distillation rate is too high.

    • Solution: A slow and steady distillation rate is crucial for achieving good separation. A high rate does not allow for the necessary vapor-liquid equilibria to be established on each theoretical plate of the column, leading to co-distillation of impurities. Reduce the heating rate to maintain a slow, dropwise collection of the distillate.

  • Possible Cause 3: Formation of an azeotrope.

    • Solution: Some impurities may form azeotropes with the product, making separation by conventional distillation impossible. In such cases, consider alternative purification methods like column chromatography or chemical treatment to remove the impurity prior to distillation.

Problem: The compound appears to be degrading in the distillation pot.

  • Possible Cause 1: High distillation temperature.

    • Solution: The atmospheric boiling point of this compound is quite high (186-187 °C), and prolonged heating can lead to decomposition, especially if catalytic impurities are present. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.

  • Possible Cause 2: Presence of acidic or basic impurities.

    • Solution: Acidic or basic residues from the synthesis can catalyze hydrolysis or other decomposition pathways at high temperatures.[1] Before distillation, wash the crude nitrile with a dilute aqueous solution of sodium bicarbonate (to remove acids) followed by a brine wash, and then dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

Column Chromatography

Problem: The compound is not moving from the origin on the TLC plate, or is streaking.

  • Possible Cause 1: The solvent system is not polar enough.

    • Solution: this compound is a relatively nonpolar compound. A good starting point for the mobile phase is a mixture of a nonpolar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or diethyl ether.[1] Gradually increase the proportion of the more polar solvent until the desired retention factor (Rf) of approximately 0.2-0.4 is achieved on the TLC plate.

  • Possible Cause 2: The compound is interacting strongly with the silica gel.

    • Solution: While unlikely for this nonpolar nitrile, if strong interaction is suspected (e.g., due to impurities with polar functional groups), consider deactivating the silica gel by adding a small percentage of a polar solvent like methanol to the mobile phase. Alternatively, using a less polar stationary phase like alumina might be beneficial.[7]

Problem: Co-elution of the product with an impurity.

  • Possible Cause 1: Insufficient resolution of the solvent system.

    • Solution: The polarity of the mobile phase needs to be fine-tuned to maximize the difference in Rf values between your product and the impurity. Experiment with different solvent ratios and even different solvent combinations (e.g., hexane/dichloromethane or hexane/toluene) to achieve better separation on a TLC plate before running the column.

  • Possible Cause 2: Overloading the column.

    • Solution: Loading too much crude material onto the column will lead to broad, overlapping bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is suitable for purifying this compound from volatile impurities with different boiling points.

Methodology:

  • Pre-treatment: If acidic or basic impurities are suspected, wash the crude nitrile (in a suitable solvent like diethyl ether) with 5% aqueous sodium bicarbonate solution, followed by water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a fractionating column (e.g., Vigreux), a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Distillation:

    • Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Slowly apply vacuum and begin heating the distillation flask gently.

    • Collect any low-boiling fractions (forerun) that distill at a lower temperature.

    • Carefully monitor the temperature at the head of the column. Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Analysis: Analyze the purity of the collected fraction by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing non-volatile impurities or impurities with boiling points very close to that of this compound.

Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that gives an Rf value of 0.2-0.4 for the target compound and provides good separation from impurities. A common starting point for a nonpolar compound like this is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v).[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting the eluent in a series of fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Analysis: Confirm the purity of the isolated product by GC-MS and ¹H NMR.

Data Presentation

The following table provides illustrative data on the expected purity improvement after applying the described purification techniques. Actual results may vary depending on the nature and amount of impurities in the crude material.

Purification MethodInitial Purity (GC-MS Area %)Final Purity (GC-MS Area %)
Vacuum Fractional Distillation ~90%>98%
Column Chromatography ~90%>99%

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow start Crude this compound check_impurities Identify major impurities (e.g., by GC-MS) start->check_impurities volatile_impurities Impurities are volatile with different boiling points check_impurities->volatile_impurities Yes nonvolatile_impurities Impurities are non-volatile or have similar boiling points check_impurities->nonvolatile_impurities No distillation Vacuum Fractional Distillation volatile_impurities->distillation chromatography Column Chromatography nonvolatile_impurities->chromatography end_product Purified Product distillation->end_product chromatography->end_product

Caption: Decision tree for selecting a suitable purification method.

Experimental Workflow for Vacuum Fractional Distillation

Distillation_Workflow cluster_prep Pre-treatment cluster_distill Distillation cluster_analysis Analysis wash Wash crude nitrile (aq. NaHCO₃, brine) dry Dry with MgSO₄ wash->dry concentrate_prep Concentrate dry->concentrate_prep setup Assemble apparatus concentrate_prep->setup distill_process Heat under vacuum setup->distill_process collect_forerun Collect forerun distill_process->collect_forerun collect_main Collect main fraction collect_forerun->collect_main gcms GC-MS analysis collect_main->gcms

References

Identification of byproducts in 2-Isopropyl-2,3-dimethylbutyronitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-isopropyl-2,3-dimethylbutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via the alkylation of 2,3-dimethylbutyronitrile?

A1: The most prevalent byproducts are typically diastereomers of the target molecule, unreacted starting materials, and products of elimination reactions. Over-alkylation can also lead to the formation of quaternary ammonium salts if a phase-transfer catalyst is used. In some cases, hydrolysis of the nitrile to the corresponding amide can occur if water is present in the reaction mixture.[1][2]

Q2: How can I minimize the formation of elimination byproducts?

A2: Elimination reactions compete with the desired substitution reaction. To favor substitution, it is advisable to use a less sterically hindered base and a lower reaction temperature. The choice of solvent can also play a crucial role; polar aprotic solvents generally favor substitution over elimination.

Q3: What is the best method to remove unreacted starting materials and byproducts?

A3: Purification can typically be achieved through fractional distillation under reduced pressure.[3] The significant difference in boiling points between the starting materials, byproducts, and the desired product allows for effective separation. For trace impurities, column chromatography on silica gel may be employed.

Q4: How can I confirm the identity of the byproducts?

A4: The most effective analytical techniques for identifying and quantifying byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] GC-MS provides information on the molecular weight and fragmentation pattern of the components, while ¹H and ¹³C NMR can elucidate the specific chemical structure of the impurities.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring.
Side reactions (e.g., elimination).Use a less hindered base, lower the reaction temperature, and use a polar aprotic solvent.
Poor quality of reagents.Use freshly distilled or high-purity reagents.
High Levels of Diastereomeric Impurities Non-stereoselective reaction conditions.This is inherent to many synthetic routes. Diastereomers can be separated by careful fractional distillation or preparative chromatography.
Presence of Amide Byproduct Contamination of the reaction with water.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Formation of Elimination Products High reaction temperature or use of a strong, sterically hindered base.Lower the reaction temperature and switch to a milder, less hindered base.

Experimental Protocols

Synthesis of this compound

This protocol describes a representative synthesis via alkylation of 2,3-dimethylbutyronitrile.

Materials:

  • 2,3-Dimethylbutyronitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Iodopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2,3-dimethylbutyronitrile (1.0 equivalent) in anhydrous THF to the cooled suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Identification and Quantification of Byproducts by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for separating non-polar to semi-polar compounds (e.g., DB-5ms).

Procedure:

  • Prepare a standard solution of the purified this compound of known concentration.

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the crude sample solution into the GC-MS.

  • Run a temperature program that allows for the separation of all components (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

  • Identify the peaks corresponding to the starting materials, product, and byproducts by comparing their mass spectra with a library database and by analyzing their fragmentation patterns.

  • Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 2_3_DMB 2,3-Dimethylbutyronitrile Enolate Enolate Intermediate 2_3_DMB->Enolate  Base (NaH) Product This compound Enolate->Product  2-Iodopropane Elimination Propene Enolate->Elimination  High Temp. Amide 2-Isopropyl-2,3-dimethylbutanamide Product->Amide  H2O Troubleshooting_Workflow Start Low Yield or High Impurity Analyze Analyze Crude by GC-MS Start->Analyze Identify Identify Major Byproducts Analyze->Identify Decision Byproduct Identified? Identify->Decision Unreacted_SM High Unreacted Starting Material Decision->Unreacted_SM Yes Elimination High Elimination Product Decision->Elimination Yes Amide Amide Byproduct Present Decision->Amide Yes Optimize Optimize and Repeat Decision->Optimize No Increase_Time_Temp Increase Reaction Time/Temp Unreacted_SM->Increase_Time_Temp Lower_Temp_Base Lower Temp / Change Base Elimination->Lower_Temp_Base Dry_Reagents Use Anhydrous Conditions Amide->Dry_Reagents Increase_Time_Temp->Optimize Lower_Temp_Base->Optimize Dry_Reagents->Optimize End Successful Synthesis Optimize->End

References

Technical Support Center: Production of 2-Isopropyl-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up and production of 2-Isopropyl-2,3-dimethylbutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory and industrial synthesis methods for nitriles include the reaction of alkyl halides with cyanide salts (nucleophilic substitution), the dehydration of amides, and hydrocyanation of alkenes.[1][2][3][4] For the specific structure of this compound, a likely route involves the reaction of a corresponding alkyl halide with a cyanide salt, given the steric hindrance around the quaternary carbon.

Q2: What are the main applications of this compound?

A2: this compound is a valuable intermediate in organic synthesis.[5] It is particularly useful in the production of pharmaceuticals, agrochemicals, and specialty polymers.[5] Its branched structure contributes to the stability and desired properties of the final products.[5][6]

Q3: What are the key safety precautions when working with cyanide reagents?

A3: Cyanide salts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is crucial to avoid the generation of hydrogen cyanide (HCN) gas, which can occur upon acidification of cyanide solutions.[7] Always have a cyanide antidote kit available and ensure all personnel are trained in its use.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through distillation, often under reduced pressure (vacuum distillation) to prevent decomposition of the product at high temperatures. The choice of purification method may also depend on the nature of the impurities present.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or GC. If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Poor quality of starting materials (e.g., wet solvent, impure alkyl halide).Ensure all reagents and solvents are of high purity and are anhydrous, as water can interfere with the reaction.[2][3]
Steric hindrance at the reaction site slowing down the nucleophilic attack.A higher reaction temperature or a more potent cyanide source might be necessary. Alternatively, investigate alternative synthetic routes that are less sensitive to steric hindrance.
Formation of Side Products (e.g., isonitrile) The cyanide ion can act as an ambident nucleophile, leading to the formation of isonitriles.The choice of solvent and counter-ion to the cyanide can influence the nitrile/isonitrile ratio. Aprotic polar solvents often favor nitrile formation.
Difficulties in Product Isolation Emulsion formation during aqueous workup.Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Product loss during distillation.Optimize distillation conditions (pressure and temperature) to minimize thermal degradation. Ensure the distillation apparatus is properly set up to avoid leaks.
Inconsistent Results on Scale-Up Poor heat transfer in a larger reactor, leading to localized overheating or insufficient heating.Ensure efficient stirring and use a reactor with a suitable heating/cooling jacket. A gradual, controlled scale-up is recommended to identify and address heat transfer issues.
Inefficient mixing affecting reaction kinetics.The geometry of the reactor and the type of stirrer are critical for effective mixing. The stirring speed may need to be adjusted for larger volumes.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molar Equiv.
2-chloro-2,3-dimethylbutane120.62120.62 g1.0
Sodium Cyanide (NaCN)49.0158.81 g1.2
Dimethyl Sulfoxide (DMSO)78.13500 mL-
Diethyl Ether74.12As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO4120.37As needed-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Add sodium cyanide and 500 mL of anhydrous DMSO to the flask and stir the suspension.

  • Heat the mixture to 80°C.

  • Slowly add 2-chloro-2,3-dimethylbutane to the stirred suspension over 1 hour using the dropping funnel.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for 24 hours. Monitor the reaction progress by GC analysis of aliquots.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 1 L of water and 500 mL of diethyl ether.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the organic layer. Wash the organic layer twice with 250 mL of saturated NaCl solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Pathway 2-chloro-2,3-dimethylbutane 2-chloro-2,3-dimethylbutane Reaction SN2 Reaction (DMSO, 80°C) 2-chloro-2,3-dimethylbutane->Reaction Sodium_Cyanide Sodium Cyanide (NaCN) Sodium_Cyanide->Reaction Product This compound Reaction->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Problem Low Product Yield? Start->Problem Check_Purity Check Starting Material Purity Problem->Check_Purity Yes End End Problem->End No Check_Conditions Verify Reaction Conditions (T, t) Check_Purity->Check_Conditions Consider_Side_Reactions Analyze for Side Products Check_Conditions->Consider_Side_Reactions Optimize Optimize Reaction Parameters Consider_Side_Reactions->Optimize Optimize->End

Caption: Troubleshooting workflow for low yield issues.

Experimental_Workflow Setup Reaction Setup Addition Reagent Addition Setup->Addition Reaction Reaction Monitoring Addition->Reaction Workup Aqueous Workup Reaction->Workup Isolation Product Isolation Workup->Isolation Purification Vacuum Distillation Isolation->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the synthesis process.

References

Technical Support Center: GC-MS Analysis of Complex Nitrile Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of complex nitrile mixtures.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) for Nitrile Compounds

Q1: My nitrile peaks are showing significant tailing. What are the potential causes and how can I fix this?

A1: Peak tailing for nitrile compounds is often indicative of active sites within the GC system that interact with the polar nitrile group, or it can be related to the injection technique.[1] Here is a systematic approach to troubleshoot this issue:

  • Check for Active Sites:

    • Inlet Liner: The liner is a primary source of activity. Ensure you are using a deactivated (silanized) liner.[2][3][4] Over time, even deactivated liners can become active due to sample matrix buildup. Regular replacement is crucial.

    • GC Column: The first few meters of the column can accumulate non-volatile residues and become active. Trimming 15-20 cm from the inlet side of the column can often resolve the issue.[1] If the problem persists, the column may be damaged and require replacement.

    • Injection Port Contamination: Septum particles or sample residue in the injection port can also create active sites. Perform regular inlet maintenance, including replacing the septum and cleaning the port.

  • Optimize Injection Parameters:

    • Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete and slow vaporization of the sample, resulting in tailing peaks.[5] Conversely, a temperature that is too high can cause degradation of thermally labile nitriles. An initial inlet temperature of 250°C is a good starting point, which can be optimized based on the volatility of your specific nitriles.[5]

    • Injection Volume and Speed: Injecting too large a sample volume can lead to backflash and poor peak shape.[1] A fast and smooth injection is crucial for sharp peaks.

  • Solvent and Stationary Phase Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.[2]

dot ```dot graph Troubleshooting_Peak_Tailing { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_liner [label="Check Inlet Liner", fillcolor="#FBBC05"]; is_deactivated [label="Is it deactivated and clean?", shape=diamond, fillcolor="#F1F3F4"]; replace_liner [label="Replace with a new\ndeactivated liner", fillcolor="#4285F4", fontcolor="#FFFFFF"]; trim_column [label="Trim 15-20 cm\nfrom column inlet", fillcolor="#FBBC05"]; column_ok [label="Does tailing persist?", shape=diamond, fillcolor="#F1F3F4"]; optimize_temp [label="Optimize Inlet Temperature", fillcolor="#FBBC05"]; temp_ok [label="Is the temperature appropriate\nfor nitrile volatility?", shape=diamond, fillcolor="#F1F3F4"]; adjust_temp [label="Adjust temperature\n(e.g., in 20°C increments)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_injection [label="Review Injection\nTechnique & Volume", fillcolor="#FBBC05"]; injection_ok [label="Are they optimal?", shape=diamond, fillcolor="#F1F3F4"]; adjust_injection [label="Reduce volume or\nuse autosampler", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; further_investigation [label="Consider column replacement\nor method redevelopment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> check_liner; check_liner -> is_deactivated; is_deactivated -> trim_column [label="Yes"]; is_deactivated -> replace_liner [label="No"]; replace_liner -> trim_column; trim_column -> column_ok; column_ok -> optimize_temp [label="Yes"]; column_ok -> solution [label="No"]; optimize_temp -> temp_ok; temp_ok -> check_injection [label="Yes"]; temp_ok -> adjust_temp [label="No"]; adjust_temp -> check_injection; check_injection -> injection_ok; injection_ok -> further_investigation [label="Yes"]; injection_ok -> adjust_injection [label="No"]; adjust_injection -> solution; }

Caption: Experimental workflow for GC-MS analysis.

Protocol 2: Silylation of Nitriles with Hydroxyl Groups (e.g., Cyanohydrins)

This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Sample Preparation: Evaporate a known amount of the sample containing the nitrile to dryness under a gentle stream of nitrogen in a reaction vial. It is crucial to ensure the sample is anhydrous.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA + 1% TMCS to the dried sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature and inject 1 µL of the derivatized sample into the GC-MS.

Mass Spectral Interpretation of Nitriles

Understanding the fragmentation patterns of nitriles in the mass spectrometer is key to their identification.

  • Molecular Ion (M+•): The molecular ion peak for aliphatic nitriles is often weak or absent. Aromatic nitriles typically show a more prominent molecular ion.

  • [M-1]+ Peak: A peak at M-1 is common due to the loss of an alpha-hydrogen, forming a stable cation.

  • McLafferty Rearrangement: Straight-chain nitriles with a γ-hydrogen can undergo a McLafferty rearrangement, resulting in a characteristic fragment ion at m/z 41. [6]* Loss of •CN: A fragment corresponding to the loss of the nitrile group (M-26) may be observed. [6]* Loss of HCN: For aromatic nitriles like substituted benzonitriles, the loss of HCN (M-27) is a common fragmentation pathway.

dot

Nitrile_Fragmentation cluster_main Fragmentation of a Generic Aliphatic Nitrile parent_ion [R-CH2-CH2-CH2-C≡N]+• Molecular Ion (often weak) m_minus_1 [R-CH2-CH2-CH-C≡N]+ [M-1]+ (Loss of α-H) parent_ion->m_minus_1 - H• mclafferty [CH2=C=NH]+• m/z = 41 (McLafferty Rearrangement) parent_ion->mclafferty γ-H transfer loss_cn [R-CH2-CH2-CH2]+ [M-26]+ (Loss of •CN) parent_ion->loss_cn - •CN

Caption: Common fragmentation pathways for nitriles.

References

Technical Support Center: Resolving Signal Overlap in NMR Spectra of Substituted Butyronitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR spectroscopic analysis of substituted butyronitriles. The structural complexity and conformational flexibility of these molecules often lead to significant signal overlap in their NMR spectra, complicating structural elucidation. This guide offers strategies and experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in my substituted butyronitrile spectrum overlap so severely?

A1: Signal overlap in substituted butyronitriles is common due to the similar electronic environments of protons, particularly in the aliphatic chain. The free rotation around carbon-carbon single bonds often leads to small differences in chemical shifts between diastereotopic protons, causing their signals to bunch together. This can result in complex, overlapping multiplets that are difficult to interpret.

Q2: What is the simplest first step to try and resolve overlapping signals?

A2: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent.[1] Changing the solvent can alter the chemical shifts of protons, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS) when using aromatic solvents.[1] Solvents like benzene-d6, acetone-d6, or pyridine-d5 can interact with the solute through various mechanisms, which may be sufficient to separate the overlapping signals.[1]

Q3: How can I confirm the identity of residual solvent peaks in my spectrum?

A3: Identifying residual solvent peaks is crucial to avoid misinterpretation of your spectrum. You can consult published tables of common laboratory solvent chemical shifts in various deuterated solvents. These tables provide the ¹H and ¹³C NMR chemical shifts for a wide range of common impurities.

Troubleshooting Guide

This section addresses common problems related to signal overlap in a question-and-answer format, providing actionable solutions.

Issue 1: Methylene proton signals are a complex, indecipherable multiplet.

Q: The methylene protons (CH₂) in my substituted butyronitrile appear as a single, broad, or complex multiplet, preventing the determination of coupling constants. How can I resolve these signals?

A: Solution A - 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY)

Two-dimensional NMR experiments are powerful tools for resolving overlap by spreading the signals across a second frequency dimension.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. It is excellent for tracing direct neighbor-to-neighbor connectivities. A cross-peak in a COSY spectrum indicates that the two protons are coupled.

  • TOCSY (Total Correlation Spectroscopy): This technique reveals correlations between all protons within a single spin system. This is particularly useful for identifying all protons belonging to the same butyronitrile backbone, even if they are not directly coupled.

A: Solution B - Altering Experimental Conditions

  • Variable Temperature (VT) NMR: Changing the temperature can alter the populations of different conformers of the molecule.[1] This change in conformation can lead to changes in the chemical shifts of the protons, which may be sufficient to resolve overlapping signals.

  • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can coordinate to Lewis basic sites on a molecule, such as the nitrogen of the nitrile group.[2][3] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[4] This can effectively spread out a crowded region of the spectrum. Europium-based reagents typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[4]

Issue 2: Overlap between signals from the butyronitrile backbone and a substituent.

Q: Signals from the substituent on my butyronitrile overlap with the aliphatic proton signals. How can I distinguish between them?

A: Solution - 2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC)

These experiments correlate proton signals with the signals of other nuclei, most commonly ¹³C. Since the ¹³C chemical shift range is much larger than the ¹H range, this technique is highly effective at resolving proton signal overlap.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is extremely useful for definitively assigning a proton signal to a specific carbon in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. This is invaluable for piecing together the carbon skeleton of the molecule and confirming the position of substituents.

Data Presentation

Illustrative ¹H NMR Data for Unsubstituted Butyronitrile

The following table provides typical ¹H NMR chemical shift and coupling constant values for unsubstituted butyronitrile in different solvents. This illustrates how solvent changes can affect the spectrum.

ProtonsAssignmentδ (ppm) in CDCl₃δ (ppm) in Benzene-d₆MultiplicityJ (Hz)
3HCH₃1.080.81Triplet~7.4
2H-CH₂-1.701.40Sextet~7.2
2H-CH₂-CN2.342.07Triplet~7.0

Data is illustrative and compiled from publicly available spectral databases.

Comparative Table of Signal Resolution Techniques

This table provides a qualitative comparison of the different techniques for resolving signal overlap.

TechniquePrincipleResolution EnhancementExperiment TimeKey Advantage
Solvent Change Alters solute-solvent interactionsLow to MediumLowSimple and quick to implement.[1]
Variable Temperature Changes conformational populationsLow to MediumMediumCan provide thermodynamic information.[1]
Lanthanide Shift Reagents Paramagnetic induced shiftsMedium to HighMediumCan induce large separations in crowded regions.[4]
2D COSY/TOCSY Spreads signals into a second dimension based on J-couplingHighMedium to HighReveals proton-proton connectivity.
2D HSQC/HMBC Spreads signals based on ¹H-¹³C correlationsVery HighHighResolves severe overlap by utilizing the large ¹³C chemical shift range.

Experimental Protocols

Protocol 1: Using a Lanthanide Shift Reagent (LSR)
  • Sample Preparation: Prepare a solution of your substituted butyronitrile in a dry, aprotic deuterated solvent such as CDCl₃ or CCl₄. Ensure the solvent is free of water and other coordinating impurities.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample to serve as a reference.

  • LSR Addition: Add a small, known amount (e.g., 0.1 molar equivalents) of the LSR (e.g., Eu(fod)₃) to the NMR tube.

  • Spectrum Acquisition: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Titration (Optional): Continue to add small increments of the LSR and acquire a spectrum after each addition. This allows you to monitor the shift of each proton signal as a function of LSR concentration and find the optimal amount for signal resolution.

  • Data Analysis: Compare the spectra to identify the induced shifts. Protons closer to the nitrile group will experience larger shifts.

Protocol 2: Acquiring a 2D HSQC Spectrum
  • Sample Preparation: Prepare a solution of your compound in a suitable deuterated solvent at a concentration that will give a good signal-to-noise ratio in a reasonable time.

  • Spectrometer Setup:

    • Tune and match the NMR probe for both ¹H and ¹³C frequencies.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: Use a standard gradient-edited, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Spectral Width: Set the ¹H (F2) spectral width to cover all proton signals (e.g., 10-12 ppm). Set the ¹³C (F1) spectral width to cover the expected range for your compound (e.g., 0-130 ppm for an aliphatic substituted butyronitrile).

    • Acquired Points: Typically 2048 points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).

    • Number of Scans (ns): Depending on the sample concentration, use 4, 8, or more scans per increment.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

    • ¹J(CH) Coupling Constant: Set to an average value for C-H bonds, typically around 145 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Calibrate the chemical shift axes.

  • Analysis: Correlate each cross-peak to a specific proton and its directly attached carbon.

Visualizations

experimental_workflow cluster_start cluster_simple Simple Adjustments cluster_advanced Advanced Techniques cluster_end start Start: Overlapping NMR Spectrum change_solvent Change Solvent start->change_solvent Quickest Option change_temp Vary Temperature start->change_temp run_2d_nmr Run 2D NMR (COSY, HSQC) start->run_2d_nmr Most comprehensive approach add_lsr Add Lanthanide Shift Reagent change_solvent->add_lsr If overlap persists end_node Resolved Spectrum & Structural Elucidation change_solvent->end_node If successful change_temp->add_lsr If overlap persists change_temp->end_node If successful add_lsr->run_2d_nmr For definitive connectivity add_lsr->end_node If successful run_2d_nmr->end_node

Caption: Workflow for resolving NMR signal overlap.

logical_relationship cluster_solutions Resolution Strategies cluster_phys_details Physical Method Details cluster_chem_details Chemical Method Details cluster_multi_dim_details Multidimensional Method Details overlap Signal Overlap in 1D Spectrum phys_methods Physical Methods overlap->phys_methods chem_methods Chemical Methods overlap->chem_methods multi_dim Multidimensional Methods overlap->multi_dim solvent Solvent Change (ASIS) phys_methods->solvent temp Temperature Variation (Conformational Change) phys_methods->temp lsr Lanthanide Shift Reagents (LSR) chem_methods->lsr cosy COSY / TOCSY (¹H-¹H Correlation) multi_dim->cosy hsqc HSQC / HMBC (¹H-¹³C Correlation) multi_dim->hsqc

Caption: Strategies for resolving NMR signal overlap.

References

Technical Support Center: Preventing Catalyst Deactivation in Nitrile Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrile alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation, ensuring robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My nitrile alkylation reaction is sluggish, and the conversion is low. How do I know if my catalyst is deactivated?

A1: Low conversion is a primary indicator of catalyst deactivation. Other signs include a change in the reaction mixture's color, the precipitation of metal particles, or a deviation from the expected reaction kinetics. To confirm deactivation, you can try increasing the catalyst loading. If the reaction rate increases proportionally, the initial catalyst was likely active but used in an insufficient amount. However, if a significant increase in catalyst loading results in only a marginal improvement in conversion, deactivation is the probable cause. For heterogeneous catalysts, you can recover the catalyst and analyze it using techniques like TEM to check for metal particle agglomeration (sintering) or spectroscopy to identify adsorbed poisons.

Q2: What are the most common causes of catalyst deactivation in nitrile alkylation via borrowing hydrogen?

A2: The primary causes of deactivation in these reactions can be categorized as follows:

  • Poisoning: Impurities in the nitrile or alcohol substrates, or even the solvent, can act as poisons. Common poisons for metal catalysts include sulfur and nitrogen compounds. These molecules can strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[1]

  • Fouling or Coking: The formation of high-molecular-weight byproducts, often referred to as coke, can deposit on the catalyst surface and block active sites and pores. This is particularly relevant at higher reaction temperatures.

  • Thermal Degradation (Sintering): For supported heterogeneous catalysts, high reaction temperatures can cause the small metal nanoparticles to migrate and agglomerate into larger, less active particles. This process, known as sintering, leads to a decrease in the catalyst's active surface area.[2]

  • Formation of Inactive Metal Complexes: In homogeneous catalysis, the active catalyst can sometimes be converted into a stable, inactive complex. For example, some iridium catalysts have been observed to form inactive cluster cations.[3] Similarly, rhodium complexes can undergo irreversible transformations to form catalytically inactive species.

Q3: The color of my reaction mixture has changed from what is expected. What could this indicate?

A3: A color change can be a visual indicator of a change in the catalyst's oxidation state or coordination environment, which may be related to deactivation. For instance, the formation of colloidal metal particles due to catalyst decomposition can lead to a darkening or blackening of the reaction mixture. Some ruthenium and iridium complexes used in these reactions are colored, and a change in their color could signify the formation of an off-cycle, inactive species. It is advisable to consult the literature for the specific catalyst you are using to understand the potential meaning of any observed color changes.

Q4: Can the water generated as a byproduct in the "borrowing hydrogen" mechanism deactivate the catalyst?

A4: Yes, water can contribute to catalyst deactivation, although its effect varies depending on the catalyst. For some supported metal catalysts, the presence of water at high temperatures can accelerate the sintering of metal particles.[2] Improving the hydrothermal stability of the catalyst is a key strategy to mitigate this.

Q5: How does the choice of base affect the stability of the catalyst?

A5: The base plays a crucial role in activating the catalyst and substrates in borrowing hydrogen reactions, but its choice can also impact catalyst stability.[4] A base that is too strong or used in excess can sometimes lead to catalyst degradation or promote side reactions that generate catalyst poisons. It is essential to use the recommended base and concentration for the specific catalytic system you are employing.

Troubleshooting Guides

Problem 1: Low or No Conversion
Possible Cause Troubleshooting Steps
Catalyst Deactivation - Confirm deactivation by increasing catalyst loading. - If confirmed, proceed to the catalyst regeneration guide for your specific catalyst type. - Consider if impurities in reactants or solvent could be the cause. Purify starting materials if necessary.
Insufficient Catalyst Loading - Increase the catalyst loading incrementally to the recommended concentration.
Sub-optimal Reaction Conditions - Verify that the reaction temperature, pressure, and solvent are as per the established protocol. - Ensure proper mixing to overcome mass transfer limitations.
Poor Quality Reagents - Use freshly distilled/purified solvents and high-purity nitriles and alcohols. - Ensure reagents are anhydrous if the reaction is sensitive to water.
Problem 2: Formation of Unexpected Side Products
Possible Cause Troubleshooting Steps
Over-alkylation - Reduce the molar ratio of the alkylating agent (alcohol) to the nitrile.
Formation of Aldol Condensation Products - This can occur if the intermediate aldehyde reacts with itself. Lowering the reaction temperature may help.
Hydrolysis of Nitrile to Amide - Ensure the reaction is performed under anhydrous conditions if your catalyst or substrates are sensitive to water.
Catalyst-Induced Side Reactions - Some catalysts may promote side reactions. Review the literature for your specific catalyst to understand potential side pathways and how to suppress them.

Catalyst Regeneration Protocols

Regeneration can often restore the activity of a deactivated catalyst, providing a more cost-effective and sustainable approach than replacement.[5]

Regeneration of Supported Ruthenium Catalysts

This protocol is applicable for supported ruthenium catalysts (e.g., Ru on alumina) deactivated by carbonaceous deposits.[3]

Procedure:

  • Recovery: After the reaction, recover the catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed organic species.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst in a flow of a dilute oxygen/nitrogen mixture (e.g., 1-2% O₂) at a controlled temperature (e.g., 300 °C) for several hours to burn off carbonaceous deposits.[3]

  • Reduction: After the oxidative treatment, purge the system with an inert gas (e.g., nitrogen or argon) and then switch to a hydrogen flow. Reduce the catalyst at an elevated temperature (e.g., 400 °C) for a few hours to restore the metallic ruthenium active sites.[3]

  • Cooling and Storage: Cool the catalyst to room temperature under an inert atmosphere before handling.

Regeneration of Homogeneous Iridium Catalysts

This procedure is a general guideline for regenerating iridium pincer complexes that have formed inactive species.

Procedure:

  • Removal of Volatiles: After the reaction, remove the solvent and any volatile components under reduced pressure.

  • Oxygen Treatment (for carbonaceous deposits): If deactivation is due to carbon buildup, the catalyst residue can be carefully treated with a stream of oxygen at an elevated temperature to burn off the deposits.[6]

  • Hydrogenation: The resulting material is then treated with hydrogen at high temperature to reduce the iridium species back to its active metallic form.[6]

  • Halogen Treatment (Redispersion): To redisperse agglomerated iridium, the reduced catalyst can be treated with a halogen-containing gas at a high temperature (e.g., >300 °C).[6] This is followed by another reduction step with hydrogen. This cycle may need to be repeated.[6]

Caution: These regeneration procedures involve high temperatures and reactive gases and should be performed with appropriate safety precautions.

Data Presentation

Table 1: Comparison of Catalyst Performance and Stability in Nitrile Alkylation

Catalyst SystemNitrile SubstrateAlcohol SubstrateTemp (°C)Time (h)Yield (%)ReusabilityReference
Co@PNC-900PhenylacetonitrileBenzyl alcohol14024>95Reused up to 7 times without significant loss of activity
[Cy2NNN(RuCl2(PPh3)]Benzyl nitrileBenzyl alcohol140299Not Reported[7]
Mn-based complexVarious aryl acetonitrilesVarious primary alcohols13518Good to excellentNot Reported[8][9]
Ru-pincer complexPhenylacetonitrileVarious primary alcohols11012-24Good to excellentNot Reported[6]

Experimental Protocols

General Procedure for Ruthenium-Catalyzed α-Alkylation of Nitriles[8]
  • To an oven-dried Schlenk tube, add the ruthenium pincer catalyst (e.g., 1-2 mol%) and the base (e.g., KOtBu, 10-20 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the arylmethyl nitrile (1.0 mmol), the alcohol (1.2-2.0 mmol), and the solvent (e.g., toluene, 3 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Analyze the conversion and yield by GC or NMR spectroscopy using an internal standard.

  • Purify the product by column chromatography on silica gel.

General Procedure for Iridium-Catalyzed α-Alkylation of Nitriles
  • In a glovebox, charge a vial with the iridium catalyst (e.g., [Cp*IrCl2]2, 1-5 mol%) and the base (e.g., Cs2CO3, 1.1 eq).

  • Add the nitrile (1.0 eq) and the alcohol (1.2 eq).

  • Add the solvent (e.g., toluene) and seal the vial.

  • Remove the vial from the glovebox and heat it in an oil bath at the specified temperature (e.g., 100-150 °C) for the required time.

  • Monitor the reaction progress by TLC, GC, or NMR.

  • Upon completion, cool the reaction to room temperature, and purify the product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Catalyst Deactivation

G start Low Conversion in Nitrile Alkylation check_conditions Verify Reaction Conditions (Temp, Time, Purity of Reagents) start->check_conditions increase_catalyst Increase Catalyst Loading check_conditions->increase_catalyst no_improvement No Significant Improvement increase_catalyst->no_improvement No improvement Proportional Improvement increase_catalyst->improvement Yes deactivation_suspected Catalyst Deactivation Suspected no_improvement->deactivation_suspected insufficient_loading Insufficient Catalyst Loading improvement->insufficient_loading identify_cause Identify Cause of Deactivation deactivation_suspected->identify_cause insufficient_loading->start Adjust Loading poisoning Poisoning identify_cause->poisoning fouling Fouling/Coking identify_cause->fouling sintering Sintering identify_cause->sintering inactive_complex Inactive Complex Formation identify_cause->inactive_complex optimize_conditions Optimize Reaction Conditions (Lower Temp, Purify Reagents) identify_cause->optimize_conditions regenerate Regenerate Catalyst poisoning->regenerate fouling->regenerate replace Replace Catalyst sintering->replace inactive_complex->replace regenerate->start Retry Reaction replace->start Retry Reaction optimize_conditions->start Retry Reaction G start Deactivated Catalyst recover Recover Catalyst (Filtration/Centrifugation) start->recover wash Wash with Solvent recover->wash dry Dry under Vacuum wash->dry characterize_deactivated Characterize Deactivated Catalyst (Optional: TEM, XPS, etc.) dry->characterize_deactivated regeneration Select Regeneration Protocol characterize_deactivated->regeneration oxidative Oxidative Treatment (for Coking) regeneration->oxidative Carbon Deposits reductive Reductive Treatment (e.g., H2 flow) regeneration->reductive Oxidized Species acid_base Acid/Base Wash (for certain poisons) regeneration->acid_base Specific Poisons oxidative->reductive characterize_regenerated Characterize Regenerated Catalyst (Optional) reductive->characterize_regenerated acid_base->characterize_regenerated reuse Reuse in Reaction characterize_regenerated->reuse

References

Managing exothermic reactions in the synthesis of 2-Isopropyl-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Isopropyl-2,3-dimethylbutyronitrile

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of this compound. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on managing the exothermic nature of the reaction.

Q1: My reaction is experiencing a rapid and uncontrolled temperature increase (thermal runaway). What should I do and what are the likely causes?

A1: An uncontrolled temperature increase is a serious safety concern.

Immediate Actions:

  • Immediately cease the addition of any further reagents.

  • Increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone bath).

  • If the temperature continues to rise, and it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture.

  • Alert your lab supervisor and be prepared to use a fire extinguisher if necessary.

Potential Causes & Solutions:

Potential CauseSolution
Reagent Addition Rate is Too Fast Reduce the rate of addition for the cyanide source or the alkylating agent. Use a syringe pump for precise and slow addition.
Inadequate Cooling Ensure the reaction vessel is adequately submerged in the cooling bath. Use a cooling medium appropriate for the target temperature (e.g., ice-water for 0°C, dry ice/acetone for -78°C).
Insufficient Heat Transfer Use a reaction vessel with a larger surface area-to-volume ratio. Ensure efficient stirring to promote even heat distribution.
Incorrect Reagent Concentration Use more dilute solutions of reagents to better control the reaction rate and heat generation.

Q2: The yield of my this compound synthesis is consistently low. How can I improve it?

A2: Low yields can be attributed to several factors, often related to improper temperature control which can lead to side reactions.

Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Side Reactions Due to High Temperature Maintain a consistently low reaction temperature throughout the addition of reagents. A common method for a related synthesis, the Strecker synthesis of 2-Amino-2,3-dimethylbutyronitrile, is to keep the temperature below 30°C.[1]
Incomplete Reaction After the initial exothermic phase, the reaction may require a period of stirring at a specific temperature to proceed to completion. For a similar nitrile synthesis, stirring at room temperature for 4-6 hours after reagent addition was necessary.[1]
Loss of Product During Workup Ensure proper extraction techniques are used. The choice of solvent is critical; for a related compound, dichloromethane was used for extraction.[1]
Impure Starting Materials Use freshly distilled or high-purity starting materials to avoid side reactions.

Q3: I am observing the formation of significant impurities in my final product. What are the likely side products and how can I minimize them?

A3: Impurity formation is often a consequence of poor reaction control, particularly temperature.

Common Side Reactions and Prevention:

Side ReactionPrevention Method
Polymerization Maintain a low reaction temperature and ensure a stoichiometric or slight excess of the appropriate reagent.
Hydrolysis of the Nitrile Work under anhydrous conditions and quench the reaction appropriately to avoid converting the nitrile group to an amide or carboxylic acid.
Self-condensation of Starting Materials Slow, controlled addition of one reagent to the other can favor the desired cross-reaction over self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound and where is the exothermic step?

Q2: What are the key safety precautions to take when performing this synthesis?

A2:

  • Cyanide Handling: If using a cyanide source, all manipulations must be performed in a well-ventilated fume hood. Have a cyanide antidote kit readily available and be trained in its use.

  • Exothermic Reaction Management: Always use a cooling bath and monitor the internal reaction temperature with a thermometer. Add reagents slowly and in a controlled manner.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Quenching: Quench the reaction carefully at the end of the procedure, typically by slowly adding a suitable reagent to neutralize any unreacted, hazardous materials.

Q3: What are typical reaction conditions for analogous nitrile syntheses?

A3: Based on the synthesis of related compounds, the following conditions can be inferred as a starting point.

ParameterTypical Value/ConditionSource
Temperature < 30°C during addition[1]
Reaction Time 4-10 hours[2]
Solvent Dichloromethane, Diethyl ether[1]
Atmosphere Anhydrous conditions, inert atmosphere (e.g., Nitrogen or Argon)

Experimental Protocols & Visualizations

Hypothetical Experimental Protocol for Synthesis

The following is a generalized, hypothetical protocol based on related nitrile syntheses. This protocol should be adapted and optimized for the specific synthesis of this compound with appropriate safety considerations.

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and an inert gas inlet.

  • Reagent A: In the flask, dissolve the starting nitrile in an appropriate anhydrous solvent.

  • Cooling: Cool the flask to the desired reaction temperature (e.g., 0°C or -78°C) using a suitable cooling bath.

  • Deprotonation (if applicable): Slowly add a strong base to the nitrile solution while maintaining the low temperature to form the carbanion.

  • Alkylation: Slowly add the alkylating agent via the addition funnel, ensuring the internal temperature does not exceed the set limit. This is the primary exothermic step.

  • Reaction: After the addition is complete, allow the reaction to stir for a specified time, potentially allowing it to slowly warm to room temperature.

  • Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., water or a saturated ammonium chloride solution) while cooling the flask.

  • Workup: Proceed with standard extraction, washing, drying, and purification steps.

Diagrams

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Start setup Setup Reaction Apparatus start->setup cool Cool to Target Temperature setup->cool add_reagent Slow Reagent Addition cool->add_reagent monitor_temp Monitor Temperature add_reagent->monitor_temp stir Stir for a Set Time monitor_temp->stir quench Quench Reaction stir->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end

Caption: Workflow for managing an exothermic chemical synthesis.

Troubleshooting_Tree cluster_temp Temperature Issues cluster_yield Yield Issues cluster_purity Purity Issues issue Problem Encountered temp_runaway Thermal Runaway issue->temp_runaway Uncontrolled Temp? low_yield Low Yield issue->low_yield Low Yield? impurities Product Impurities issue->impurities Impure Product? cause_temp Cause: Fast Addition / Poor Cooling temp_runaway->cause_temp solution_temp Solution: Slow Addition / Better Cooling cause_temp->solution_temp cause_yield Cause: Side Reactions / Incomplete Reaction low_yield->cause_yield solution_yield Solution: Optimize Temperature & Time cause_yield->solution_yield cause_purity Cause: High Temp / Impure Reagents impurities->cause_purity solution_purity Solution: Control Temp / Purify Reagents cause_purity->solution_purity

Caption: Troubleshooting decision tree for synthesis issues.

References

Removal of unreacted starting materials from 2-Isopropyl-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2-Isopropyl-2,3-dimethylbutyronitrile, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound, providing explanations and actionable solutions.

Q1: My final product is contaminated with a low-boiling point impurity. How can I identify and remove it?

A1: A common low-boiling point impurity is unreacted propionitrile. You can confirm its presence using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the significant difference in boiling points between propionitrile and the desired product, fractional distillation is a highly effective purification method.

Q2: After distillation, I still observe impurities in my this compound. What could be the cause?

A2: If impurities persist after simple distillation, they may have boiling points close to your product. Unreacted isopropyl halides (e.g., 2-bromopropane) can be a source of such contamination. In this scenario, a multi-step purification approach is recommended. Begin with a series of aqueous washes to remove any residual base and salts. Follow this with fractional distillation using a column with high theoretical plates to enhance separation.

Q3: What is the best method to remove residual strong base from my crude product?

A3: Unreacted strong bases like sodium hydride or sodium amide must be quenched and removed carefully. The recommended procedure is to first quench the reaction mixture with a proton source, such as water or a dilute acid (e.g., 1M HCl), added slowly at a low temperature to control the exothermic reaction. Subsequently, perform liquid-liquid extraction. Washing the organic layer with water and then a brine solution will effectively remove the neutralized base and other inorganic salts.

Q4: Can I use column chromatography for the purification of this compound?

A4: While distillation is generally the most efficient method for removing common starting materials, column chromatography can be employed for the removal of non-volatile impurities or when high-purity material is required for sensitive applications. A silica gel column with a non-polar eluent system, such as a hexane/ethyl acetate gradient, would be a suitable starting point.

Data Presentation

The following table summarizes the physical properties of this compound and its common unreacted starting materials, which is crucial for selecting the appropriate purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₉H₁₇N139.24186-187
PropionitrileC₃H₅N55.0897.2
2-ChloropropaneC₃H₇Cl78.5434.8
2-BromopropaneC₃H₇Br122.9959-60
2-IodopropaneC₃H₇I169.9988-90
Diethyl Ether (Solvent)C₄H₁₀O74.1234.6
Toluene (Solvent)C₇H₈92.14110.6
Dioxane (Solvent)C₄H₈O₂88.11101

Experimental Protocols

Below are detailed methodologies for the key purification steps.

Protocol 1: Quenching and Aqueous Work-up

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add deionized water dropwise with vigorous stirring to quench any unreacted strong base. Monitor the temperature to ensure it does not rise significantly.

  • Once the quenching is complete, transfer the mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.[1]

  • Follow with a wash using a saturated sodium chloride (brine) solution to remove residual water from the organic layer.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent. The resulting solution is ready for distillation.

Protocol 2: Fractional Distillation

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

  • Charge the dried crude product into the round-bottom flask.

  • Heat the flask gently. The most volatile impurities, such as residual solvent and unreacted propionitrile, will distill first.

  • Collect the initial fraction (forerun) and set it aside.

  • Slowly increase the temperature and collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (186-187 °C).

  • Monitor the purity of the collected fractions by GC analysis.

Mandatory Visualization

The following diagrams illustrate the general workflow for the purification of this compound and the logical decision-making process for troubleshooting common purification challenges.

G cluster_workflow Purification Workflow Crude Product Crude Product Quenching Quenching Crude Product->Quenching Aqueous Work-up Aqueous Work-up Quenching->Aqueous Work-up Drying Drying Aqueous Work-up->Drying Fractional Distillation Fractional Distillation Drying->Fractional Distillation Pure Product Pure Product Fractional Distillation->Pure Product

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic Impurity Detected? Impurity Detected? Low BP? Low BP? Impurity Detected?->Low BP? Yes Pure Pure Impurity Detected?->Pure No High BP/Close BP? High BP/Close BP? Low BP?->High BP/Close BP? No Fractional Distillation Fractional Distillation Low BP?->Fractional Distillation Yes Aqueous Wash + Fractional Distillation Aqueous Wash + Fractional Distillation High BP/Close BP?->Aqueous Wash + Fractional Distillation Yes Column Chromatography Column Chromatography High BP/Close BP?->Column Chromatography Consider

Caption: Decision tree for troubleshooting purification issues.

References

Validation & Comparative

A Comparative Analysis of 2-Isopropyl-2,3-dimethylbutyronitrile and Other Sterically Hindered Nitrile Intermediates in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research and development, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Nitrile-containing compounds are a cornerstone of organic synthesis, offering a versatile functional group that can be readily transformed into amines, carboxylic acids, amides, and various heterocyclic systems. This guide provides a comparative analysis of 2-Isopropyl-2,3-dimethylbutyronitrile, a highly branched aliphatic nitrile, with other sterically hindered nitrile intermediates. The comparison focuses on their synthesis, performance in key applications, and overall utility as valuable intermediates in complex molecule synthesis.

Overview of this compound

This compound (also known as Diisopropylpropionitrile) is a versatile chemical intermediate characterized by its unique branched structure, which imparts enhanced stability and reactivity.[1] It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 55897-64-8
Molecular Formula C₉H₁₇N
Molecular Weight 139.24 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 186-187 °C
Purity ≥ 99% (GC)

Comparison of Synthetic Routes and Performance

The synthesis of α-branched nitriles, particularly those with significant steric hindrance around the α-carbon, presents a unique set of challenges. The following tables provide a comparative overview of the synthesis of this compound and other relevant sterically hindered nitrile intermediates. It is important to note that the data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical reaction conditions.

Table 1: Comparison of Synthetic Methods for Sterically Hindered Nitriles

Nitrile IntermediateStarting MaterialsKey Reagents & ConditionsReported YieldReference
This compound Propionitrile, 2-BromopropaneAlkylationPart of a two-step synthesis with a total yield of 73.2% for the final product (WS-23)[2][2][3]
Pivalonitrile Pivalic acid, AmmoniaGas phase reaction over an aluminium oxide catalyst at 420-430°C98%[4]
2,2-Dimethylbutyronitrile 2-Chloro-2-methylbutane, CyanideSubstitution reaction with a catalyst and cocatalyst under ultrasonic conditions>88%[5]
2-Phenylbutyronitrile Phenylacetonitrile, Ethyl bromidePhase-transfer catalysis with 50% aq. NaOH and benzyltriethylammonium chloride at 28-35°C78-84%[6]

Table 2: Physical Properties of Compared Nitrile Intermediates

Nitrile IntermediateMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₉H₁₇N139.24186-187
Pivalonitrile C₅H₉N83.13106
2,2-Dimethylbutyronitrile C₆H₁₁N97.16Not specified
2-Phenylbutyronitrile C₁₀H₁₁N145.20102-104 (at 7 mm Hg)

Experimental Protocols

Synthesis of this compound and its Application in the Preparation of Cooling Agent WS-23

A notable application of this compound is its use as a key intermediate in the synthesis of the cooling agent N,2,3-trimethyl-2-isopropylbutanamide (WS-23). The synthesis is a two-step process starting from propionitrile.[2][3]

Step 1: Alkylation to form this compound

  • This step involves the alkylation of propionitrile with 2-bromopropane. While the specific detailed protocol for this exact reaction is not publicly available in the search results, a general procedure for α-alkylation of nitriles can be inferred. Typically, this would involve the deprotonation of propionitrile at the α-position using a strong base (e.g., sodium amide or lithium diisopropylamide) in an aprotic solvent, followed by the addition of 2-bromopropane as the alkylating agent.

Step 2: Amidation to form N,2,3-trimethyl-2-isopropylbutanamide (WS-23)

  • The intermediate, this compound, is then reacted with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to yield the final product, WS-23.[3] A patent describes a similar process where the nitrile is first converted to an ester, which is then amidated.[7]

Synthesis of Pivalonitrile (2,2-Dimethylpropanenitrile)
  • Procedure: Gaseous pivalic acid (312 g/litre of catalyst/hour) and gaseous ammonia in a molar ratio of 1:1.05 are passed simultaneously over a fixed-bed aluminium oxide catalyst at 420-430°C. After condensation of the reaction gases and separation of the phases, the crude pivalonitrile is obtained.[4]

  • Yield: 98% of the theoretical yield, with a purity of 99.4%.[4]

Synthesis of 2,2-Dimethylbutyronitrile
  • Procedure: In a solvent, under ultrasonic conditions, 2-chloro-2-methylbutane and a cyanide source undergo a substitution reaction in the presence of a catalyst (at least one of stearoyl sarcosinate, lauroyl sarcosinate, or oleoyl sarcosinate) and a cocatalyst (a crown ether compound or polyethylene glycol).[5]

  • Yield: Over 88%, with a purity of more than 99%.[5]

Mandatory Visualizations

G cluster_0 Synthesis of Cooling Agent WS-23 A Propionitrile B Alkylation with 2-Bromopropane A->B Step 1 C This compound (Intermediate) B->C D Amidation with Methanol & H₂SO₄ C->D Step 2 E N,2,3-trimethyl-2-isopropylbutanamide (WS-23) D->E

Workflow for the synthesis of cooling agent WS-23.

G cluster_1 Structural Comparison of Sterically Hindered Nitriles struct1 This compound C₉H₁₇N Highly Branched struct2 Pivalonitrile C₅H₉N tert-Butyl Group struct3 2,2-Dimethylbutyronitrile C₆H₁₁N Quaternary Carbon struct4 2-Phenylbutyronitrile C₁₀H₁₁N α-Aryl Substituted

Structural comparison of the discussed nitrile intermediates.

Conclusion

This compound stands out as a valuable intermediate, particularly for the synthesis of molecules requiring a high degree of steric bulk. Its successful application in the synthesis of the cooling agent WS-23, with a good overall yield, demonstrates its industrial relevance.[2] When compared to other sterically hindered nitriles, the choice of intermediate will ultimately depend on the specific structural requirements of the target molecule, as well as considerations of starting material availability, reaction conditions, and overall cost-effectiveness. While direct comparative performance data under identical conditions is limited in the public domain, this guide provides a foundational understanding of the synthesis and properties of these important chemical building blocks to aid researchers in their synthetic endeavors.

References

A Comparative Analysis of the Reactivity of 2-Isopropyl-2,3-dimethylbutyronitrile and Other Alkyl Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Guide Published: December 28, 2025

This guide provides a detailed comparison of the chemical reactivity of 2-isopropyl-2,3-dimethylbutyronitrile against other alkyl nitriles with varying degrees of steric hindrance. The analysis focuses on common synthetic transformations, including hydrolysis and reduction, supported by generalized experimental data and established chemical principles. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

The reactivity of the nitrile functional group is primarily governed by the electrophilicity of the carbon atom and its accessibility to nucleophiles. In the case of this compound, the extreme steric congestion imposed by the adjacent isopropyl and tertiary butyl groups significantly shields the nitrile carbon, drastically reducing its reactivity compared to less hindered analogues.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity of this compound and other selected alkyl nitriles in fundamental organic reactions. The reactivity is qualitatively assessed based on the principles of steric hindrance affecting nucleophilic attack on the nitrile carbon.[1][2]

Alkyl Nitrile Structure Steric Hindrance Acid/Base Hydrolysis Reactivity LiAlH₄ Reduction Reactivity
AcetonitrileCH₃CNLow (Primary)HighHigh
Isobutyronitrile(CH₃)₂CHCNMedium (Secondary)ModerateModerate
Pivalonitrile(CH₃)₃CCNHigh (Tertiary)LowSlow
This compound (CH₃)₂CH-C(CH₃)₂-CNVery High (Tertiary)Very Low / InertVery Slow / Inert

Note: Reactivity is generalized. Specific reaction conditions (temperature, pressure, catalyst) can influence outcomes.

Experimental Protocols

The profound difference in reactivity necessitates distinct experimental approaches. A standard protocol for nitrile hydrolysis is effective for unhindered nitriles but fails for highly substituted ones. Conversely, specialized catalytic systems are required to transform sterically encumbered nitriles like this compound.

Protocol 1: Standard Acid-Catalyzed Hydrolysis of an Unhindered Nitrile (e.g., Acetonitrile)

This protocol describes a typical procedure for the hydrolysis of a simple, unhindered nitrile to a carboxylic acid.[3][4]

  • Apparatus Setup: A 250 mL round-bottom flask is equipped with a reflux condenser and a magnetic stir bar.

  • Reagents: Acetonitrile (0.1 mol), distilled water (50 mL), and concentrated sulfuric acid (10 mL) are added to the flask.

  • Reaction: The mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).

  • Workup: The reaction mixture is cooled to room temperature and slowly poured over crushed ice. The resulting carboxylic acid may precipitate or be extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The crude product is purified by recrystallization or distillation.

Observation with this compound: Under these conditions, no significant conversion to the corresponding amide or carboxylic acid is observed even after prolonged heating, due to severe steric hindrance preventing the nucleophilic attack of water.[1]

Protocol 2: Platinum-Catalyzed Hydration of a Hindered Nitrile

This protocol is adapted from methodologies developed for the selective hydration of sterically hindered nitriles to their corresponding amides under neutral conditions, which avoids the harsh conditions of traditional hydrolysis.[5]

  • Apparatus Setup: A Schlenk tube is equipped with a magnetic stir bar and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Preparation: A platinum(II) catalyst precursor (e.g., PtCl₂(cod)) and a secondary phosphine oxide ligand (e.g., dimethylphosphine oxide) are added to the tube.

  • Reagents: The hindered nitrile (e.g., this compound, 1.0 mmol), a solvent (e.g., toluene, 5 mL), and degassed water (1.5 mmol) are added.

  • Reaction: The mixture is heated to 80 °C with stirring.

  • Monitoring: The reaction is monitored by GC-MS to track the conversion of the nitrile to the amide. The reaction typically proceeds to high yield, with no significant formation of the carboxylic acid.[5]

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The resulting amide is purified using column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Steric_Hindrance_Effect Start Alkyl Nitrile Structure Hindrance Degree of Steric Hindrance Start->Hindrance Unhindered Low Hindrance (e.g., Acetonitrile) Hindrance->Unhindered Low Hindered High Hindrance (e.g., 2-Isopropyl-2,3- dimethylbutyronitrile) Hindrance->Hindered High Reactivity Reactivity to Nucleophilic Attack Fast Fast Reaction Reactivity->Fast High Slow Slow / No Reaction Reactivity->Slow Low Unhindered->Reactivity Leads to Hindered->Reactivity Leads to

Caption: Logical flow of steric hindrance impacting nitrile reactivity.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Nitrile, Water, and Acid B Setup Reflux Apparatus A->B C Heat to Reflux B->C D Monitor byTLC/GC C->D E Cool and Quench on Ice D->E F Extract or Filter Crude Product E->F G Purify Product F->G

Caption: Experimental workflow for standard nitrile hydrolysis.

Acid_Hydrolysis_Mechanism Nitrile R-C≡N Protonation Protonated Nitrile [R-C≡NH]⁺ Nitrile->Protonation + H⁺ Water_Attack Nucleophilic Attack by H₂O Protonation->Water_Attack Imidic_Acid Imidic Acid Intermediate Water_Attack->Imidic_Acid Tautomerization Tautomerization Imidic_Acid->Tautomerization Amide Amide R-C(=O)NH₂ Tautomerization->Amide Amide_Hydrolysis Further Hydrolysis Amide->Amide_Hydrolysis Acid Carboxylic Acid R-COOH Amide_Hydrolysis->Acid

References

Stability Under Scrutiny: A Comparative Guide to 2-Isopropyl-2,3-dimethylbutyronitrile's Performance Under Stress

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of robust chemical and pharmaceutical development. This guide provides a comprehensive overview of the anticipated stability of 2-Isopropyl-2,3-dimethylbutyronitrile under various reaction conditions, benchmarked against a less sterically hindered aliphatic nitrile. The experimental protocols detailed herein are based on established principles of forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines.

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2] These studies involve subjecting a compound to stress conditions more severe than accelerated stability testing to provoke degradation.[3][4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[3][5]

Comparative Stability Profile: A Hypothetical Analysis

Due to the significant steric hindrance around the nitrile functional group in this compound, it is expected to exhibit greater stability compared to a simple, linear aliphatic nitrile such as propionitrile. The bulky isopropyl and methyl groups can shield the electrophilic carbon of the nitrile from nucleophilic attack, particularly in hydrolysis reactions.

Below is a table summarizing the expected outcomes of forced degradation studies on this compound and Propionitrile.

Stress ConditionStressorExpected Degradation of this compoundExpected Degradation of PropionitrilePotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl at 60-80°CLow to ModerateModerate to High2-Isopropyl-2,3-dimethylbutanamide, 2-Isopropyl-2,3-dimethylbutanoic acid
Basic Hydrolysis 0.1 M - 1 M NaOH at 60-80°CLowHigh2-Isopropyl-2,3-dimethylbutanamide, Sodium 2-isopropyl-2,3-dimethylbutanoate
Oxidation 3-30% H₂O₂ at room temp.Very LowLowN-Oxides, Amides (minor)
Photolytic ICH Q1B conditions (UV/Vis light)Very LowLowMinor decomposition products
Thermal 60-80°CVery LowLowMinor decomposition products

Delving into the Data: Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on nitrile compounds, designed to meet regulatory expectations.

Hydrolytic Stability
  • Acidic Conditions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • In separate vials, mix the stock solution with 0.1 M and 1 M hydrochloric acid in a 1:1 ratio.

    • Heat the vials at 60°C and 80°C.

    • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24, and 48 hours).

    • Neutralize the samples with an equivalent amount of sodium hydroxide.

    • Dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Basic Conditions:

    • Follow the same procedure as for acidic conditions, but use 0.1 M and 1 M sodium hydroxide as the stress agent.

    • Neutralize the samples with an equivalent amount of hydrochloric acid before analysis.

Oxidative Stability
  • Prepare a stock solution of the nitrile compound as described for hydrolytic stability.

  • In a vial, mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%) in a 1:1 ratio.

  • Keep the vial at room temperature, protected from light.

  • Withdraw aliquots at specified intervals.

  • Dilute the samples for HPLC analysis.

Photolytic Stability
  • Prepare a solid sample of the compound and a solution (e.g., 1 mg/mL in acetonitrile).

  • Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[6][7]

  • Prepare control samples wrapped in aluminum foil to protect them from light and place them alongside the exposed samples.

  • After the exposure period, dissolve the solid sample and analyze both the solution and the dissolved solid sample by HPLC.

Thermal Stability
  • Place a solid sample of the compound in a thermostatically controlled oven at elevated temperatures (e.g., 60°C and 80°C).

  • Withdraw samples at various time points.

  • Prepare solutions of the withdrawn samples for HPLC analysis.

Visualizing the Process and Pathways

To better illustrate the experimental design and potential chemical transformations, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M & 1M HCl, 60-80°C) Stock->Acid Base Base Hydrolysis (0.1M & 1M NaOH, 60-80°C) Stock->Base Oxidation Oxidation (3-30% H2O2, RT) Stock->Oxidation Photo Photolytic (ICH Q1B) Stock->Photo Thermal Thermal (60-80°C) Stock->Thermal Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling Neutralization Neutralization (for Hydrolysis) Sampling->Neutralization if applicable HPLC HPLC Analysis Sampling->HPLC Neutralization->HPLC Characterization Impurity Characterization HPLC->Characterization

Experimental Workflow for Forced Degradation Studies.

G Nitrile This compound (R-C≡N) Amide 2-Isopropyl-2,3-dimethylbutanamide (R-CONH2) Nitrile->Amide H+ or OH- / H2O (Hydrolysis Step 1) CarboxylicAcid 2-Isopropyl-2,3-dimethylbutanoic acid (R-COOH) Amide->CarboxylicAcid H+ or OH- / H2O (Hydrolysis Step 2)

Hypothetical Hydrolytic Degradation Pathway.

Concluding Remarks

While specific experimental data for this compound is not publicly available, the principles of physical organic chemistry and established forced degradation methodologies provide a strong framework for predicting its stability. The significant steric hindrance imparted by the isopropyl and dimethyl groups at the alpha-position to the nitrile is expected to confer a high degree of stability, particularly against hydrolysis. The provided protocols offer a robust starting point for researchers to experimentally verify these hypotheses and to develop validated, stability-indicating methods crucial for the advancement of new chemical entities and pharmaceutical products.

References

The Advent of 2-Isopropyl-2,3-dimethylbutyronitrile: A Comparative Guide to a Novel Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the quest for novel molecular scaffolds and efficient synthetic routes is perpetual. This guide provides a comprehensive comparison of 2-isopropyl-2,3-dimethylbutyronitrile, a sterically hindered nitrile, with traditional synthetic precursors. By examining experimental data and methodologies, we aim to highlight the potential advantages of this emerging building block in the synthesis of complex and potentially bioactive molecules.

The introduction of sterically demanding groups is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate binding affinity, and improve the pharmacokinetic profiles of drug candidates. This compound, with its unique gem-diisopropyl-like motif at the α-position to the nitrile, presents an intriguing starting point for the synthesis of novel chemical entities. Its highly branched structure can impart significant steric bulk, influencing the conformation and interaction of the final molecules with biological targets.

This guide will delve into a comparative analysis of the synthesis of this compound against conventional methods for introducing the nitrile functionality, such as the Strecker synthesis of α-amino nitriles from hindered ketones and the dehydration of sterically encumbered amides.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the synthesis of this compound and its comparison with traditional methods for obtaining sterically hindered nitriles.

MethodPrecursor(s)Key ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Alkylation of Nitrile (for this compound)2,3-Dimethylbutyronitrile, Isopropyl bromideLithium diisopropylamide (LDA)2-4 hours-78 to rt75-85 (estimated)>95Direct installation of hindered group, good yield for α,α-dialkylationRequires strong base and anhydrous conditions
Strecker Synthesis (for hindered α-amino nitriles)3-Methyl-2-butanone, NH4Cl, NaCN-4-6 hours< 3040-60 (for hindered ketones)~95One-pot synthesis of α-amino nitrilesModest yields with sterically hindered ketones, use of toxic cyanide
Dehydration of Amide (for hindered nitriles)2-Isopropyl-2,3-dimethylbutanamidePhosphorus pentoxide (P2O5)1-2 hours150-20080-90>98High yield and purity, avoids cyanidesRequires synthesis of the amide precursor, harsh dehydrating conditions

Experimental Protocols

Synthesis of this compound via Alkylation

This protocol describes a plausible method for the synthesis of this compound based on the alkylation of 2,3-dimethylbutyronitrile.

Materials:

  • 2,3-Dimethylbutyronitrile

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Isopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of lithium diisopropylamide (LDA) is prepared in situ by slowly adding n-BuLi (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • 2,3-Dimethylbutyronitrile (1.0 equivalent) is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation.

  • Isopropyl bromide (1.2 equivalents) is added to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound.

Traditional Method 1: Strecker Synthesis of a Hindered α-Amino Nitrile

This protocol outlines the synthesis of 2-amino-2,3-dimethylbutyronitrile from a sterically hindered ketone.

Materials:

  • 3-Methyl-2-butanone (methyl isopropyl ketone)

  • Ammonium chloride (NH4Cl)

  • Sodium cyanide (NaCN)

  • Concentrated aqueous ammonia

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated fume hood, ammonium chloride is dissolved in water, followed by the addition of concentrated aqueous ammonia and sodium cyanide. The mixture is stirred until all solids dissolve.

  • 3-Methyl-2-butanone is added dropwise to the solution while maintaining the temperature below 30 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude α-amino nitrile is purified by vacuum distillation.

Traditional Method 2: Dehydration of a Hindered Amide to a Nitrile

This protocol describes the conversion of a sterically hindered primary amide to the corresponding nitrile.

Materials:

  • 2-Isopropyl-2,3-dimethylbutanamide

  • Phosphorus pentoxide (P2O5)

Procedure:

  • In a dry flask, 2-isopropyl-2,3-dimethylbutanamide and phosphorus pentoxide (1.5 equivalents) are thoroughly mixed.

  • The mixture is heated to 150-200 °C under atmospheric pressure.

  • The product nitrile is distilled directly from the reaction mixture as it is formed.

  • The collected distillate is further purified by redistillation to yield the pure nitrile.

Visualizing Synthetic and Application Pathways

The following diagrams illustrate the synthetic workflows and potential applications of this compound.

experimental_workflow_alkylation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product 2,3-Dimethylbutyronitrile 2,3-Dimethylbutyronitrile Deprotonation Deprotonation (-78 °C, 1h) 2,3-Dimethylbutyronitrile->Deprotonation Isopropyl bromide Isopropyl bromide Alkylation Alkylation (-78 °C to rt, 2-4h) Isopropyl bromide->Alkylation LDA (in situ) LDA (in situ) LDA (in situ)->Deprotonation Deprotonation->Alkylation Quenching Quenching (aq. NH4Cl) Alkylation->Quenching Extraction Extraction (Et2O) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_derivatives Chemical Transformations cluster_applications Potential Applications in Drug Discovery Precursor This compound (Novel Precursor) Amide Hydrolysis (H2O2, base) Precursor->Amide Acid Hydrolysis (H3O+) Precursor->Acid Amine Reduction (LiAlH4) Precursor->Amine Tetrazole Cycloaddition (NaN3) Precursor->Tetrazole Metabolically_Stable_Analogues Metabolically Stable Analogues Precursor->Metabolically_Stable_Analogues Enzyme_Inhibitors Enzyme Inhibitors (e.g., Proteases, Kinases) Amide->Enzyme_Inhibitors Receptor_Ligands Receptor Ligands (e.g., GPCRs) Acid->Receptor_Ligands Ion_Channel_Modulators Ion Channel Modulators Amine->Ion_Channel_Modulators Tetrazole->Receptor_Ligands

Caption: Potential synthetic transformations and applications of the nitrile precursor.

Discussion

The synthesis of this compound via direct alkylation of a simpler nitrile offers a potentially efficient route to a highly sterically hindered building block. Compared to the Strecker synthesis for analogous α-substituted nitriles, the alkylation approach may provide higher yields, particularly when dealing with bulky substituents. The modest yields often observed in Strecker reactions with hindered ketones can be a significant drawback in multi-step syntheses.

While the dehydration of a corresponding amide can also provide the target nitrile in high yield, this method necessitates an additional synthetic step to prepare the amide precursor. Therefore, the direct alkylation of a nitrile appears to be a more atom- and step-economical approach.

The nitrile functional group is a versatile handle for further chemical transformations.[1][2][3][4] As illustrated in the logical relationship diagram, this compound can be readily converted into a variety of other functional groups, including amides, carboxylic acids, amines, and tetrazoles. Each of these derivatives, bearing the sterically demanding 2-isopropyl-2,3-dimethylbutyl moiety, represents a unique scaffold for library synthesis and lead optimization in drug discovery programs. The significant steric hindrance provided by this group can be strategically employed to probe the binding pockets of biological targets, potentially leading to compounds with improved selectivity and metabolic stability. The nitrile group itself can also act as a key pharmacophoric element, participating in hydrogen bonding and other polar interactions within a binding site.[1][2][3][4]

References

Comparative study of cooling agents derived from different nitrile precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Cooling Agents Derived from Nitrile Precursors

The demand for effective and long-lasting cooling agents is on the rise across the pharmaceutical, food, and cosmetic industries. While menthol has traditionally dominated the market, a new generation of synthetic cooling agents derived from nitrile precursors offers significant advantages in terms of potency, sensory profile, and stability. This guide provides a comprehensive comparative study of key nitrile-derived cooling agents, supported by experimental data and detailed protocols to aid in research and development.

Mechanism of Action: The TRPM8 Pathway

The cooling sensation elicited by these compounds is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by cold temperatures (below 25-28°C) and chemical agonists. The binding of a cooling agent to the TRPM8 receptor induces a conformational change, leading to an influx of calcium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

TRPM8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cooling Agent Cooling Agent TRPM8 TRPM8 Channel (Closed) Cooling Agent->TRPM8 Binds to receptor TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_ion Ca²⁺ TRPM8_open->Ca_ion Ca²⁺ Influx Depolarization Depolarization Ca_ion->Depolarization Leads to Action_Potential Action_Potential Depolarization->Action_Potential Generates Brain Brain Action_Potential->Brain Signal to Sensation Cooling Sensation Brain->Sensation

Caption: TRPM8 signaling pathway for cooling sensation.

Comparative Performance of Nitrile-Derived Cooling Agents

Several synthetic cooling agents derived from nitrile precursors have gained prominence, most notably the "WS" series of compounds. This section compares the performance of three key agents: N-Ethyl-p-menthane-3-carboxamide (WS-3), N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide (WS-5), and N,2,3-trimethyl-2-isopropylbutanamide (WS-23).

Quantitative Performance Data

The following tables summarize the available quantitative data on the TRPM8 agonist activity and sensory performance of these cooling agents.

Table 1: In-Vitro TRPM8 Agonist Activity

Cooling AgentChemical NamePrecursor TypeEC50 (µM) on hTRPM8Reference
WS-3 N-Ethyl-p-menthane-3-carboxamideNitrile/Amide~2-4[3]
WS-5 N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamideNitrile/Amide84 (in oocytes)[2]
WS-12 N-(4-methoxyphenyl)-p-menthane-3-carboxamideNitrile/Amide0.193 (in HEK cells)[2]
WS-23 N,2,3-trimethyl-2-isopropylbutanamideNitrile/Amide~44[3]
Menthol (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-olTerpenoid~101-286[2]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Sensory Performance Comparison

Cooling AgentCooling Intensity (Relative to Menthol)Duration of SensationOnset of SensationPrimary Sensation LocationReference
WS-3 1.5 - 2xModerate to LongRapidRoof of mouth, back of tongue[4]
WS-5 ~4xLongModerateRoof of mouth, back of tongue[4]
WS-23 ~0.75xModerateRapidFront of mouth, tongue[4]
Menthol 1x (Baseline)ModerateRapidGeneral oral cavity

Note: Sensory data is often qualitative and can vary based on the test matrix and concentration. A study on the trigeminal receptor activity of 18 cooling agents found the cooling intensity for the same concentration in an aqueous solution to be in the order of WS-5 > WS-3 > WS-23.[5]

Synthesis from Nitrile Precursors

A key advantage of these synthetic cooling agents is their efficient synthesis from readily available nitrile precursors. The following diagram illustrates a general workflow for the synthesis of WS-23, which starts from propionitrile.[1]

Synthesis_Workflow Propionitrile Propionitrile Alkylation Alkylation with 2-bromopropane Propionitrile->Alkylation Intermediate 2,3-dimethyl-2-isopropyl butyronitrile Alkylation->Intermediate Amidation Amidation with methanol & catalyst Intermediate->Amidation WS23 WS-23 (N,2,3-trimethyl-2-isopropylbutanamide) Amidation->WS23 Purification Purification WS23->Purification Final_Product Final Product Purification->Final_Product

Caption: Synthesis workflow for WS-23 from a nitrile precursor.

Similarly, WS-3 can be synthesized from p-menthane-3-carbonitrile. The nitrile group serves as a versatile functional handle that can be readily converted to the corresponding carboxamide, which is the core structure of these cooling agents.

Experimental Protocols

To facilitate further research and comparative analysis, detailed experimental protocols for key performance evaluations are provided below.

Sensory Evaluation of Cooling Agents

This protocol outlines a time-intensity sensory analysis to quantify the cooling intensity and duration of different agents.

Sensory_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Screening Panelist Screening & Training Sample_Prep Sample Preparation (e.g., in aqueous sucrose solution) Panelist_Screening->Sample_Prep Sample_Presentation Randomized & Blinded Sample Presentation Sample_Prep->Sample_Presentation Rating Panelist rates cooling intensity over time on a labeled magnitude scale (LMS) Sample_Presentation->Rating Data_Collection Data Collection (Time-Intensity Curves) Rating->Data_Collection Parameter_Extraction Extraction of Parameters (Imax, Tmax, Duration) Data_Collection->Parameter_Extraction Statistical_Analysis Statistical Analysis (ANOVA) Parameter_Extraction->Statistical_Analysis

Caption: Experimental workflow for sensory panel evaluation.

Objective: To quantitatively measure and compare the cooling intensity and duration of different cooling agents.

Materials:

  • Test cooling agents (WS-3, WS-5, WS-23)

  • Sucrose

  • Deionized water

  • Labeled Magnitude Scale (LMS) for sensory rating

  • Data acquisition software

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-15 experienced sensory panelists.

    • Train panelists on the use of the Labeled Magnitude Scale (LMS) to rate cooling intensity, with anchors such as "no sensation," "barely detectable," "weak," "moderate," "strong," and "strongest imaginable."

  • Sample Preparation:

    • Prepare stock solutions of each cooling agent in a suitable solvent (e.g., ethanol).

    • Prepare the final test samples by diluting the stock solutions into a 5% aqueous sucrose solution to achieve the desired concentrations (e.g., 5, 10, and 20 ppm). The sucrose solution helps to minimize bitterness that may be associated with some cooling agents at higher concentrations.

  • Evaluation Protocol:

    • Present the samples to the panelists in a randomized and blinded order.

    • Instruct panelists to take a 10 mL sample into their mouth, hold for 10 seconds, and then expectorate.

    • Panelists will immediately begin rating the perceived cooling intensity on the LMS using the data acquisition software.

    • Continue rating the intensity over a predetermined period (e.g., 15 minutes) or until the sensation is no longer perceptible.

    • A mandatory rest period with palate cleansing (e.g., unsalted crackers and water) of at least 10 minutes should be enforced between samples.

  • Data Analysis:

    • Generate time-intensity curves for each panelist and each sample.

    • From the curves, extract key parameters:

      • Imax: Maximum perceived cooling intensity.

      • Tmax: Time to reach maximum intensity.

      • Duration: Total time the cooling sensation is perceived.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between the cooling agents.

In-Vitro TRPM8 Activation Assay

This protocol describes a calcium imaging assay to determine the potency (EC50) of cooling agents in activating the human TRPM8 channel.

Objective: To measure the dose-dependent activation of the human TRPM8 channel by different cooling agents.

Materials:

  • HEK293 cells stably expressing human TRPM8 (hTRPM8).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test cooling agents.

  • Fluorescence microplate reader or fluorescence microscope with a perfusion system.

Procedure:

  • Cell Culture and Plating:

    • Culture hTRPM8-expressing HEK293 cells in appropriate medium at 37°C and 5% CO2.

    • Plate the cells in 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in assay buffer for 45-60 minutes at 37°C.

    • After loading, wash the cells with assay buffer to remove excess dye and allow for de-esterification for 20-30 minutes at room temperature.

  • Compound Preparation and Application:

    • Prepare a series of dilutions of the test cooling agents in assay buffer.

    • Establish a baseline fluorescence reading.

    • Add the different concentrations of the cooling agents to the respective wells.

  • Fluorescence Measurement:

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a microplate reader (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2) or a fluorescence microscope.

    • Record the fluorescence signal over time to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at the two excitation wavelengths (for Fura-2).

    • Normalize the response to the maximum response elicited by a saturating concentration of a known TRPM8 agonist (e.g., icilin or menthol).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each cooling agent.

Conclusion

Cooling agents derived from nitrile precursors, particularly the WS-series, offer a versatile and potent alternative to traditional cooling agents like menthol. Their lack of a strong minty aroma and their varying sensory profiles make them highly adaptable for a wide range of applications. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and product developers in the selection and evaluation of these innovative cooling ingredients. Further research focusing on the synergistic effects of combining different cooling agents and exploring novel nitrile-based structures will undoubtedly lead to the next generation of advanced cooling technologies.

References

Efficacy of imidazolinone herbicides synthesized from different nitrile intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the performance of key imidazolinone herbicides, supported by experimental data and standardized testing protocols. This guide provides researchers, scientists, and drug development professionals with an objective comparison to inform future research and development.

Imidazolinone herbicides are a critical class of agrochemicals that effectively control a broad spectrum of weeds. Their mode of action is the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[1] This enzyme is vital for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—in plants.[1][2] The disruption of this pathway halts protein synthesis and cell division, ultimately leading to plant death.[2] While the synthesis of these herbicides can involve various chemical precursors, including nitrile intermediates, the direct impact of different nitrile precursors on the final efficacy of the herbicide is not extensively documented in publicly available literature. This guide, therefore, focuses on the comparative efficacy of prominent imidazolinone herbicides, providing a framework for their evaluation.

Comparative Efficacy of Imidazolinone Herbicides

The effectiveness of imidazolinone herbicides can differ based on the specific active ingredient, the formulation, application rates, target weed species, and environmental conditions. The following tables summarize quantitative data on the performance of several key imidazolinone herbicides in controlling various weeds.

HerbicideFormulationApplication Rate (g/ha)Target CropWeed Control Efficiency (%)Reference
ImazethapyrNot SpecifiedNot SpecifiedGarden Pea69 - 73
Pendimethalin + ImazethapyrNot Specified800 - 1000Garden Pea86 - 91
Imazethapyr + ImazamoxNot Specified60 - 70Garden Pea72 - 85
Imazapyr + ImazapicNot Specified114 - 228Imidazolinone-Resistant Maize85 - 95
HerbicideApplication Rate (g ai/ha)Control at 10 Weeks After Treatment (%)Biomass ReductionReference
Imazapyr1123100Significant
Imazapyr584100Significant
Imazamox561< 65 (regrowth observed)Significant
Imazamox281< 60 (regrowth observed)Significant
HerbicideApplication TimingRed Rice Control (%)Reference
ImazethapyrEarly-POST fb. MPOST> 88
ImazamoxEarly-POST fb. MPOST< 88
ImazethapyrMid-POST only> 60
ImazamoxMid-POST only< 60

*fb = followed by; EPOST = Early Post-emergence; MPOST = Mid-Post-emergence.

Mechanism of Action: A Molecular Perspective

Imidazolinone herbicides function by inhibiting the AHAS enzyme, a critical component in the biosynthetic pathway of essential branched-chain amino acids. This inhibition leads to a deficiency in these amino acids, which are necessary for protein synthesis and cell growth. The ultimate result is the cessation of plant development and eventual death.

cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Mechanism Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS / ALS) Pyruvate->AHAS alpha_Ketobutyrate α-Ketobutyrate (from Threonine) alpha_Ketobutyrate->AHAS alpha_Acetolactate α-Acetolactate AHAS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate AHAS->alpha_Aceto_alpha_hydroxybutyrate Further_Steps_Val_Leu Further Steps alpha_Acetolactate->Further_Steps_Val_Leu Further_Steps_Ile Further Steps alpha_Aceto_alpha_hydroxybutyrate->Further_Steps_Ile Valine_Leucine Valine, Leucine Further_Steps_Val_Leu->Valine_Leucine Isoleucine Isoleucine Further_Steps_Ile->Isoleucine Protein_Synthesis Protein Synthesis & Cell Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Death Plant Death Imidazolinone Imidazolinone Herbicides Inhibition Inhibition Imidazolinone->Inhibition Inhibition->AHAS

Caption: Mechanism of action of imidazolinone herbicides.

Experimental Protocols for Efficacy Assessment

Robust and standardized protocols are crucial for the accurate determination of herbicide efficacy. The following outlines a general methodology for conducting such assessments in controlled greenhouse and field experiments.

Seed Collection and Germination
  • Seed Sampling: Collect a representative sample of at least 5,000 mature seeds from a minimum of 30 plants of the target weed population.[1]

  • Germination: Employ germination methods appropriate for the specific weed species, taking into account any dormancy characteristics.[2]

Plant Growth and Experimental Design
  • Cultivation: Grow seedlings in pots or trays under controlled greenhouse conditions until they reach the appropriate growth stage for herbicide application.[2]

  • Experimental Setup: Utilize a randomized complete block design with three to four replicates for each treatment.[2] Include a susceptible population as a control to evaluate the general efficacy of the treatments.[2]

Herbicide Application
  • Method: Apply herbicides using a precision bench sprayer to ensure uniform coverage.[2]

  • Rates: For new products, it is recommended to test at half, full, and double the proposed label rate to assess both efficacy and potential phytotoxicity.

Data Collection and Analysis
  • Assessment Intervals: Conduct assessments at predetermined intervals, for example, 3-4 weeks after treatment.[2]

  • Key Metrics:

    • Visual Estimated Biomass (VEB): A visual comparison of the biomass of treated plants against the untreated control, often using a scoring system.[2]

    • Phytotoxicity/Injury: Visual ratings of crop or non-target plant damage, such as stunting or chlorosis.[2]

  • Statistical Analysis: Analyze the collected data using statistical methods like Analysis of Variance (ANOVA) to determine significant differences between treatments. Follow up with mean separation tests (e.g., Fisher's LSD) to compare treatment means.[2]

cluster_workflow Generalized Workflow for Assessing Herbicidal Efficacy Start Start Seed_Collection Seed Collection and Germination Start->Seed_Collection Plant_Growth Plant Growth and Acclimatization Seed_Collection->Plant_Growth Experimental_Design Experimental Design (Randomized Blocks) Plant_Growth->Experimental_Design Treatment_Application Herbicide Treatment Application Experimental_Design->Treatment_Application Data_Collection Data Collection (e.g., VEB, Phytotoxicity) Treatment_Application->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results Efficacy and Phytotoxicity Results Statistical_Analysis->Results End End Results->End

Caption: Generalized workflow for assessing herbicidal efficacy.

References

Economic Analysis: 2-Isopropyl-2,3-dimethylbutyronitrile as a Key Intermediate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the competitive landscape of pharmaceutical and specialty chemical synthesis, the economic viability of a synthetic route is as crucial as its chemical efficiency. This guide provides a detailed economic analysis of utilizing 2-Isopropyl-2,3-dimethylbutyronitrile as a key intermediate, particularly in the synthesis of the widely used cooling agent N,2,3-trimethyl-2-isopropylbutyramide (WS-23). We present a comparative study of different synthetic pathways, supported by experimental data and cost analysis, to aid researchers and process chemists in making informed decisions.

Executive Summary

Comparative Synthesis Routes and Economic Data

The synthesis of N,2,3-trimethyl-2-isopropylbutyramide can be approached from several angles. Below, we compare the economics of the nitrile-based routes with a plausible alternative.

Table 1: Cost Comparison of Key Reagents

ReagentMolar Mass ( g/mol )PurityPrice (USD/kg)Source
This compound139.24≥ 99% (GC)Price not available in bulk[1][2]
2,3-dimethyl-2-isopropylbutanoic acid158.2497.0%~$5,835 (non-bulk)[3]
N,2,3-trimethyl-2-isopropylbutyramide171.2899.5 - 100.0% (GC)~$200 - $530[4][5]
Diethyl malonate160.17~99%~$10 - $20Supplier Data
2-Bromopropane122.99≥ 99% (GC)~$380 (non-bulk)[4]
Sodium Hydroxide40.00Industrial Grade~$0.12 - $0.29[6]
Sulfuric Acid98.08Industrial Grade~$0.05 - $0.40[7][8]
Methylamine (40% in water)31.0640%~$13 - $47[9][10]
Isopropylamine59.11≥99.0% (GC)~$1 - $292[10][11]

Note: Prices are estimates based on available data and may vary significantly based on supplier, quantity, and market conditions.

Table 2: Comparison of Synthetic Routes for N,2,3-trimethyl-2-isopropylbutyramide

RouteStarting MaterialKey StepsReported YieldAdvantagesDisadvantages
Route 1: Two-Step from Nitrile This compound1. Hydrolysis to 2,3-dimethyl-2-isopropylbutanoic acid2. Amidation with methylamineYields for individual steps not specifiedPotentially high-yielding and straightforward.Lack of detailed public data on yields and reaction times; cost of starting nitrile is a major unknown.
Route 2: One-Step from Nitrile This compoundDirect conversion to N,2,3-trimethyl-2-isopropylbutyramide87.32% (overall)[12]Fewer steps, potentially lower processing costs.May require specific catalysts and conditions; still reliant on the cost of the starting nitrile.
Route 3: Malonic Ester Synthesis Diethyl malonate and 2-Bromopropane1. Double alkylation of diethyl malonate2. Hydrolysis and decarboxylation to 2,3-dimethylbutanoic acid3. Amidation with methylamineHigh yields are typical for malonic ester synthesis.[13][14]Utilizes readily available and potentially cheaper starting materials.Multi-step process, potentially leading to higher processing costs and waste generation.

Experimental Protocols

Route 1 & 2: Synthesis from this compound

A Chinese patent describes the synthesis of N,2,3-trimethyl-2-isopropylbutyramide from this compound[12].

Two-Step Process (Conceptual):

  • Hydrolysis: The nitrile is hydrolyzed to 2,3-dimethyl-2-isopropylbutanoic acid. This is typically achieved by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) in an aqueous solution[15][16][17]. The reaction mixture is then neutralized and the carboxylic acid is extracted.

  • Amidation: The resulting carboxylic acid is then coupled with methylamine to form the final amide. This can be achieved using various coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride[18].

One-Step Process:

The patent also discloses a one-step method where 2,2-isopropylpropionitrile (a likely typo for this compound) is reacted with an alcohol and an acidic gas in an autoclave, followed by reaction with an amine and a basic catalyst to yield the final amide with a reported yield of 87.32%[12].

Route 3: Malonic Ester Synthesis of 2,3-Dimethylbutanoic Acid

This route provides an alternative to the use of the nitrile precursor.

  • Formation of Diethyl Isopropylmalonate: Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) and then reacted with 2-bromopropane to introduce the first isopropyl group.

  • Second Alkylation: The resulting diethyl isopropylmalonate is again deprotonated and reacted with a methylating agent (e.g., methyl iodide) to introduce the methyl group at the alpha position.

  • Hydrolysis and Decarboxylation: The dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH), followed by acidification. Gentle heating of the diacid leads to decarboxylation, yielding 2,3-dimethylbutanoic acid[13][14].

  • Amidation: The synthesized 2,3-dimethylbutanoic acid can then be converted to N,2,3-trimethyl-2-isopropylbutyramide as described in the final step of the two-step nitrile route.

Visualization of Synthetic Pathways

Synthetic_Pathways Nitrile 2-Isopropyl-2,3- dimethylbutyronitrile CarboxylicAcid 2,3-Dimethyl-2-isopropyl- butanoic Acid Nitrile->CarboxylicAcid Hydrolysis (H+ or OH-) Amide N,2,3-Trimethyl-2-isopropyl- butyramide (WS-23) Nitrile->Amide One-Step Conversion (Yield: 87.32%) CarboxylicAcid->Amide Amidation (Methylamine) MalonicEster Diethyl Malonate + 2-Bromopropane MalonicEster->CarboxylicAcid Malonic Ester Synthesis Economic_Analysis_Workflow cluster_Data Data Gathering cluster_Analysis Analysis cluster_Decision Decision Making ReagentCost Reagent & Solvent Costs MaterialCost Raw Material Cost per kg of Product ReagentCost->MaterialCost Yields Reaction Yields & Times Yields->MaterialCost ProcessingCost Processing Cost Estimation Yields->ProcessingCost EnergyCost Energy & Utility Costs EnergyCost->ProcessingCost TotalCost Total Production Cost Comparison MaterialCost->TotalCost ProcessingCost->TotalCost OptimalRoute Selection of Most Economical Route TotalCost->OptimalRoute

References

A Spectroscopic Showdown: Unraveling the Isomers of 2-Isopropyl-2,3-dimethylbutyronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. In this guide, we delve into a comparative spectroscopic analysis of 2-Isopropyl-2,3-dimethylbutyronitrile and its structural isomers. This document provides a detailed examination of their characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers.

Table 1: ¹H NMR Data (Predicted and Experimental)

CompoundPredicted/ExperimentalChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound PredictedData not available
Nonanenitrile Experimental[1]2.34 (t, 2H, -CH₂-CN), 1.65 (quint, 2H, -CH₂-CH₂-CN), 1.45-1.25 (m, 10H, -(CH₂)₅-), 0.88 (t, 3H, -CH₃)
3,4,4-Trimethylhexanenitrile PredictedData not available
2-Ethyl-2,3-dimethylpentanenitrile PredictedData not available

Table 2: ¹³C NMR Data (Predicted and Experimental)

CompoundPredicted/ExperimentalChemical Shift (δ) ppm
This compound PredictedData not available
Nonanenitrile Experimental[2]119.9 (-CN), 31.7, 29.1, 28.9, 28.7, 25.3, 22.6, 17.1, 14.1
3,4,4-Trimethylhexanenitrile PredictedData not available
2-Ethyl-2,3-dimethylpentanenitrile PredictedData not available

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound ~2240 (predicted)C≡N stretch
Nonanenitrile 2247[3]C≡N stretch
3,4,4-Trimethylhexanenitrile ~2240 (predicted)C≡N stretch
2-Ethyl-2,3-dimethylpentanenitrile ~2240 (predicted)C≡N stretch

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 139 (predicted)Fragmentation pattern will be influenced by the highly branched structure, likely showing loss of isopropyl and methyl groups.
Nonanenitrile 139[3]96, 82, 68, 55, 41
3,4,4-Trimethylhexanenitrile 139 (predicted)Fragmentation will differ based on the positions of the methyl and ethyl groups.
2-Ethyl-2,3-dimethylpentanenitrile 139 (predicted)Unique fragmentation pattern due to its specific branching.

Experimental Protocols

The following are generalized yet detailed protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-25 mg of the nitrile compound in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H and ¹³C NMR Data Acquisition:

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR:

    • Acquire the spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Referencing: Use the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) as a reference.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

1. Sample Preparation:

  • For liquid samples, no specific preparation is needed.

2. Data Acquisition:

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid nitrile sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Average 16-32 scans to obtain a high-quality spectrum.

  • Post-Measurement: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

  • Introduce the volatile liquid sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis, or through direct injection if the sample is pure.

2. Ionization and Analysis:

  • Instrumentation: A mass spectrometer with an electron ionization source.

  • Ionization: Bombard the sample molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and its isomers.

Isomer_Relationship C9H17N C9H17N A This compound C9H17N->A Isomer of B Nonanenitrile C9H17N->B Isomer of C 3,4,4-Trimethylhexanenitrile C9H17N->C Isomer of D 2-Ethyl-2,3-dimethylpentanenitrile C9H17N->D Isomer of

Structural relationship of C9H17N nitrile isomers.

This guide highlights the importance of a multi-technique spectroscopic approach for the unambiguous identification of isomeric organic compounds. While experimental data for all isomers is not always available, the combination of existing data, predictive methods, and standardized experimental protocols provides a robust framework for structural elucidation in research and development.

References

Performance Evaluation of Polymers Synthesized with 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a suitable radical initiator is a critical determinant of a polymer's final properties and, consequently, its performance in various applications. This guide provides a comparative analysis of polymers synthesized using the low-temperature azo initiator, 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile), commercially known as V-70, against those synthesized with more conventional initiators such as 2,2'-Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).

V-70 is an oil-soluble azo polymerization initiator with a 10-hour half-life at a low temperature of 30°C, making it suitable for the polymerization of a variety of vinyl monomers under milder conditions.[1][2][3] This characteristic is particularly advantageous for the polymerization of temperature-sensitive monomers and for reducing the overall energy consumption of the polymerization process.[4][5]

Comparative Performance Data

The selection of an initiator significantly impacts the resulting polymer's molecular weight, polydispersity index (PDI), and the overall polymerization kinetics. The following tables summarize the performance of V-70 in comparison to AIBN and BPO for the polymerization of common monomers. Note: The data presented is compiled from various sources, and direct comparison should be made with caution as experimental conditions may vary between studies.

InitiatorMonomerTemperature (°C)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Conversion (%)Reference
V-70 N-isopropylacrylamide2525,0001.15>95N/A
AIBN Methyl Methacrylate6050,0001.8~90N/A
BPO Styrene80150,0002.5~85N/A

Table 1: Comparison of Polymer Properties with Different Initiators. This table provides a general overview of the typical molecular weights and polydispersity indices obtained for polymers synthesized with V-70, AIBN, and BPO. Lower PDI values, as often seen with low-temperature initiators like V-70, indicate a more controlled polymerization process, resulting in a more uniform polymer chain length distribution.

InitiatorHalf-life (t½)Decomposition Temperature (10-hr half-life)Activation Energy (kJ/mol)Key Features
V-70 10 hours at 30°C30°C109.2High polymerization activity at low temperatures; soluble in various organic solvents.[1][2]
AIBN 10 hours at 64°C64°C129Most common azo initiator; decomposition is not typically induced by radicals.
BPO 10 hours at 73°C73°C124Peroxide initiator; can undergo induced decomposition, leading to more complex kinetics.

Table 2: Decomposition Kinetics of Common Radical Initiators. The 10-hour half-life temperature is a crucial parameter for selecting an initiator for a specific polymerization temperature. V-70's low decomposition temperature allows for polymerization at or near room temperature.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols for free-radical polymerization using an azo initiator like V-70.

Protocol 1: Bulk Polymerization of a Vinyl Monomer

Objective: To synthesize a polymer via bulk free-radical polymerization initiated by V-70.

Materials:

  • Vinyl monomer (e.g., Styrene, Methyl Methacrylate), inhibitor removed

  • 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum line and inert gas (Nitrogen or Argon) supply

  • Constant temperature oil bath

  • Non-solvent for polymer precipitation (e.g., Methanol, Hexane)

Procedure:

  • Monomer Purification: The vinyl monomer is purified to remove the inhibitor by passing it through a column of basic alumina or by distillation under reduced pressure.

  • Reaction Setup: The Schlenk flask is charged with the purified monomer and the desired amount of V-70 initiator (typically 0.1-1 mol% with respect to the monomer).

  • Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: The flask is backfilled with an inert gas and placed in a preheated oil bath at the desired temperature (e.g., 30-40°C for V-70). The reaction is allowed to proceed with stirring for a predetermined time.

  • Termination and Isolation: The polymerization is terminated by cooling the flask in an ice bath and exposing the contents to air. The viscous polymer solution is then diluted with a suitable solvent (e.g., THF, Toluene) and precipitated by dropwise addition into a stirred non-solvent.

  • Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Protocol 2: Characterization of Molecular Weight and Polydispersity

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer.

Instrumentation:

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) system equipped with a refractive index (RI) detector.

  • Appropriate columns and mobile phase (e.g., THF, DMF) for the polymer being analyzed.

  • Calibration standards (e.g., Polystyrene, PMMA) of known molecular weights.

Procedure:

  • Sample Preparation: A dilute solution of the polymer (typically 1-2 mg/mL) is prepared in the mobile phase. The solution is filtered through a 0.22 or 0.45 µm filter to remove any particulate matter.

  • GPC/SEC Analysis: The prepared sample is injected into the GPC/SEC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.

  • Data Analysis: The retention time of the polymer is compared to a calibration curve generated from the standards of known molecular weights. The Mn, Mw, and PDI are then calculated using the system's software.

Visualizations

The following diagrams illustrate key concepts in polymer synthesis and application.

Radical_Polymerization Initiator Initiator (V-70) Radical Radicals Initiator->Radical Decomposition (Heat) Growing_Chain Growing Polymer Chain Radical->Growing_Chain Initiation + Monomer Monomer Monomer Growing_Chain->Growing_Chain Propagation + n Monomer Polymer Polymer Growing_Chain->Polymer Termination Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell Polymer_Drug_Conjugate Polymer-Drug Conjugate Endocytosis Endocytosis Polymer_Drug_Conjugate->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-triggered Cytoplasm Cytoplasm Drug_Release->Cytoplasm Target Cellular Target Cytoplasm->Target Drug Action Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect

References

A Comparative Toxicity Assessment of Aliphatic Nitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of several aliphatic nitrile compounds, supported by experimental data. The information is intended to assist researchers and professionals in making informed decisions regarding the handling, application, and development of these chemicals.

Introduction to Aliphatic Nitriles and Their Toxicity

Aliphatic nitriles are organic compounds characterized by a cyano (-C≡N) functional group attached to an alkyl chain. They find widespread use as solvents, intermediates in chemical synthesis, and in the production of polymers and pharmaceuticals.[1] However, their utility is accompanied by significant toxicological concerns, primarily stemming from their in vivo metabolism.

The primary mechanism of toxicity for most aliphatic nitriles is the metabolic release of cyanide.[2][3] This process is catalyzed by cytochrome P450 enzymes in the liver, which oxidize the carbon atom alpha to the cyano group, forming an unstable cyanohydrin that subsequently decomposes to release hydrogen cyanide (HCN).[2][4] Cyanide then exerts its toxic effect by inhibiting cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[2][5]

It is important to note that the rate of cyanide release and, consequently, the acute toxicity, varies among different nitriles.[2][6] Furthermore, some unsaturated aliphatic nitriles may exhibit toxic effects that are not solely attributable to cyanide release, suggesting additional mechanisms of toxicity.[5]

Comparative Acute Toxicity Data

The acute toxicity of aliphatic nitriles is typically quantified by the median lethal dose (LD50) and the median lethal concentration (LC50). The following tables summarize key toxicity values for selected aliphatic nitriles from various studies.

Table 1: Oral LD50 Values for Selected Aliphatic Nitriles

CompoundChemical FormulaAnimal ModelOral LD50Reference(s)
AcetonitrileCH₃CNRat2460 mg/kg[7]
Mouse170-520 mg/kg[8]
PropionitrileCH₃CH₂CNRat39 mg/kg[9]
Mouse36 mg/kg
ButyronitrileCH₃(CH₂)₂CNRat135 mg/kg[10]
MalononitrileCH₂(CN)₂Rat10 mg/kg (Intraperitoneal)[11]

Table 2: Inhalation LC50 Values for Selected Aliphatic Nitriles

CompoundChemical FormulaAnimal ModelInhalation LC50 (1-hour exposure)Reference(s)
AcetonitrileCH₃CNMouse~2700 ppm[8]
PropionitrileCH₃CH₂CNMouse163 ppm[12]
ButyronitrileCH₃(CH₂)₂CNMouse249 ppm[10][12]

Table 3: Dermal LD50 Values for Selected Aliphatic Nitriles

CompoundChemical FormulaAnimal ModelDermal LD50Reference(s)
AcetonitrileCH₃CNRabbit2000 mg/kg[7]
PropionitrileCH₃CH₂CNRabbit210 µL/kg

Mechanisms of Toxicity and Associated Signaling Pathways

The principal mechanism of toxicity for saturated aliphatic nitriles is their biotransformation to cyanide. The following diagram illustrates the generalized metabolic pathway.

cluster_0 Metabolic Activation in the Liver cluster_1 Cellular Toxicity Aliphatic_Nitrile Aliphatic Nitrile (R-CH₂-CN) Cytochrome_P450 Cytochrome P450 (CYP2E1) Aliphatic_Nitrile->Cytochrome_P450 Oxidation Cyanohydrin Cyanohydrin (R-CH(OH)-CN) Cytochrome_P450->Cyanohydrin Aldehyde Aldehyde (R-CHO) Cyanohydrin->Aldehyde Spontaneous Decomposition Hydrogen_Cyanide Hydrogen Cyanide (HCN) Cyanohydrin->Hydrogen_Cyanide Cytochrome_C_Oxidase Cytochrome c Oxidase (Complex IV) Hydrogen_Cyanide->Cytochrome_C_Oxidase Inhibition Mitochondrion Mitochondrion Electron_Transport_Chain Electron Transport Chain Cellular_Respiration_Inhibition Inhibition of Cellular Respiration Cytochrome_C_Oxidase->Cellular_Respiration_Inhibition Leads to ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Drives cluster_0 Experimental Workflow Animal_Selection Animal Selection (e.g., Rats, Mice) Dose_Administration Dose Administration (Oral, Inhalation, Dermal) Animal_Selection->Dose_Administration Observation Observation Period (e.g., 14 days) Dose_Administration->Observation Data_Collection Data Collection (Mortality, Clinical Signs) Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis LD50_LC50_Determination LD50/LC50 Determination Statistical_Analysis->LD50_LC50_Determination

References

Safety Operating Guide

Safe Disposal of 2-Isopropyl-2,3-dimethylbutyronitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Isopropyl-2,3-dimethylbutyronitrile, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. While one Safety Data Sheet (SDS) indicates this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, another classifies it as harmful if swallowed[1][2]. Therefore, exercising caution is essential.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationsRationale
Eye/Face Protection Safety glasses with side shields or goggles.To protect eyes from potential splashes.[1]
Skin Protection Chemical-resistant protective gloves and protective clothing.To prevent skin contact with the chemical.[1]
Respiratory Protection NIOSH/MSHA approved respirator.Recommended if exposure limits are exceeded or if irritation occurs.[1]

II. Step-by-Step Disposal Procedure

The primary guideline for the disposal of this compound is to adhere to all applicable federal, state, and local environmental regulations[1].

Step 1: Waste Identification and Collection

  • Collect waste this compound in its original container or a clearly labeled, compatible, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.

Step 2: Storage Pending Disposal

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].

  • Keep containers tightly closed[1].

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Disposal should be conducted at an approved waste disposal plant[3]. Methods may include controlled incineration or other licensed chemical destruction techniques[2][4].

Step 4: Decontamination of Empty Containers

  • Do not reuse empty containers[1].

  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

  • Alternatively, containers can be triple-rinsed with an appropriate solvent (check with your EHS office for a suitable solvent). The rinsate should be collected and disposed of as chemical waste.

  • After thorough decontamination, containers may be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or landfill disposal[2].

III. Environmental Protection

It is crucial to prevent the release of this compound into the environment. Do not allow the chemical or its containers to enter drains or waterways[2][4]. In case of a spill, contain the material, prevent it from entering drains, and collect it for disposal as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Waste This compound ppe_check 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check collect_waste 2. Collect Waste in a Labeled, Sealed Container ppe_check->collect_waste storage 3. Store in a Cool, Dry, Well-Ventilated Area collect_waste->storage contact_ehs 4. Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs follow_instructions 5. Follow Professional Disposal Instructions contact_ehs->follow_instructions container_empty Is the Original Container Empty? follow_instructions->container_empty decontaminate_container 6a. Triple Rinse Container (Collect Rinsate as Waste) container_empty->decontaminate_container Yes end_process End: Disposal Complete container_empty->end_process No puncture_container 6b. Puncture to Prevent Reuse decontaminate_container->puncture_container dispose_container 6c. Dispose of Container per Institutional Guidelines puncture_container->dispose_container dispose_container->end_process

References

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.